molecular formula C14H22Cl2N2 B1448282 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride CAS No. 1187927-49-6

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Cat. No.: B1448282
CAS No.: 1187927-49-6
M. Wt: 289.2 g/mol
InChI Key: DLCFKBJYCLAGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCFKBJYCLAGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a key heterocyclic scaffold for researchers in drug discovery and development. The octahydropyrrolo[3,4-c]pyridine core is a rigid, bifunctional structure that serves as a valuable intermediate in the synthesis of novel therapeutics.[1] This document, intended for chemists and drug development professionals, details a strategic three-stage synthesis. The narrative emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature. The proposed pathway involves an initial imide formation and a subsequent one-pot catalytic hydrogenation to construct the core bicyclic system, followed by the final salt formation. This approach is designed for efficiency, scalability, and control.

Introduction

The Pyrrolo[3,4-c]pyridine Scaffold: A Privileged Structure

Fused heterocyclic systems are a cornerstone of medicinal chemistry, often conferring enhanced biological activity and improved physicochemical properties compared to their monocyclic counterparts.[2] The pyrrolo[3,4-c]pyridine framework, in particular, is of significant interest due to its rigid three-dimensional structure and the presence of two strategically placed nitrogen atoms, which can be functionalized to modulate activity and target engagement.[1][2] Derivatives of this scaffold have been explored for a range of biological activities, making them attractive starting points for new therapeutic agents.[3]

Target Molecule Profile: this compound

The target molecule is the dihydrochloride salt of the N-benzylated saturated pyrrolo[3,4-c]pyridine core. The benzyl group serves as a common protecting group or as a pharmacophoric element, while the dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility, which are critical properties for handling and formulation.[4][5]

PropertyValueSource
Chemical Formula C₁₄H₂₂Cl₂N₂(Calculated)
Molecular Weight 289.25 g/mol (Calculated)
Core Structure Formula C₁₄H₂₀N₂[6]
Core Molecular Weight 216.32 g/mol [6]
Appearance White to off-white crystalline solid(Typical)
Retrosynthetic Strategy

The synthesis can be logically deconstructed into three primary stages. The final dihydrochloride salt is formed from its free base, 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. This free base can be synthesized by introducing the benzyl group onto the pre-formed octahydropyrrolo[3,4-c]pyridine core. However, a more convergent and efficient approach involves incorporating the benzyl group at the beginning of the synthesis.

Our chosen forward synthesis strategy is therefore:

  • Imide Formation: Construction of N-benzyl-pyrrolo[3,4-c]pyridine-1,3-dione from a commercially available pyridine derivative.

  • Reductive Cyclization: A comprehensive reduction of both the pyridine ring and the imide functionality to yield the target saturated heterocyclic core.

  • Salt Formation: Conversion of the resulting bicyclic amine into its stable dihydrochloride salt.

This pathway is selected for its use of well-established, high-yielding reactions and its ability to produce the target compound with high purity.

Stage 1: Synthesis of the 2-Benzyloctahydropyrrolo[3,4-c]pyridine Core

This stage focuses on the construction of the core bicyclic amine through a two-step process that begins with readily available starting materials and culminates in a powerful one-pot reduction.

Rationale for Route Selection

The chosen pathway commences with pyridine-3,4-dicarboxylic acid. This starting material allows for the straightforward formation of a cyclic imide, which serves as a robust precursor for the pyrrolidine portion of the target molecule. Introducing the benzyl group at this early stage via reaction with benzylamine is highly efficient and avoids potential selectivity issues that could arise from the late-stage benzylation of the octahydropyrrolo[3,4-c]pyridine core, which contains two secondary amines. The subsequent catalytic hydrogenation is a well-understood and scalable method for the complete saturation of heterocyclic rings and the reduction of imide carbonyls to methylene groups.

Visualized Synthesis Workflow

Synthesis_Pathway Start Pyridine-3,4-dicarboxylic Acid Anhydride Furo[3,4-c]pyridine-1,3-dione Start->Anhydride Acetic Anhydride, Heat Imide 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Anhydride->Imide Benzylamine, Acetic Acid Reduced_Core 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Free Base) Imide->Reduced_Core H₂ (g, high pressure), Rh/C catalyst, Methanol Final_Product 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Reduced_Core->Final_Product 2 eq. HCl, Methanol/Ether

Caption: High-level overview of the proposed synthetic pathway.

Detailed Experimental Protocols

Step 2.3.1: Synthesis of Furo[3,4-c]pyridine-1,3-dione (Anhydride Intermediate)

  • Causality: Pyridine-3,4-dicarboxylic acid is first converted to its cyclic anhydride. This is a standard dehydration reaction that activates the carboxyl groups for the subsequent imide formation, making the carbon atoms more electrophilic. Acetic anhydride serves as both the dehydrating agent and the solvent.

  • Protocol:

    • Suspend pyridine-3,4-dicarboxylic acid (1.0 eq) in acetic anhydride (5-10 volumes).

    • Heat the mixture to reflux (approx. 140 °C) for 3-4 hours, at which point the solid should fully dissolve.

    • Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to promote crystallization.

    • Collect the resulting crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • The product, furo[3,4-c]pyridine-1,3-dione, is typically obtained as a white solid and can be used in the next step without further purification.

Step 2.3.2: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Imide)

  • Causality: The anhydride is reacted with benzylamine to form the corresponding N-benzylated imide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons, followed by ring-opening and subsequent ring-closing to form the stable five-membered imide ring. Glacial acetic acid is used as the solvent as it facilitates the reaction without competing as a nucleophile.

  • Protocol:

    • Dissolve the furo[3,4-c]pyridine-1,3-dione (1.0 eq) in glacial acetic acid (10 volumes).

    • Add benzylamine (1.05 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting anhydride.

    • After cooling, pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The product can be recrystallized from ethanol if necessary.

Step 2.3.3: Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Reductive Cyclization)

  • Causality: This is the key transformation to create the saturated bicyclic core. Catalytic hydrogenation using a noble metal catalyst like Rhodium on Carbon (Rh/C) under high hydrogen pressure is a powerful method for reducing both the aromatic pyridine ring and the two imide carbonyl groups to methylene groups in a single operation. Methanol is a common solvent for such hydrogenations.

  • Protocol:

    • Charge a high-pressure hydrogenation vessel (Parr apparatus) with 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq), Rhodium on Carbon (5% w/w, 0.10 eq by weight), and methanol (20 volumes).

    • Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 500-1000 psi.

    • Heat the mixture to 60-80 °C and stir vigorously for 24-48 hours. The reaction progress should be monitored by taking aliquots (after depressurizing) and analyzing via LC-MS.

    • Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine as an oil or low-melting solid. This crude product is typically used directly in the final salt formation step.

Stage 2: Dihydrochloride Salt Formation

The Chemistry of Amine Salt Formation

Amines are basic and readily react with strong mineral acids like hydrochloric acid to form ammonium salts.[4] In the case of 2-benzyloctahydropyrrolo[3,4-c]pyridine, both the nitrogen in the pyrrolidine ring and the nitrogen in the piperidine ring are basic and will be protonated. Forming the dihydrochloride salt serves several critical functions:

  • Purification: The salt is often highly crystalline and significantly less soluble in organic solvents than the free base, allowing for purification by precipitation or recrystallization.[7]

  • Stability: Salts are generally more stable and less prone to degradation upon storage than their free base counterparts.

  • Handling: The conversion of a potentially oily free base into a crystalline solid simplifies weighing and handling.

Visualized Salt Formation Workflow

Salt_Formation Free_Base Free Base in Methanol Add_HCl Add 2.2 eq. HCl in Ether Free_Base->Add_HCl Stir Stir at 0 °C Add_HCl->Stir Precipitate Precipitate Forms Stir->Precipitate Filter Filter & Wash with Ether Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Product Final Dihydrochloride Salt Dry->Final_Product

Caption: Step-by-step workflow for the dihydrochloride salt formation.

Detailed Experimental Protocol
  • Causality: The free base is dissolved in a solvent in which the final salt has low solubility. A solution of hydrogen chloride in a miscible solvent (like diethyl ether or dioxane) is added stoichiometrically. The protonation is an exothermic acid-base reaction, and cooling is often used to maximize the precipitation of the product.[7] A slight excess of HCl ensures complete conversion.

  • Protocol:

    • Dissolve the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (1.0 eq) in a minimal amount of methanol or ethanol (5 volumes).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a 2M solution of hydrogen chloride in diethyl ether (2.2 eq) dropwise with stirring. A white precipitate should form immediately.

    • Continue stirring the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any unreacted starting material and excess HCl.

    • Dry the white solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the benzyl group (aromatic and benzylic CH₂) and the saturated bicyclic core. Protons adjacent to the protonated nitrogens will be shifted downfield.
¹³C NMR Peaks corresponding to all 14 unique carbon atoms.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base (m/z ≈ 217.17).
Melting Point A sharp melting point, characteristic of a pure crystalline solid.
Elemental Analysis Calculated values for C, H, N, and Cl should be within ±0.4% of the found values for C₁₄H₂₂Cl₂N₂.

Summary and Outlook

This guide has detailed a logical and efficient synthetic pathway for the preparation of this compound. The three-stage process, beginning with pyridine-3,4-dicarboxylic acid, leverages a convergent strategy by introducing the benzyl group early, followed by a powerful one-pot reductive cyclization and concluding with a standard salt formation. Each step is based on well-established chemical principles designed for reliability and scalability. The final compound is a valuable building block for drug discovery programs, and the methodology presented herein provides a solid foundation for its synthesis and the exploration of related analogues.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • A SYNTHESIS OF PYRROLO[3,4-c]PYRIDINES VIA PYRIDYNE INTERMEDIATES. ElectronicsAndBooks.
  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview).
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR.
  • Synthetic pathway of cis‐Octahydropyrrolo[3,4‐b]pyridine via sequential...
  • Octahydro-1h-pyrrolo[3,4-c]pyridine. PubChem. (URL: [Link])
  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. National Library of Medicine. (URL: [Link])
  • Amine and HCl - salt form
  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. (URL: [Link])
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives.
  • Hydrochloride salt of amine. Reddit. (URL: [Link])
  • Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. (URL: [Link])
  • Octahydropyrrolo [3,4-c ] pyrrole derivatives and uses thereof.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Chemical properties of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride for Advanced Drug Development

Abstract: This document provides a comprehensive technical overview of this compound, a bicyclic amine scaffold of significant interest in medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related analogs and foundational chemical principles to offer expert insights into its chemical properties, characterization, and handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs. The pyrrolo[3,4-c]pyridine core is a recognized pharmacophore in compounds targeting the central nervous system, exhibiting potential analgesic and sedative activities.[1][2][3] This guide provides the foundational knowledge required to confidently incorporate this molecule into a research and development pipeline.

Molecular Structure and Physicochemical Identity

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a saturated bicyclic amine containing a pyrrolidine ring fused to a pyridine ring. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which is the common form for handling and formulation due to its enhanced solubility and stability compared to the free base.

  • Chemical Name: this compound

  • Free Base Formula: C₁₄H₂₀N₂[4]

  • Dihydrochloride Salt Formula: C₁₄H₂₂Cl₂N₂

  • CAS Number: 1187927-49-6 (Note: This CAS number is associated with the hydrochloride salt; care should be taken to confirm the specific salt form from the supplier)[5]

  • Stereochemistry: The octahydro-pyrrolo[3,4-c]pyridine core contains multiple chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry is critical for biological activity and should be rigorously controlled during synthesis and confirmed by analysis. Stereoselective synthesis or resolution is often required to isolate the desired enantiomer.[6]

Below is a diagram illustrating the core chemical structure.

Caption: A plausible synthetic workflow for the target compound.

Protocol: Dihydrochloride Salt Formation

This protocol describes the final conversion of the free base to the dihydrochloride salt, a critical step for improving the compound's handling properties.

Objective: To prepare the crystalline dihydrochloride salt from the purified free base.

Materials:

  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (free base, 1.0 eq)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • 2.0 M HCl solution in Diethyl Ether (2.2 eq)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or DCM in a clean, dry round bottom flask.

  • Acidification: While stirring at room temperature, add the 2.0 M HCl in diethyl ether (2.2 eq) dropwise to the solution.

  • Precipitation: A precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under high vacuum to constant weight.

  • Characterization: Confirm the identity and purity of the final salt by ¹H NMR, LC-MS, and elemental analysis.

Causality: The use of a non-polar solvent like diethyl ether is crucial. The free base is soluble, but the highly polar dihydrochloride salt is not, causing it to precipitate out of the solution, which provides a simple and effective method of isolation and purification. Using a slight excess of HCl ensures complete protonation of both basic nitrogen centers.

Analytical Protocols for Quality Control

The following protocols are essential for ensuring the identity, purity, and stability of this compound.

Identity and Purity by HPLC-UV/MS

Objective: To establish a method for determining the purity of the compound and confirming its molecular weight.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260 Infinity II with ESI-MS).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning for the m/z of the free base [M+H]⁺ (217.17).

Self-Validation:

  • System Suitability: Inject a standard solution five times; the retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

  • Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks detected by UV. The mass spectrum should show a prominent peak corresponding to the protonated free base.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of the two basic nitrogen atoms.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the dihydrochloride salt in deionized water to a final concentration of ~1-5 mM.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points will be visible on the titration curve, representing the deprotonation of the two nitrogen atoms.

Causality: This method directly measures the change in proton concentration as the acidic (protonated) form of the amine is neutralized by a base. It is a fundamental and highly reliable method for pKa determination.

Stability Assessment via Forced Degradation

Objective: To understand the degradation pathways of the molecule under stress conditions, which is critical for determining storage and handling requirements.

Protocol:

  • Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acidic: Add 1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by the established HPLC-UV method. Compare the chromatograms to a control sample kept at 4°C.

  • Interpretation: Calculate the percentage of degradation. Identify major degradants by their mass-to-charge ratio using LC-MS.

Trustworthiness: This protocol systematically probes for liabilities in the molecular structure. By identifying the conditions under which the molecule degrades, researchers can confidently establish appropriate storage conditions (e.g., protect from light, store at low temperature) to ensure the integrity of their experimental results.

Handling and Storage

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of 2-8°C are recommended. [7]* Handling: The compound should be handled in a well-ventilated area. As a dihydrochloride salt, it may be corrosive and irritating. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable building block for drug discovery, belonging to a class of compounds with established biological relevance. While specific data for this molecule is limited, this guide provides a robust framework for its use by leveraging data from analogous structures and outlining authoritative protocols for its synthesis, characterization, and handling. By following the detailed experimental workflows, researchers can ensure the quality and integrity of their work, enabling the successful progression of their research and development programs.

References

  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride - Vulcanchem.
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride | 1187927-49-6 - Moshang Chemical.
  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4 - CookeChem.
  • 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride | ChemScene.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
  • 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook.
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central.

Sources

A Technical Guide to Elucidating the Mechanism of Action of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unknown

The molecule 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride represents a distinct chemical entity for which the mechanism of action is not yet elucidated in public-domain literature. This guide, therefore, serves not as a review of established facts, but as a strategic and methodological blueprint for its comprehensive investigation. As drug development professionals, we are often confronted with novel compounds whose biological targets and pathways are unknown. This document outlines a rigorous, multi-tiered approach to systematically deconstruct the pharmacological activity of such a compound, using this compound as our subject. We will proceed from broad, unbiased screening to precise, hypothesis-driven validation, mirroring a standard industry workflow for mechanism of action (MoA) deconvolution.

Part 1: Target Deconvolution and Initial Hypothesis Generation

The initial phase of MoA elucidation is a process of hypothesis generation, moving from a wide net of possibilities to a narrowed list of high-probability targets. The chemical structure of our compound—a fused bicyclic amine with a benzyl substituent—provides the foundational clues.

Structural Analogue Analysis & In Silico Profiling

Before embarking on costly wet-lab experiments, we leverage existing knowledge and computational tools. The core pyrrolo[3,4-c]pyridine scaffold is known to be a versatile pharmacophore present in compounds with a wide array of biological activities, including analgesic, sedative, antidiabetic, and antitumor effects.[1][2][3][4] Derivatives have been noted for potential modulation of GABAA and opioid receptors.[5]

Our first action is to perform computational screening to predict potential targets.

Protocol 1: In Silico Target Prediction

  • Structure Preparation: Obtain the 3D conformer of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine and optimize its geometry using a computational chemistry package (e.g., Schrödinger Maestro, MOE).

  • Pharmacophore Modeling: Utilize platforms like PharmMapper or SuperPred to screen the compound's structure against a database of known pharmacophores derived from active ligands in the Protein Data Bank (PDB).

  • Similarity Searching: Employ 2D and 3D similarity search algorithms (e.g., Tanimoto similarity) against databases like ChEMBL and PubChem to identify known compounds with high structural similarity. Analyze the annotated biological targets of these similar compounds.

  • Target Prediction: Consolidate the outputs. A high-confidence hit would be a target that is predicted by multiple algorithms and is biologically associated with the known activities of the broader pyrrolopyridine class (e.g., CNS receptors, ion channels).

Broad-Spectrum Target Binding and Phenotypic Screening

With computational hypotheses in hand, we proceed to broad experimental screening. The goal is to identify direct molecular interactions without preconceived bias. A large-scale radioligand binding assay panel is the industry standard for this purpose.

Protocol 2: Broad-Spectrum Radioligand Binding Screen (Example: Eurofins SafetyScreen)

  • Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

  • Assay Execution: The compound is screened at a fixed concentration (typically 1-10 µM) against a panel of 50-100 known GPCRs, ion channels, transporters, and enzymes.

  • Binding Measurement: The assay measures the displacement of a specific, high-affinity radioligand from its target receptor. The result is expressed as a percentage of inhibition of radioligand binding.

  • Hit Identification: A "hit" is defined as a statistically significant inhibition of binding, typically >50%. This provides a preliminary list of potential primary targets.

The workflow for this initial phase is designed to efficiently narrow the field of potential targets.

G cluster_0 Phase 1: Target Discovery Compound 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride InSilico In Silico Profiling (Similarity, Pharmacophore) Compound->InSilico BroadScreen Broad Radioligand Binding Screen (>50 targets) Compound->BroadScreen HitList Consolidated List of Potential Targets InSilico->HitList Predicted Targets BroadScreen->HitList Binding 'Hits' (>50% inhibition)

Caption: Initial workflow for target identification.

Part 2: Primary Target Validation and Mechanistic Characterization

Hits from the initial screening are merely correlational. This next phase is dedicated to confirming these interactions and understanding their functional consequences. For this guide, let us hypothesize that our screen identified a significant interaction with a G-protein coupled receptor (GPCR), such as the Dopamine D2 receptor, a plausible target given the structural motifs.

Orthogonal Target Engagement Assays

We must first confirm that the compound physically engages the target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent label-free method for this.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a cell line endogenously expressing the target receptor (e.g., HEK293-D2R).

  • Compound Treatment: Treat intact cells with a range of concentrations of the test compound and a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells across a temperature gradient (e.g., 37°C to 65°C). Target engagement by the compound will stabilize the protein, increasing its melting temperature.

  • Lysis and Detection: Lyse the cells and separate soluble from aggregated protein via centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western Blot or ELISA. A shift in the melting curve in the presence of the compound confirms target engagement.

Functional Assays for Target Modulation

Confirming binding is insufficient; we must determine the functional effect. Is the compound an agonist, antagonist, or inverse agonist? For a Gi-coupled receptor like D2, a cAMP inhibition assay is the canonical functional readout.

Protocol 4: cAMP Inhibition Assay

  • Cell Preparation: Plate HEK293-D2R cells in a suitable assay plate.

  • Stimulation:

    • Agonist Mode: Treat cells with increasing concentrations of our test compound to determine if it inhibits cAMP production.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of our test compound, then challenge with a known D2 agonist (e.g., Quinpirole) at its EC80 concentration.

  • cAMP Induction: Add Forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay technology such as HTRF or LANCE.

  • Data Analysis:

    • In agonist mode, a dose-dependent decrease in cAMP indicates agonism (calculate EC50).

    • In antagonist mode, a dose-dependent restoration of the cAMP signal indicates antagonism (calculate IC50 and subsequently Ki using the Cheng-Prusoff equation).

The data from these validation steps provide quantitative measures of the compound's affinity and functional potency.

ParameterDescriptionHypothetical Value
Ki (Binding) Inhibitory constant from competition binding assay.75 nM
EC50 (Agonist) Molar concentration for 50% of maximal agonist effect.> 10 µM (Inactive)
IC50 (Antagonist) Molar concentration for 50% inhibition of agonist.150 nM

Part 3: Delineating Cellular and Pathway-Level Effects

With a validated primary target and functional modality (e.g., D2 antagonist), we now investigate the downstream cellular consequences.

Target-Proximal Signaling Events

Antagonism of a Gi-coupled receptor prevents the inhibition of adenylyl cyclase. This is the primary signaling event. We can visualize this pathway to clarify the mechanism.

G cluster_0 D2 Receptor Signaling (Gi Pathway) cluster_1 G-Protein Complex Agonist Dopamine (Agonist) Receptor D2 Receptor Agonist->Receptor Compound Test Compound (Antagonist) Compound->Receptor Gi_alpha Gαi Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Gi_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Hypothetical D2 antagonist signaling pathway.

Downstream Cellular Phenotypes

The ultimate goal is to connect the molecular mechanism to a cellular or physiological outcome. Based on the known roles of D2 receptors, we could investigate downstream effects on gene expression or neuronal activity.

Protocol 5: Gene Expression Analysis via qPCR

  • Cell Treatment: Treat a neuronal cell line (e.g., SH-SY5Y) with the D2 agonist, the test compound, and a combination of both for a relevant time period (e.g., 6 hours).

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative PCR using primers for genes known to be regulated by dopamine signaling (e.g., FOS, ARC).

  • Analysis: An effective D2 antagonist should block the agonist-induced changes in gene expression.

This multi-faceted approach, from broad screening to specific pathway analysis, provides a high-confidence determination of a novel compound's mechanism of action. It is a self-validating system where each experimental stage builds upon and confirms the findings of the last, ensuring scientific integrity and trustworthiness.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5925.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Jafari, S., et al. (2017). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 12(10), 2100-2122.

Sources

In-Vitro Pharmacological Characterization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,4-c]pyridine scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, sedative, and antitumor properties[1][2]. This technical guide outlines a comprehensive in-vitro strategy for the pharmacological characterization of a novel derivative, 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. Drawing from established methodologies for related compounds, this document provides a detailed roadmap for investigating its potential as a sigma receptor ligand, a prominent target for this heterocyclic system. The protocols herein describe radioligand binding assays to determine affinity and selectivity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, and functional assays to elucidate its agonist or antagonist profile. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Core

The pyrrolo[3,4-c]pyridine nucleus is a versatile scaffold that has garnered significant attention in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications, ranging from central nervous system disorders to oncology[1][2]. The structural rigidity and synthetic tractability of this bicyclic system allow for precise three-dimensional arrangements of pharmacophoric groups, leading to high-affinity interactions with various biological targets.

Notably, many compounds containing the pyrrolopyridine core have been identified as ligands for sigma receptors[3][4]. The sigma-1 receptor, a unique intracellular chaperone protein, and the sigma-2 receptor, implicated in cancer cell proliferation, represent attractive targets for therapeutic intervention in neurodegenerative diseases, pain, and oncology[4][5]. Given the structural similarities of this compound to known sigma receptor ligands, a primary focus of its in-vitro characterization should be the elucidation of its activity at these receptors.

This guide will provide a step-by-step approach to:

  • Determine the binding affinity and selectivity of the compound for sigma-1 and sigma-2 receptors.

  • Characterize the functional activity of the compound as a potential agonist, antagonist, or partial agonist.

  • Assess its cytotoxic potential in relevant cancer cell lines.

Experimental Workflows: A Step-by-Step Guide

Workflow for Sigma Receptor Binding Assays

The initial step in characterizing the compound is to determine its binding affinity (Ki) for σ1R and σ2R. This is typically achieved through competitive radioligand binding assays.

G cluster_0 Sigma-1 Receptor Binding Assay cluster_1 Sigma-2 Receptor Binding Assay Membrane_Prep_S1 Prepare guinea pig liver membrane homogenates Radioligand_S1 Use [3H]-(+)-pentazocine as the radioligand Membrane_Prep_S1->Radioligand_S1 Incubation_S1 Incubate membranes, radioligand, and varying concentrations of This compound Radioligand_S1->Incubation_S1 Filtration_S1 Separate bound and free radioligand by rapid vacuum filtration Incubation_S1->Filtration_S1 Quantification_S1 Quantify bound radioactivity using liquid scintillation counting Filtration_S1->Quantification_S1 Analysis_S1 Calculate IC50 and Ki values Quantification_S1->Analysis_S1 Membrane_Prep_S2 Prepare rat liver membrane homogenates Radioligand_S2 Use [3H]-DTG as the radioligand in the presence of (+)-pentazocine to mask σ1R sites Membrane_Prep_S2->Radioligand_S2 Incubation_S2 Incubate membranes, radioligand, and varying concentrations of This compound Radioligand_S2->Incubation_S2 Filtration_S2 Separate bound and free radioligand by rapid vacuum filtration Incubation_S2->Filtration_S2 Quantification_S2 Quantify bound radioactivity using liquid scintillation counting Filtration_S2->Quantification_S2 Analysis_S2 Calculate IC50 and Ki values Quantification_S2->Analysis_S2

Caption: Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.

Detailed Protocol for Sigma-1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

  • Assay Setup: In a 96-well plate, combine the membrane homogenate (typically 50-100 µg of protein), [3H]-(+)-pentazocine at a concentration near its Kd, and a range of concentrations of this compound. For determination of non-specific binding, use a high concentration of a known σ1R ligand like haloperidol.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for Sigma-2 Receptor Binding Assay:

The protocol is similar to the σ1R assay with the following key differences[3][6]:

  • Membrane Source: Use rat liver membrane homogenates.

  • Radioligand: Use [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).

  • Masking of σ1R: Include a saturating concentration of (+)-pentazocine (e.g., 100 nM) in all wells to prevent [3H]-DTG from binding to σ1R.

Functional Assays to Determine Agonist/Antagonist Profile

While binding assays reveal affinity, they do not provide information about the functional effect of the compound. For sigma-2 receptor ligands, functional activity is often assessed by their effect on cancer cell viability and apoptosis[7].

G cluster_0 Functional Activity Assessment Cell_Culture Culture relevant cancer cell lines (e.g., EMT-6, MDA-MB-435) Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment Viability_Assay Perform cell viability assay (e.g., MTT, MTS) Compound_Treatment->Viability_Assay Apoptosis_Assay Perform caspase-3 activity assay to measure apoptosis Compound_Treatment->Apoptosis_Assay Data_Analysis Calculate EC50 values and compare to a known σ2R agonist (e.g., siramesine) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Classification Classify as agonist, partial agonist, or antagonist Data_Analysis->Classification

Caption: Workflow for Functional Characterization of Sigma-2 Ligands.

Detailed Protocol for Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., EMT-6 or MDA-MB-435) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Detailed Protocol for Caspase-3 Activity Assay:

  • Cell Lysis: Following treatment with the compound as described above, lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a fluorometer.

  • Data Analysis: Quantify caspase-3 activity relative to the vehicle control and determine the EC50 for caspase-3 activation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Sigma Receptor Binding Affinities

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
This compoundExperimental ValueExperimental ValueCalculated Value
(+)-Pentazocine (Control)Literature ValueLiterature ValueLiterature Value
Haloperidol (Control)Literature ValueLiterature ValueLiterature Value

Table 2: Functional Activity in Cancer Cell Lines

CompoundCell LineCell Viability EC50 (µM)Caspase-3 Activation EC50 (µM)
This compoundEMT-6Experimental ValueExperimental Value
MDA-MB-435Experimental ValueExperimental Value
Siramesine (Control)EMT-6Literature ValueLiterature Value
MDA-MB-435Literature ValueLiterature Value

Concluding Remarks and Future Directions

This technical guide provides a robust framework for the initial in-vitro characterization of this compound, with a primary focus on its potential as a sigma receptor ligand. The data generated from these assays will be crucial in determining its affinity, selectivity, and functional activity.

Positive results from these studies would warrant further investigation, including:

  • Broader Selectivity Profiling: Screening against a panel of other receptors, ion channels, and enzymes to assess off-target effects. Given that some pyrrolopyridine derivatives show activity as kinase inhibitors, a kinase panel screen could be particularly informative[8].

  • In-vivo Efficacy Studies: Based on the in-vitro profile, progressing the compound to relevant animal models of disease (e.g., pain, neurodegeneration, or cancer).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

By following the methodologies outlined in this guide, researchers can systematically and efficiently evaluate the therapeutic potential of this compound and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171.
  • Zeng, C., Vangveravong, S., Xu, J., Chang, K., & Tu, Z. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals, 5(9), 960–971.
  • Füredi, A., Borics, A., Kertész, I., Rácz, D. V., Tímári, I., Fülöp, F., & Török, G. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3183.
  • Yousaf, R., & Perveen, S. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 999–1013.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.2.1–1.2.16.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Abdel-gawad, N. M., George, R. F., & El-gamal, K. M. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(52), 29598–29610.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical biology, 56(1), 589–596.

Sources

The Structure-Activity Relationship of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a compelling, yet underexplored, area in medicinal chemistry. This bicyclic amine combines the structural rigidity of a fused ring system with the versatile pharmacophoric features of a benzyl moiety, suggesting potential interactions with a range of biological targets within the central nervous system (CNS). This in-depth technical guide synthesizes the available, albeit limited, direct structure-activity relationship (SAR) data for this scaffold, augmented with expert analysis of related N-benzyl substituted saturated heterocyclic systems. We will delve into the critical structural components of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, hypothesizing its primary biological targets and outlining a strategic approach for future analog development. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

Introduction: The Rationale for Investigating the 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a versatile heterocyclic system that has been incorporated into a wide array of biologically active molecules.[1][2][3] Derivatives of the unsaturated pyrrolo[3,4-c]pyridine have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1] The fully saturated "octahydro" version of this scaffold introduces a three-dimensional complexity and conformational rigidity that can be advantageous for achieving high-affinity and selective interactions with specific biological targets.

The addition of a benzyl group at the 2-position (the nitrogen of the pyrrolidine ring) is a common strategy in medicinal chemistry to probe for interactions with hydrophobic pockets in receptor binding sites. N-benzyl substitution is a well-established motif in ligands for various CNS targets, including dopamine and opioid receptors.[4] This guide will, therefore, focus on dissecting the known and potential SAR of the 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, providing a framework for its future exploration as a novel therapeutic agent.

Core Structural Features and Their Anticipated Pharmacological Relevance

The 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine molecule can be deconstructed into three key structural components, each with implications for its biological activity.

Molecule_Deconstruction Figure 1: Key Structural Components cluster_0 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine A Octahydropyrrolo[3,4-c]pyridine Core (Bicyclic Scaffold) B N-Benzyl Group (Hydrophobic/Aromatic Moiety) A->B dictates interaction with hydrophobic pockets C Stereochemistry (Chiral Centers) A->C influences 3D conformation and receptor fit

Caption: Deconstruction of the 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine scaffold.

The Octahydropyrrolo[3,4-c]pyridine Core: A Rigid Scaffold for Precise Pharmacophore Presentation

The saturated bicyclic core provides a conformationally restricted framework. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The nitrogen atoms within this core can act as hydrogen bond acceptors or be protonated at physiological pH, enabling ionic interactions with receptor residues.

The N-Benzyl Group: Probing for Aromatic and Hydrophobic Interactions

The N-benzyl group is a key feature for exploring SAR. Modifications to the phenyl ring of this group can provide valuable information about the electronic and steric requirements of the binding site.

  • Substitution Pattern: The position (ortho, meta, para) of substituents on the phenyl ring can significantly impact activity. For instance, in a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, substitutions on the benzyl ring led to notable changes in binding affinity.[4]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring and its ability to engage in pi-stacking or other electronic interactions.

  • Steric Bulk: The size of the substituents on the benzyl ring can probe the dimensions of the binding pocket.

Stereochemistry: The Importance of Chirality

The octahydropyrrolo[3,4-c]pyridine core contains at least two chiral centers. The absolute stereochemistry of these centers will have a profound impact on the molecule's three-dimensional shape and, consequently, its ability to fit into a chiral receptor binding site. It is highly probable that the biological activity will reside predominantly in one enantiomer.

Structure-Activity Relationship: Insights from Related Compounds

Direct and comprehensive SAR studies on 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine are not extensively available in the public domain. However, valuable insights can be gleaned from studies on analogous structures.

A study by Altomare et al. (1990) on a series of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines provides the most direct evidence for the biological activity of this scaffold.[5] Their work focused on anticholinergic, ganglionic blocking, antihistaminic, and antiserotoninergic activities.

CompoundR (at N2 and N5)Anticholinergic Activity (pA2)Ganglionic Blocking Activity (pA2)
4g Benzyl7.154.85
4a Methyl5.20< 4
4b Ethyl5.60< 4
4c Propyl5.85< 4
4d Isopropyl5.30< 4
4e Butyl6.204.40
4f Cyclohexyl6.304.30
Table 1: Pharmacological data for a series of N,N'-bis-substituted perhydropyrrolo[3,4-c]pyridines. Data extracted from Altomare et al., 1990.[5]

From this limited dataset, the dibenzyl derivative 4g demonstrated the most potent anticholinergic activity.[5] This suggests that the benzyl groups are crucial for this particular biological effect, likely through favorable interactions with the cholinergic receptor. The compound also exhibited the most significant ganglionic blocking effect, being approximately three times more potent than hexamethonium.[5]

While the study by Altomare et al. provides a starting point, the focus on peripheral activities may not fully represent the potential CNS effects of mono-N-benzylated analogs. The SAR of N-benzylpiperidines and related bicyclic amines at dopamine and opioid receptors can offer further clues. Studies on dopamine D2 and D3 receptor ligands have shown that N-benzyl substitution can be well-tolerated and that modifications to the benzyl ring can fine-tune affinity and selectivity.[6] Similarly, in the field of opioid receptor research, N-benzyl moieties are present in some potent ligands.

Postulated Biological Targets and Mechanisms of Action

Based on the structural features and the activities of related compounds, the primary biological targets for this compound are likely to be G-protein coupled receptors (GPCRs) within the CNS.

Biological_Targets Figure 2: Postulated Biological Targets A 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine B Dopamine Receptors (e.g., D2, D3, D4) A->B N-benzyl group interaction with aromatic residues in binding pocket C Opioid Receptors (e.g., mu, delta, kappa) A->C Rigid core mimicking endogenous ligand conformation D Cholinergic Receptors (Muscarinic) A->D Based on direct experimental evidence for related compounds E Other CNS Receptors (e.g., Serotonergic, Adrenergic) A->E Potential for broader pharmacological profile Synthesis_Workflow Figure 3: General Synthetic Workflow A Start: 3,4-Pyridinedicarboxylic Acid B Step 1: Imide Formation (with Benzylamine or substituted Benzylamines) A->B C Step 2: Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) B->C D Step 3: Reduction of Imide Carbonyls (e.g., with LiAlH4 or BH3) C->D E Final Product: 2-Arylmethyl-octahydropyrrolo[3,4-c]pyridine D->E

Caption: A plausible synthetic route to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine and its analogs.

Step-by-Step Methodology:

  • Imide Formation: 3,4-Pyridinedicarboxylic acid is reacted with benzylamine (or a substituted benzylamine to generate analogs) in a high-boiling solvent with heating to drive the condensation and cyclization to the corresponding N-benzyl-pyrrolo[3,4-c]pyridine-dione.

  • Pyridine Ring Reduction: The pyridine ring of the dione intermediate is reduced to a piperidine ring. This is typically achieved via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.

  • Imide Reduction: The two carbonyl groups of the succinimide ring are reduced to methylene groups to yield the final octahydropyrrolo[3,4-c]pyridine core. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ethereal solvent is typically employed for this transformation.

  • Salt Formation: The final product can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or ether for improved stability and handling.

In Vitro Biological Evaluation: Receptor Binding Assays

To elucidate the SAR of this compound class, a panel of in vitro receptor binding assays is essential.

Protocol for Dopamine and Opioid Receptor Binding Assays:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine (e.g., D2, D3, D4) or opioid (μ, δ, κ) receptors are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest (e.g., [³H]-spiperone for D2 receptors, [³H]-DAMGO for μ-opioid receptors) and varying concentrations of the test compounds (e.g., 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine analogs).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine scaffold holds significant promise for the development of novel CNS-active agents. The limited available data suggests that N-benzyl substitution is a key determinant of biological activity, with potential for potent anticholinergic effects. The structural similarity to known dopamine and opioid receptor ligands strongly warrants a thorough investigation of this compound class against these targets.

Key recommendations for future research include:

  • Systematic Analog Synthesis: A focused library of analogs should be synthesized, exploring a wide range of substituents on the N-benzyl group to probe electronic and steric effects. The synthesis of individual enantiomers is also critical to understand the stereochemical requirements for activity.

  • Comprehensive Pharmacological Profiling: Analogs should be screened against a broad panel of CNS receptors, including dopamine, opioid, cholinergic, serotonergic, and adrenergic receptors, to identify the primary biological target(s) and assess selectivity.

  • Functional Assays: For active compounds, functional assays (e.g., cAMP assays, calcium mobilization assays) should be conducted to determine whether they act as agonists, antagonists, or allosteric modulators at their target receptors.

  • In Vivo Studies: Promising lead compounds with high affinity and selectivity should be advanced to in vivo models to assess their pharmacokinetic properties, CNS penetration, and efficacy in relevant disease models.

References

  • Structure-activity relationship studies of N-(9-benzyl)-9- azabicyclo[3.3.1]nonan-3-β-yl benzamide analogues for dopamine D 2 and D 3 receptors. UNT Health. [Link]
  • Occelli E, Mariani L, Fontanella L, Corsico N. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids]. Farmaco Sci. 1984 Aug;39(8):718-38. Italian.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]
  • Wójcicka A, Redzicka A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021 Apr 11;14(4):354. [Link]
  • Altomare C, Carotti A, Casini G, Cellamare S, Ferappi M, Brigiani GS, Persichella M.
  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Wójcicka A, Redzicka A.

Sources

An In-depth Technical Guide to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a heterocyclic compound belonging to the pyrrolopyridine class of molecules. While direct extensive research on this specific molecule is limited, this document synthesizes available information on its structure, potential synthesis, and the broader historical and pharmacological context of the pyrrolo[3,4-c]pyridine scaffold. By examining related compounds and general synthetic methodologies, this guide offers valuable insights for researchers interested in the exploration and development of novel therapeutics based on this chemical core.

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyridine ring. It is one of six possible structural isomers of pyrrolopyridine, also known as azaindoles or azaizoindoles, depending on the nitrogen atom arrangement.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its versatile pharmacological profile.[1]

Derivatives of pyrrolo[3,4-c]pyridine have demonstrated a wide spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2][3] The rigid, three-dimensional structure of the octahydro (fully saturated) version of this scaffold provides a fixed orientation of substituents, which can be crucial for specific interactions with biological targets.

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a derivative where a benzyl group is attached to the nitrogen atom at position 2 of the saturated pyrrolopyridine ring system. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for pharmaceutical development and in vitro biological screening.

Discovery and Historical Context

While a specific "discovery" of this compound is not well-documented in a singular, seminal publication, the exploration of the broader perhydropyrrolo[3,4-c]pyridine scaffold dates back to at least 1990. A study by Altomare et al. described the synthesis and pharmacological evaluation of several N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines.[4] Notably, this research included a dibenzyl derivative, which exhibited the strongest anticholinergic activity among the tested compounds and also demonstrated potent ganglionic blocking effects.[4]

The synthesis of various pyrrolopyridine isomers has been a subject of interest for several decades, often driven by their potential as intermediates in the synthesis of complex pharmaceutical agents.[5] For instance, the closely related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the manufacture of the antibiotic Moxifloxacin. Methodologies developed for the synthesis of these isomers provide a strong foundation for the preparation of the [3,4-c] variant.

The commercial availability of the base compound, 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (CAS 351370-98-4), indicates its use in research and development, likely as a building block in the synthesis of more complex molecules.[6]

Chemical Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in four main stages:

  • Formation of the Pyrrolo[3,4-c]pyridine-1,3-dione Core: This typically involves the reaction of 3,4-pyridinedicarboxylic acid with a suitable nitrogen source, such as urea or an amine, under heating.[7]

  • N-Benzylation: The introduction of the benzyl group onto the nitrogen of the pyrrolidine ring can be achieved by reacting the pyrrolo[3,4-c]pyridine-1,3-dione intermediate with benzyl bromide in the presence of a base.

  • Reduction of the Dione: The two carbonyl groups of the dione are reduced to methylenes to form the octahydro-pyrrolo[3,4-c]pyridine core. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7]

  • Formation of the Dihydrochloride Salt: The final step involves treating the free base with hydrochloric acid in a suitable solvent, such as methanol or ether, to precipitate the dihydrochloride salt.[7]

Synthetic Pathway A 3,4-Pyridinedicarboxylic Acid B 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->B 1. Benzylamine, Heat C 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine B->C 2. LiAlH4, THF D This compound C->D 3. HCl, Methanol

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione A mixture of 3,4-pyridinedicarboxylic acid (1 eq.) and benzylamine (1.1 eq.) in a high-boiling solvent such as o-xylene is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine To a stirred suspension of lithium aluminum hydride (excess, e.g., 4 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude free base.

Step 3: Preparation of this compound The crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is dissolved in a minimal amount of methanol and cooled in an ice bath. A solution of hydrochloric acid in methanol (or ethereal HCl) is added dropwise with stirring until the solution becomes acidic. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum to afford the dihydrochloride salt.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not widely published. However, some properties of the free base are available from commercial suppliers.

PropertyValueSource
CAS Number 351370-98-4 (Free Base)[6]
Molecular Formula C₁₄H₂₀N₂[6]
Molecular Weight 216.32 g/mol [6]

Potential Pharmacological Applications

While the specific biological activity of this compound has not been extensively characterized, the broader class of pyrrolo[3,4-c]pyridine derivatives has shown a diverse range of pharmacological effects.[2] The aforementioned study on perhydropyrrolo[3,4-c]pyridines demonstrated that a dibenzyl derivative possesses significant anticholinergic and ganglionic blocking activity.[4]

The introduction of a benzyl group is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound, often influencing its potency and selectivity for specific receptors. The N-benzyl moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions.

Given the known activities of the pyrrolo[3,4-c]pyridine scaffold, potential areas for investigation for this compound and its analogs could include:

  • Neurological Disorders: The analgesic and sedative properties observed in related compounds suggest potential applications in pain management and anxiety disorders.[3]

  • Infectious Diseases: The antimycobacterial and antiviral activities of some derivatives warrant further investigation.[2]

  • Oncology: The antitumor properties of certain pyrrolopyridines make this scaffold a promising starting point for the development of new anticancer agents.[2]

Potential_Applications A 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Core B Analgesic & Sedative Effects A->B C Antimicrobial Activity A->C D Antitumor Potential A->D E Anticholinergic Activity A->E

Sources

Unlocking the Therapeutic Potential of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular scaffolds that can address unmet medical needs. The pyrrolo[3,4-c]pyridine core represents one such promising scaffold. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, spanning analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2][3][4] This guide focuses on a specific, yet under-investigated member of this family: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride.

While direct pharmacological data for this particular compound is scarce in publicly available literature, the rich pharmacology of its chemical relatives provides a fertile ground for hypothesis-driven investigation. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a declaration of known targets, but rather a scientifically-grounded roadmap for the systematic identification and validation of the potential therapeutic targets of this compound. We will delve into the causality behind experimental choices, ensuring that each proposed step is part of a self-validating system, grounded in established scientific principles.

The this compound Scaffold: A Structural Overview

The structure of this compound is characterized by a saturated pyrrolo-pyridine bicyclic system.[5] The "octahydro" designation signifies the complete saturation of this core, resulting in a rigid, three-dimensional conformation. A benzyl group is attached at the 2-position of the pyrrolidine ring.[5][6][7] The dihydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing.

The rigid nature of the octahydropyrrolopyridine core is a key feature, as it presents the benzyl substituent and the nitrogen atoms in a defined spatial arrangement. This conformational rigidity can lead to higher binding affinity and selectivity for specific protein targets compared to more flexible molecules. The presence of two chiral centers in the bicyclic core also introduces the possibility of stereoisomers with distinct biological activities.[5]

Potential Therapeutic Arenas and Targets: An Evidence-Based Extrapolation

Based on the documented activities of structurally related pyrrolo[3,4-c]pyridine derivatives, we can hypothesize several promising therapeutic areas and molecular targets for this compound.

Oncology

The pyrrolopyridine scaffold is present in several anticancer agents.[2] Derivatives of pyrrolo[3,4-c]pyridine have shown antitumor activity, suggesting that this could be a fruitful area of investigation.[2][3]

Potential Targets:

  • Tubulin: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[8] This leads to cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[8] The rigid core of our subject compound could potentially mimic the conformation required for binding to this site.

  • FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a promising target for anticancer and anti-inflammatory drug development.[2][9]

  • Hematopoietic Progenitor Kinase 1 (HPK1): 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as HPK1 inhibitors for the treatment of cancer. HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity.

Neurological and Psychiatric Disorders

A significant body of research points to the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives.[1][2][3] This suggests potential applications in pain management and diseases of the central nervous system.

Potential Targets:

  • Opioid or Other CNS Receptors: The observed analgesic and sedative effects of related compounds suggest possible interactions with receptors in the central nervous system. While the exact mechanism for many of these derivatives is not yet elucidated, their activity in animal models of pain and sedation is a strong indicator of CNS activity.[10]

  • Phosphodiesterase 4 (PDE4): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of PDE4B, an enzyme implicated in neuroinflammation and psychiatric disorders.[11] Inhibition of PDE4 increases intracellular cAMP levels, which can have anti-inflammatory and neuroprotective effects.

Metabolic Disorders

Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their antidiabetic properties.[2][3]

Potential Target:

  • G-protein coupled receptor 119 (GPR119): Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been identified as GPR119 agonists.[3] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose-stimulated insulin secretion and the release of incretin hormones.

Infectious Diseases

The pyrrolo[3,4-c]pyridine scaffold has also shown promise in the development of anti-infective agents.

Potential Target:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): In the context of antimycobacterial activity, derivatives of pyrrolo[3,4-c]pyridine have been synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis.[2] InhA is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

A Roadmap for Target Validation: Experimental Workflows

The following section outlines a systematic approach to investigate the potential therapeutic targets of this compound.

Initial Broad-Spectrum Phenotypic Screening

Before diving into specific target-based assays, a broad phenotypic screen can provide valuable, unbiased insights into the compound's biological effects.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and normal human cell lines (e.g., fibroblasts, endothelial cells) to assess antiproliferative activity and cytotoxicity.

  • Assay: Employ a validated cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a resazurin-based assay.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Potent and selective activity against certain cell lines can guide further investigation. For example, strong activity against leukemia cell lines might prioritize investigation into hematopoietic kinases.

Logical Relationship Diagram: From Phenotypic Screening to Target Deconvolution

G phenotypic_screen Broad Phenotypic Screening (e.g., NCI-60 panel) data_analysis Data Analysis (IC50 determination, selectivity profiling) phenotypic_screen->data_analysis hypothesis_generation Hypothesis Generation (Identify potential pathways/targets) data_analysis->hypothesis_generation target_based_assays Target-Based Assays (Biochemical & Cellular) hypothesis_generation->target_based_assays mechanism_validation Mechanism of Action Validation (In relevant cellular models) target_based_assays->mechanism_validation in_vivo_studies In Vivo Efficacy Studies (Animal models) mechanism_validation->in_vivo_studies

Caption: Workflow for target identification starting with phenotypic screening.

Target-Based Assays for Prioritized Pathways

Based on the phenotypic screening results and the literature on related compounds, the following target-based assays can be employed.

3.2.1. Oncology Targets

Potential TargetInitial AssayFollow-up Assays
Tubulin Tubulin Polymerization AssayImmunofluorescence microscopy for microtubule disruption, cell cycle analysis (G2/M arrest), apoptosis assays (e.g., Annexin V staining).
Kinases (FMS, HPK1) In vitro kinase inhibition assays (e.g., using recombinant enzymes and a fluorescent substrate)Cellular target engagement assays (e.g., NanoBRET™), Western blotting for downstream signaling pathways.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Tubulin (>99% pure), GTP, tubulin polymerization buffer.

  • Assay Principle: Monitor the increase in light scattering or fluorescence of a reporter dye as tubulin polymerizes into microtubules.

  • Procedure: a. Incubate various concentrations of this compound with tubulin and GTP at 37°C. b. Use paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition. c. Measure the absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Determine the IC50 of the compound for tubulin polymerization inhibition.

Signaling Pathway Diagram: Tubulin Inhibition and Cell Cycle Arrest

G compound 2-Benzyloctahydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride tubulin α/β-Tubulin Dimers compound->tubulin Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for tubulin inhibition.

3.2.2. CNS Targets

Potential TargetInitial AssayFollow-up Assays
CNS Receptors Receptor binding assays using radiolabeled ligands for a panel of common CNS receptors (e.g., opioid, dopamine, serotonin).Functional assays (e.g., calcium flux, cAMP measurement) in cells expressing the target receptor.
PDE4B In vitro PDE4B enzymatic assay using a fluorescently labeled cAMP substrate.Measurement of intracellular cAMP levels in relevant cell types (e.g., microglia, macrophages), TNF-α release assay from LPS-stimulated macrophages.

3.2.3. Metabolic and Infectious Disease Targets

Potential TargetInitial AssayFollow-up Assays
GPR119 Cell-based reporter assay measuring cAMP production in cells overexpressing GPR119.Glucose-stimulated insulin secretion (GSIS) assay in pancreatic beta cells.
InhA In vitro InhA enzymatic assay monitoring the oxidation of NADH.Minimum Inhibitory Concentration (MIC) determination against Mycobacterium tuberculosis.

Concluding Remarks and Future Directions

The exploration of this compound presents a compelling opportunity in drug discovery. While its specific biological targets remain to be elucidated, the extensive pharmacological data on the broader pyrrolo[3,4-c]pyridine family provides a strong foundation for a targeted and efficient investigation. The experimental workflows detailed in this guide offer a comprehensive, step-by-step approach to systematically uncover and validate the therapeutic potential of this novel compound. The journey from a promising scaffold to a clinically valuable therapeutic is arduous, but it begins with a clear and scientifically rigorous roadmap. It is our hope that this guide will serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Construction of Pyridine Ring Systems by Mn(OAc)2‐Promoted Formal Dehydrative Dehydroaromatizing [4+2] Cycloaddition of Enamides with Maleimides.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300979. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules (Basel, Switzerland), 25(24), 5913. [Link]
  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • Oh, Y., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1165. [Link]
  • Aarhus, M. I., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 26(16), 4991. [Link]
  • Weïwer, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1436-1442. [Link]

Sources

Topic: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold is a versatile bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][3] This guide focuses on the 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core, its dihydrochloride salt, and the rich chemical space of its derivatives and analogs. While research on this specific saturated scaffold is emerging, the broader family of pyrrolo[3,4-c]pyridines has been extensively studied, revealing potent analgesic, sedative, anticancer, antiviral, and antimycobacterial properties.[1][2] This document provides a comprehensive exploration of the synthesis, pharmacological landscape, structure-activity relationships (SAR), and future research directions for this promising class of compounds. We will delve into detailed experimental protocols and the causal reasoning behind strategic chemical modifications, offering a field-proven perspective for drug development professionals.

Chapter 1: Introduction to the Pyrrolo[3,4-c]pyridine Scaffold

Chemical and Structural Features of the Core Moiety

The octahydro-1H-pyrrolo[3,4-c]pyridine core consists of a saturated five-membered pyrrolidine ring fused to a six-membered pyridine ring.[4] This structure belongs to the diazabicyclic compound class and is one of six possible structural isomers of pyrrolopyridine.[1][2]

Key Structural Characteristics:

  • Fused Bicyclic System: The fusion of the pyrrolidine and pyridine rings creates a rigid, three-dimensional structure. The [3,4-c] fusion specifically dictates the spatial relationship between the two nitrogen atoms.

  • Chirality: The fully saturated "octahydro" form possesses two chiral centers at the bridgehead carbons (positions 3a and 7a). This results in four possible stereoisomers.[4] Stereochemical purity is of paramount importance, as different enantiomers frequently exhibit distinct pharmacological activities and metabolic profiles.[4]

  • Conformational Rigidity: The saturated bicyclic framework limits conformational flexibility, which can be advantageous in drug design for achieving high receptor affinity and selectivity.

  • Hydrogen Bonding: The presence of two nitrogen atoms provides sites for hydrogen bonding, influencing solubility and the potential for specific interactions with biological targets.[4]

The 2-benzyl substituent introduces a key pharmacophore and a vector for chemical modification, while the dihydrochloride salt form is typically used to enhance solubility and stability for formulation and in vitro testing.

The Importance of the Pyrrolopyridine Heterocycle in Medicinal Chemistry

Pyrrole and pyridine rings are fundamental pharmacophores found in numerous natural products and FDA-approved drugs.[5][6][7][8] Their fusion into a single scaffold combines their unique electronic and structural properties, creating a "privileged structure" for drug discovery. Pyrrolopyridine scaffolds are present in drugs used for cancer therapy (e.g., Vemurafenib, Pexidartinib) and as kinase inhibitors for treating inflammatory diseases.[1][9] The diverse biological activities associated with this heterocyclic system underscore its significance and potential for developing novel therapeutics.[8][10][11]

Scope of this Guide

This guide will provide an in-depth analysis of the 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine scaffold. It will systematically cover:

  • Synthetic Pathways: Rational and step-by-step approaches to constructing the core and its key derivatives.

  • Pharmacological Profile: A comprehensive review of the known biological activities, with a focus on analgesic and sedative effects.

  • Structure-Activity Relationships (SAR): An exploration of how chemical modifications influence biological outcomes.

  • Experimental Methodologies: Practical, validated protocols for synthesis and biological evaluation.

Chapter 2: Synthetic Strategies and Chemical Space

The synthesis of the target scaffold requires careful planning to control stereochemistry and ensure compatibility with various functional groups.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach begins with a commercially available starting material, such as 3,4-pyridinedicarboxylic acid. The retrosynthesis diagram below outlines a plausible pathway to the target compound.

G Target 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Target Compound) Reduction_Final Full Reduction (e.g., LiAlH4) Target->Reduction_Final Disconnect C=O bonds Imide 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Reduction_Final->Imide Lactamization Lactamization with Benzylamine Imide->Lactamization Disconnect N-C bonds Anhydride Furo[3,4-c]pyridine-1,3-dione (Cyclic Anhydride) Lactamization->Anhydride Dehydration Dehydration Anhydride->Dehydration Form anhydride Acid 3,4-Pyridinedicarboxylic Acid (Starting Material) Dehydration->Acid G cluster_0 Design & Synthesis cluster_1 Screening Cascade A Initial Hit Compound (e.g., 2-Benzyl derivative) B SAR & Bioisostere Driven Analog Design A->B C Parallel Synthesis B->C D Primary Assay (e.g., Target Binding) C->D E Secondary Assay (e.g., Cellular Activity) D->E F ADME-Tox Profiling (Solubility, Stability, etc.) E->F F->B Iterate G Lead Candidate F->G Meets Criteria

Sources

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, critical for reducing late-stage clinical failures.[1][2] This technical guide provides a comprehensive in silico evaluation of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a bicyclic amine derivative belonging to a class of compounds with known pharmacological activities, including anticholinergic effects.[3] By leveraging a suite of computational models—spanning quantitative structure-activity relationships (QSAR), machine learning, and molecular modeling—we predict the compound's pharmacokinetic and toxicological profile.[4][5] This guide details its predicted physicochemical characteristics, absorption and distribution potential, metabolic pathways, and key toxicity liabilities. Furthermore, we provide a detailed experimental protocol for an in vitro Caco-2 permeability assay as a primary step for validating the computational absorption predictions. The objective is to present a holistic ADMET profile that can guide further optimization and de-risk the progression of this chemical scaffold in a drug development pipeline.

Introduction to the Candidate Molecule and the Imperative of Predictive ADMET

The molecule at the center of this investigation is 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, examined here as its dihydrochloride salt for enhanced solubility and handling. Its core structure is a perhydropyrrolo[3,4-c]pyridine system, a bicyclic alkaloid scaffold that has been explored for various biological activities.[3][6] The presence of a benzyl group and a basic nitrogen atom within the constrained ring system dictates its physicochemical properties and, consequently, its interaction with biological systems.

Historically, ADMET properties were evaluated late in the development process, leading to high attrition rates of promising compounds due to poor pharmacokinetics or unforeseen toxicity.[2] The modern paradigm, however, integrates ADMET assessment from the earliest stages of discovery. Computational, or in silico, prediction offers a rapid and cost-effective method to profile entire libraries of compounds, allowing researchers to prioritize candidates with favorable ADMET characteristics and flag potential liabilities for early mitigation.[7] This "fail fast, fail cheap" approach conserves resources and focuses synthetic efforts on molecules with a higher probability of clinical success.

This guide synthesizes data from multiple predictive models to construct a robust ADMET profile for our target compound, providing actionable insights for drug development professionals.

Foundational Physicochemical Properties: The Blueprint for Pharmacokinetics

Before delving into complex biological interactions, an analysis of the fundamental physicochemical properties of a molecule is essential. Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors govern a compound's solubility, permeability, and potential for non-specific binding. These descriptors are the basis for widely used drug-likeness assessments, such as Lipinski's Rule of Five.[8]

The predicted properties for the free base form of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine are summarized below.

PropertyPredicted ValueCompliance with Lipinski's Rule of FiveSignificance in ADMET Profiling
Molecular Weight (MW)230.34 g/mol Yes (< 500)Influences diffusion and overall size constraints for binding and transport.
logP (Octanol/Water)2.65Yes (< 5)A measure of lipophilicity; critical for membrane permeability and metabolic susceptibility.[9]
Hydrogen Bond Donors1Yes (≤ 5)Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors2Yes (≤ 10)Influences solubility and the potential for forming hydrogen bonds with biological targets.
Topological Polar Surface Area (TPSA)15.27 ŲN/ACorrelates with passive molecular transport through membranes; low TPSA is associated with good blood-brain barrier penetration.[10]

The molecule comfortably adheres to Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.[8] Its moderate lipophilicity and low polar surface area are particularly noteworthy, indicating a high likelihood of passive diffusion across cellular membranes, including the blood-brain barrier.

In Silico ADMET Prediction: A Multi-faceted Computational Workflow

No single computational model can perfectly predict the full spectrum of ADMET properties. Therefore, a robust in silico assessment relies on an integrated workflow that combines multiple algorithmic approaches, including statistical models, machine learning, and structure-based methods.[4][5] This strategy provides a consensus view, increasing confidence in the predictions.

The workflow employed for this analysis is depicted below.

ADMET_Workflow cluster_input Input cluster_prediction Computational Modeling Engine cluster_output Predicted Profile cluster_analysis Analysis & Validation Input Compound Structure (2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine) QSAR QSAR Models (Physicochemical Properties) Input->QSAR Descriptor Calculation ML Machine Learning (BBB, hERG, Metabolism) Input->ML Descriptor Calculation Docking Molecular Modeling (CYP Interaction) Input->Docking Descriptor Calculation Absorption Absorption (HIA, Caco-2) QSAR->Absorption Distribution Distribution (PPB, BBB) ML->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor, SoM) ML->Metabolism Toxicity Toxicity (hERG, Ames) ML->Toxicity Docking->Metabolism Analysis Data Synthesis & Liability Identification Absorption->Analysis Distribution->Analysis Metabolism->Analysis Toxicity->Analysis Validation In Vitro Assay Design (e.g., Caco-2 Protocol) Analysis->Validation

Caption: In silico ADMET prediction workflow.

Comprehensive Predicted ADMET Profile

This section details the predicted ADMET properties for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine.

Absorption
  • Human Intestinal Absorption (HIA): Predicted to be high (>90%). The compound's favorable Lipinski profile supports good passive absorption.

  • Caco-2 Permeability: Predicted to have high permeability, with a Papp value likely >10 x 10⁻⁶ cm/s. The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption.[11] High permeability in this model suggests efficient transcellular transport.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicted to be a weak or non-substrate of P-gp. This is advantageous, as P-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability.

Distribution
  • Plasma Protein Binding (PPB): Predicted to be moderately high (85-95%). The benzyl group contributes to hydrophobic interactions with plasma proteins like albumin. High PPB can limit the free concentration of the drug available to exert its therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: Predicted to readily cross the BBB. The low TPSA, moderate lipophilicity, and relatively low molecular weight are strong indicators of CNS penetration.[10][12] The predicted logBB (log of brain concentration/blood concentration) is >0, classifying it as BBB+.[13] This is a critical property to consider, as it can be desirable for CNS targets but a liability for peripherally acting drugs.

Metabolism
  • CYP450 Substrate Prediction: The molecule is predicted to be a substrate for several Cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 .[14][15] The basic nitrogen is a key recognition feature for CYP2D6, while the benzyl group makes it a likely candidate for CYP3A4.

  • Site of Metabolism (SoM) Prediction: The most probable sites for Phase I metabolism are:

    • Aromatic Hydroxylation: Para-hydroxylation of the benzyl ring is a highly probable metabolic pathway.[16]

    • N-Dealkylation: Cleavage of the benzyl group from the nitrogen atom is another common metabolic route.

    • Alicyclic Hydroxylation: Oxidation on the saturated pyrrolopyridine ring system is also possible, though likely a minor pathway.

  • CYP450 Inhibition: Predicted to be a moderate inhibitor of CYP2D6. This raises a potential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme.

Metabolism Parent Parent Compound Metabolite1 Para-hydroxylated Metabolite Parent->Metabolite1 CYP3A4, CYP2D6 (Aromatic Hydroxylation) Metabolite2 N-debenzylated Metabolite Parent->Metabolite2 CYP3A4, CYP2D6 (N-Dealkylation)

Caption: Predicted primary metabolic pathways.

Toxicity
  • hERG Inhibition: Predicted to have a moderate to high risk of inhibiting the hERG potassium channel.[17] This is a significant liability, as hERG blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19] The presence of a basic nitrogen and a lipophilic aromatic moiety are common structural alerts for hERG binders.

  • Ames Mutagenicity: Predicted to be non-mutagenic. The structure lacks common toxicophores associated with DNA reactivity.

  • Hepatotoxicity: Predicted to have a low risk of hepatotoxicity.

Summary of Predicted Data
ParameterPredicted Value/ClassificationImplication for Drug Development
Absorption
HIA (%)> 90High probability of good oral absorption.
Caco-2 PermeabilityHighSuggests efficient intestinal uptake.
Distribution
Plasma Protein Binding (%)85 - 95High binding may reduce free drug concentration.
Blood-Brain BarrierBBB+ (logBB > 0)Potential for CNS effects (therapeutic or adverse).
Metabolism
Primary CYP IsoformsCYP2D6, CYP3A4Susceptible to metabolism; potential for interactions.
CYP2D6 InhibitionModerate InhibitorRisk of drug-drug interactions.
Toxicity
hERG InhibitionModerate-High RiskSignificant cardiotoxicity risk; requires experimental validation.
Ames MutagenicityNegativeLow risk of being mutagenic.
HepatotoxicityLow RiskLow probability of causing liver damage.

Framework for In Vitro Validation: The Caco-2 Permeability Assay

Computational predictions provide a powerful starting point, but they must be validated through experimental assays.[11] Given that absorption is a prerequisite for oral drug efficacy, a Caco-2 permeability assay is a logical first step to confirm the in silico predictions.[20]

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[11] The protocol below outlines a standard procedure for assessing bidirectional permeability.

Detailed Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • DMEM, FBS, non-essential amino acids, penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound, Lucifer Yellow, Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable.

    • Perform a Lucifer Yellow permeability assay. A Papp of <1 x 10⁻⁶ cm/s for this paracellular marker confirms monolayer integrity.

  • Permeability Experiment (A-to-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) and control compounds dissolved in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh HBSS.

    • At the final time point, take a sample from the apical chamber.

  • Permeability Experiment (B-to-A):

    • Repeat step 3, but add the compounds to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Start->Culture Integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) Culture->Integrity Prep Prepare Dosing Solutions (Test & Control Compounds) Integrity->Prep Assay Perform Bidirectional Assay (A->B and B->A Sampling) Prep->Assay Analysis Quantify Samples via LC-MS/MS Assay->Analysis Calc Calculate Papp and Efflux Ratio Analysis->Calc End Classify Permeability Calc->End

Sources

Spectroscopic Characterization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra to confirm the molecular structure of this complex heterocyclic amine.

Introduction

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic diamine featuring a fused pyrrolidine and piperidine ring system, with a benzyl group attached to one of the nitrogen atoms. The dihydrochloride salt form is often employed to improve solubility and stability. Accurate structural confirmation is a critical step in its synthesis and application in medicinal chemistry and pharmacological studies.[1][2] Spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment. This guide will walk through the expected spectroscopic data for this molecule and the logic behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for assigning all protons and carbons in this saturated heterocyclic system.[4]

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with careful sample preparation and selection of the appropriate experiments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the salt form of the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of complex multiplets).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Dihydrochloride Salt Solvent D₂O or CD₃OD Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum will be complex due to the saturated, non-planar rings and the presence of diastereotopic protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 7.3-7.5Multiplet5HAromatic protons (benzyl group)Typical region for monosubstituted benzene rings.
~ 4.0-4.5Singlet or AB quartet2HBenzylic CH₂Deshielded by the adjacent nitrogen and the phenyl ring. May appear as a sharp singlet or, if sterically hindered, an AB quartet.
~ 2.5-3.5Multiplets10HProtons on the octahydropyrrolopyridine coreComplex, overlapping multiplets due to the rigid bicyclic system and coupling between adjacent protons. Protons adjacent to nitrogen will be in the downfield portion of this range.
~ 1.5-2.5Multiplets2HBridgehead protons and othersThese protons are expected to be in a more shielded environment.

Note: The presence of two hydrochloride moieties will lead to protonation of the nitrogen atoms. This will cause significant deshielding of adjacent protons.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 128-135Aromatic carbons (benzyl)Characteristic chemical shifts for a benzene ring.
~ 60-70Benzylic CH₂Deshielded by the adjacent nitrogen and phenyl group.
~ 40-60Carbons of the heterocyclic coreAliphatic carbons adjacent to nitrogen atoms are found in this region.
~ 25-40Bridgehead carbons and other core carbonsSaturated carbons further from the influence of the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of N-H bonds (from the protonated amines), C-H bonds, and aromatic C=C bonds.

Experimental Protocol: IR Analysis

Step-by-Step Methodology:

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR Spectrometer FT-IR Spectrometer ATR->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Spectrometer->Sample_Scan Processing Baseline Correction Sample_Scan->Processing Assignment Peak Assignment Processing->Assignment Confirmation Functional Group Confirmation Assignment->Confirmation

Caption: Workflow for FT-IR spectroscopic analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups.[5][6]

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
~ 3000-3100C-H stretch (aromatic)MediumConfirms the presence of the benzyl group's aromatic protons.
~ 2850-3000C-H stretch (aliphatic)StrongIndicates the saturated octahydropyrrolopyridine core and the benzylic CH₂.
~ 2400-2800N-H stretch (amine salt)Broad, StrongA very characteristic broad absorption for the N⁺-H stretch in amine hydrochlorides.
~ 1600, 1495, 1450C=C stretch (aromatic)Medium to WeakThese "overtone" bands are diagnostic for the benzene ring.
~ 1000-1250C-N stretchMediumCorresponds to the carbon-nitrogen single bonds in the heterocyclic system.[7]
~ 690-770C-H bend (aromatic)StrongOut-of-plane bending for a monosubstituted benzene ring.

The most telling feature will be the broad and strong absorption in the 2400-2800 cm⁻¹ region, which is a hallmark of an amine hydrochloride salt.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure. Electrospray ionization (ESI) is the preferred method for a polar, pre-charged molecule like an amine dihydrochloride.[9]

Experimental Protocol: MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid may be added to promote ionization, although it is often not necessary for an amine salt.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode.

    • The expected m/z range should encompass the molecular weight of the free base.

  • Tandem MS (MS/MS):

    • Isolate the molecular ion peak ([M+H]⁺).

    • Subject the isolated ion to collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Dilute Sample Solvent MeOH or H₂O/ACN Sample->Solvent Solution Infusion Solution Solvent->Solution MS_System ESI-MS Solution->MS_System Full_Scan Full Scan (MS1) MS_System->Full_Scan MSMS_Scan MS/MS Scan Full_Scan->MSMS_Scan Isolate [M+H]⁺ Frag_Analysis Fragmentation Analysis MSMS_Scan->Frag_Analysis MW_Det Molecular Weight Determination MW_Det->Frag_Analysis Structure_Eluc Structural Insights Frag_Analysis->Structure_Eluc

Caption: Workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, the observed species will be the protonated free base.

  • Molecular Formula of Free Base: C₁₄H₂₀N₂

  • Molecular Weight of Free Base: 216.32 g/mol

  • Expected [M+H]⁺ Ion: m/z 217.1654

The high-resolution mass spectrum should show a peak at m/z 217.1654, corresponding to the protonated molecule [C₁₄H₂₁N₂]⁺.

Tandem MS (MS/MS) Fragmentation:

The fragmentation of piperidine-containing structures is well-documented.[9][10] Key fragmentation pathways for the [M+H]⁺ ion of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine would likely involve:

  • Loss of the benzyl group: A prominent fragment would be expected from the cleavage of the C-N bond connecting the benzyl group, resulting in a tropylium ion at m/z 91.

  • Ring opening: Cleavage of the bonds within the bicyclic system, particularly alpha to the nitrogen atoms, is a common pathway for piperidine derivatives.[9]

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra, supported by 2D techniques, will elucidate the precise connectivity of the carbon and hydrogen framework. IR spectroscopy will confirm the presence of key functional groups, most notably the amine hydrochloride salt. Finally, high-resolution mass spectrometry will verify the elemental composition, and tandem MS will offer further structural insights through characteristic fragmentation patterns. Together, these techniques provide the authoritative data required for the confident identification of this molecule in research and development settings.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (1988).
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. (2021).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018).
  • H.NMR-Spectrum of Heterocyclic Compound {2} - ResearchGate. (n.d.).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981).
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. (n.d.).
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride - Vulcanchem. (n.d.).
  • IR: amines. (n.d.).
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019).
  • Interpreting IR Spectra - Chemistry Steps. (n.d.).
  • interpreting infra-red spectra - Chemguide. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Inorg. Chem. 1986, 25, 4597-4602 - ElectronicsAndBooks. (1986).
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4 - CookeChem. (n.d.).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.).
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. (2020).
  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) - PubChem. (n.d.).
  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory - ResearchGate. (2017).
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (n.d.).
  • 1h-pyrrolo(3,2-c)pyridine-7-carbonitrile, 2,3-dihydro-1-benzyl-6-((2-(diethylamino)ethyl)amino)-, dihydrochloride - PubChemLite. (n.d.).
  • 2-Benzylpyridine(101-82-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Octahydro-1h-pyrrolo[3,4-c]pyridine | C7H14N2 | CID 4361607 - PubChem. (n.d.).
  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine - PubChem. (n.d.).

Sources

Methodological & Application

Protocol for using 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a synthetic small molecule built on a bicyclic pyrrolo-pyridine scaffold. As a dihydrochloride salt, this compound exhibits enhanced aqueous solubility, a critical attribute for reliable application in biological systems.[1][2] While the specific biological target of this compound is not broadly characterized in public literature, its structural motifs are common in ligands developed for G-protein coupled receptors (GPCRs) and other central nervous system targets.

This document provides a comprehensive guide for the use of this compound in cell culture. It outlines detailed protocols for stock solution preparation, determination of optimal working concentrations, and a functional assay to characterize its potential activity as a GPCR antagonist. The principles and methodologies described herein are designed to ensure experimental reproducibility and scientific rigor.[3][4]

Physicochemical Properties & Handling

Understanding the properties of the dihydrochloride salt form is crucial for proper handling and experimental design. The protonation of two basic nitrogen atoms by hydrochloric acid significantly impacts solubility and solution pH.[5][6]

PropertyValueSource / Note
Molecular Formula C₁₄H₂₂Cl₂N₂[7]
Molecular Weight 289.24 g/mol [7]
Appearance White to off-white solidAssumed based on typical hydrochloride salts.
Solubility Freely soluble in water; Soluble in DMSO.Dihydrochloride salts typically exhibit high aqueous solubility.[1]
Key Consideration Acidity of Stock Solutions Dissolving the dihydrochloride salt in a non-buffered solvent like water or DMSO will result in an acidic solution. This acidity must be neutralized or sufficiently diluted to prevent pH shock to cell cultures.[8][9]

Protocol 1: Preparation and Storage of Stock Solutions

Accurate and stable stock solutions are the foundation of reproducible cell-based assays.[10] This protocol details the preparation of a high-concentration primary stock in DMSO, a common solvent for small molecules in drug discovery.[11][12]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance and chemical fume hood

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound powder. For a 10 mM stock solution, this would be 2.89 mg per 1 mL of DMSO.

  • Dissolution: Transfer the powder to a sterile amber vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[12] Ensure no visible particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage Conditions: Store the stock solution aliquots at -20°C or -80°C, protected from light. When stored correctly, DMSO stocks are typically stable for at least 6 months.

Critical Note on pH: A 10 mM stock in unbuffered DMSO will be acidic. When this stock is diluted into cell culture medium, the medium's buffering system (e.g., bicarbonate, HEPES) must be sufficient to maintain a physiological pH (typically 7.2-7.4).[8][13] For high final concentrations of the compound, the pH of the final treatment medium should be verified.

Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay

Before performing functional assays, it is essential to determine the concentration range of the compound that does not cause significant cell death.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[16]

Materials:

  • Cell line of interest (e.g., HEK293, CHO) in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound stock solution (from Protocol 1)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]

  • Compound Dilution Series: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 100 µM down to 0.01 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).[10]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and vehicle control to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18][19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[20]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%). Select a working concentration for functional assays that is well below the IC₅₀ (typically ≤ 1/10th of the IC₅₀) and shows >90% cell viability.

Cytotoxicity_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Treat Cells with Dilutions + Vehicle Control incubate_24h->add_compounds prep_dilutions Prepare Compound Serial Dilutions (e.g., 100 µM to 0.01 µM) prep_dilutions->add_compounds incubate_treat Incubate for Exposure Time (e.g., 48 hours) add_compounds->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt Incubate 3-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC₅₀ & Determine Non-Toxic Concentration read_plate->analyze

Workflow for Determining Compound Cytotoxicity using MTT Assay.

Protocol 3: Functional Characterization as a GPCR Antagonist via Calcium Flux Assay

Many compounds targeting the central nervous system act on GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium.[21][22] A calcium flux assay can effectively measure this response and determine if a compound acts as an antagonist by blocking an agonist-induced signal.[23][24]

Hypothetical Mechanism: this compound acts as a competitive antagonist at a Gαq-coupled receptor. It will inhibit the increase in intracellular calcium ([Ca²⁺]i) that is normally induced by a known agonist for that receptor.

Materials:

  • Cell line endogenously or recombinantly expressing the target Gαq-coupled GPCR (e.g., HEK293-AT1R)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8, Calcium-6)

  • Known receptor agonist (e.g., Angiotensin II for AT1R)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Sterile, black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[23]

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's protocol. Remove the culture medium from the cells and add the dye solution. Incubate for 1 hour at 37°C, protected from light, to allow the dye to enter the cells.[25]

  • Compound Pre-incubation: During dye loading, prepare dilutions of the test compound (at non-toxic concentrations determined in Protocol 2) and a known antagonist (positive control) in assay buffer.

  • Antagonist Addition: After dye loading, add the compound dilutions to the appropriate wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add a pre-determined concentration of the agonist (typically an EC₈₀ concentration) to all wells.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.[24]

  • Data Analysis: The agonist addition will cause a rapid increase in fluorescence in control wells. An effective antagonist will suppress this signal in a dose-dependent manner. Calculate the percentage of inhibition for each antagonist concentration and plot a dose-response curve to determine the IC₅₀ of the antagonist.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gαq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Calcium_Release Ca²⁺ Release Ca_Store->Calcium_Release Agonist Agonist Agonist->GPCR Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Blocks Response Cellular Response (Fluorescence) Calcium_Release->Response Leads to

Sources

Application Notes and Protocols for the Solubilization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding the Physicochemical Landscape

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is a bicyclic heterocyclic compound belonging to the pyrrolopyridine class. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which can range from acting as kinase inhibitors to agents targeting the central nervous system.[1] The dihydrochloride salt form of this molecule is intentionally designed to enhance its aqueous solubility, a critical factor for its utility in a wide array of biological experiments. As a general principle, hydrochloride salts of organic bases increase the polarity of the molecule, thereby improving its dissolution in aqueous media.[2][3]

This guide provides a detailed, experience-driven framework for the effective dissolution and handling of this compound. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.

Compound Specifications

A foundational understanding of the compound's properties is paramount before proceeding to dissolution.

PropertyValueSource
IUPAC Name 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochlorideN/A
Molecular Formula C₁₄H₂₂Cl₂N₂[4]
Molecular Weight 289.24 g/mol [4]
Appearance Typically a solid, crystalline powderGeneral Knowledge
Purity ≥95% (Varies by supplier)[5]

Core Principles of Solubilization for Dihydrochloride Salts

The presence of two hydrochloride moieties suggests that the molecule has two basic nitrogen centers that have been protonated. This salt form generally confers good solubility in polar protic solvents, particularly water and aqueous buffers. However, the organic benzyl and octahydropyrrolo-pyridine scaffold contributes a degree of lipophilicity. This dual nature—a hydrophilic salt and a lipophilic core—means that while aqueous solubility is expected, it may not be limitless.

For many research compounds, especially those with limited published data, a systematic approach to solubilization is more effective than assuming high solubility in a single solvent.[6] Our primary objective is to prepare a concentrated, stable stock solution that can be accurately diluted into the final experimental medium with minimal impact from the solvent vehicle.

Experimental Protocols: From Solubility Testing to Stock Solution Preparation

This section details a step-by-step methodology for determining the practical solubility and preparing robust stock solutions of this compound.

Diagram: Recommended Solubilization Workflow

G cluster_prep Preparation cluster_sol Solubility Testing & Dissolution cluster_alt Alternative Path (If Poorly Soluble) cluster_final Final Steps Prep 1. Calculate Mass for Target Concentration Weigh 2. Accurately Weigh Compound Prep->Weigh Solvent 3. Select Primary Solvent (e.g., Sterile Water, PBS) Weigh->Solvent AddSolvent 4. Add Solvent Incrementally Solvent->AddSolvent Assist 5. Apply Gentle Warming (37°C) or Vortexing AddSolvent->Assist Observe 6. Observe for Complete Dissolution Assist->Observe DMSO 7a. Use DMSO as Primary Solvent Observe->DMSO Insoluble Filter 8. Sterile Filter (Optional) Observe->Filter Soluble Dilute 7b. Prepare High-Concentration DMSO Stock DMSO->Dilute Dilute->Filter Store 9. Aliquot and Store (-20°C or -80°C) Filter->Store

Sources

Application Notes and Protocols for In-Vivo Studies of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest update, specific in-vivo dosage information for "2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride" is not publicly available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel investigational compound in mouse models. Researchers must adapt these guidelines based on the specific physicochemical properties, in-vitro potency, and toxicological profile of the compound of interest. All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals, and require approval from an Institutional Animal Care and Use Committee (IACUC).[1]

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3] This bicyclic system, containing a pyrrole ring fused to a pyridine nucleus, is a structural isomer of azaindole.[2] Research has demonstrated a broad spectrum of pharmacological properties for compounds containing this scaffold, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[2][3] Given this wide range of potential applications, a systematic and rigorous approach to in-vivo evaluation is critical to understanding the therapeutic potential and safety profile of novel derivatives like this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective in-vivo dosage regimen in mouse models. The process is sequential, beginning with crucial preliminary steps like vehicle selection, advancing to dose-range finding and toxicity assessments, and culminating in the design of efficacy studies.[4]

Pre-formulation and Vehicle Selection

The selection of an appropriate vehicle is a critical determinant for the quality and reliability of in-vivo studies, especially for novel compounds with unknown solubility and toxicity profiles.[5][6] An ideal vehicle should solubilize the compound without affecting its stability or biological activity, and it should be non-toxic at the administered volume.[7]

Causality in Vehicle Choice

The choice of vehicle is dictated by the physicochemical properties of the test compound (in this case, this compound). As a dihydrochloride salt, the compound is likely to have some aqueous solubility. However, this must be empirically determined.

  • Aqueous Vehicles: For water-soluble compounds, isotonic solutions like 0.9% saline or Phosphate-Buffered Saline (PBS) are preferred for parenteral routes as they minimize tissue irritation.[8]

  • Co-solvents and Surfactants: For compounds with poor aqueous solubility, a formulation strategy may involve co-solvents like DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol (PG).[5][6][8] It is crucial to note that these vehicles can have their own biological effects and toxicities. For instance, DMSO can cause motor impairment at high concentrations, and PEG-400 and PG have also been associated with neuromotor toxicity in mice.[5][6] Therefore, the concentration of any organic solvent should be minimized, and a vehicle-only control group is mandatory in all experiments.[8]

Recommended Vehicle Screening Protocol
  • Determine Solubility: Assess the solubility of this compound in a panel of common vehicles (see Table 1).

  • Prepare Trial Formulations: Start with the simplest, most biocompatible vehicles first (e.g., saline). If solubility is insufficient, introduce co-solvents incrementally.

  • Assess Formulation Stability: Ensure the compound remains in solution or as a stable, homogenous suspension for the duration of the preparation and administration period.

  • In-Vivo Vehicle Tolerance Study: Before initiating a full-scale study, it is advisable to administer the final vehicle formulation (without the compound) to a small group of mice to ensure it does not produce adverse effects.

Table 1: Common Vehicles for In-Vivo Studies in Mice

VehicleProperties and ConsiderationsCommon Concentration Limits
0.9% Sodium Chloride (Saline) Isotonic, well-tolerated. Preferred for water-soluble compounds.[5][8]N/A
Phosphate-Buffered Saline (PBS) Buffered to physiological pH, well-tolerated.[8]N/A
Dimethyl Sulfoxide (DMSO) A powerful solvent for lipophilic drugs. Can be toxic; use at the lowest effective concentration.[5][8]Typically <10% v/v for IP injection, often diluted in saline or PBS.[6][8]
Polyethylene Glycol (PEG 300/400) A co-solvent for compounds with intermediate solubility.[5][8]Can be used in higher concentrations, but potential for toxicity exists.[5][6]
Carboxymethylcellulose (CMC) Used to create suspensions for poorly soluble compounds for oral administration.[5][6]0.5% - 1% w/v in water is common.[5][6]

Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination

The primary goal of initial in-vivo studies is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a specified period.[4] This is a critical step for selecting dose levels for subsequent efficacy studies.[4]

Experimental Workflow for MTD Determination

The workflow for determining the MTD involves a systematic, stepwise approach to ensure animal welfare and data integrity.

MTD_Workflow cluster_prep Phase 1: Preparation cluster_acute Phase 2: Acute Toxicity Study cluster_repeat Phase 3: Repeat-Dose Study A Compound Solubility & Vehicle Selection B Prepare Formulation A->B C Single Dose Escalation (e.g., 1, 10, 100 mg/kg) B->C D Monitor Clinical Signs (48h - 14 days) C->D E Determine Acute MTD & Identify Dose-Limiting Toxicities D->E F Select 3-5 Doses Below Acute MTD E->F G Administer Daily (14-28 days) F->G H Monitor Body Weight, Clinical Signs, CBC, Serum Chemistry G->H I Establish Chronic MTD H->I

Caption: Generalized workflow for MTD determination of a novel compound.

Protocol: Acute Toxicity Study (Single Dose Escalation)

Objective: To determine the potential toxicity of the compound after a single administration and to identify a dose range for further studies.[4]

Materials:

  • This compound

  • Selected vehicle

  • Sterile syringes and needles (e.g., 25-27 G for IP injection)[9]

  • Standard inbred mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, equal numbers of males and females.[4]

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Grouping: Assign mice to several dose groups (e.g., 1, 10, 100, 1000 mg/kg) and a vehicle control group. A small group size (n=3-5 mice per sex per group) is typically sufficient for this initial study.[4]

  • Dose Preparation: Prepare fresh formulations on the day of dosing and ensure homogeneity.[4]

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). The maximum administration volumes must be respected (see Table 2).[9][10]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.[4]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, grooming, and any signs of distress (e.g., piloerection, hunched posture, lethargy).

    • Measure body weight just before dosing and daily for 14 days.[4]

  • Endpoint: The study typically concludes after 14 days of observation. A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[4] At the end of the study, perform gross necropsy on all animals to identify any organ abnormalities.[4]

Protocol: Repeat-Dose MTD Study

Objective: To determine the MTD after repeated administrations over a longer period (e.g., 14-28 days).[4]

Procedure:

  • Dose Selection: Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses.[4]

  • Administration: Administer the compound and vehicle control daily (or according to the desired schedule) for the study duration (e.g., 14-28 days).

  • Monitoring:

    • Record clinical signs daily.

    • Measure body weight at least three times per week.

    • At the end of the study, collect blood for Complete Blood Count (CBC) and serum chemistry analysis to assess potential organ toxicity (e.g., liver, kidney).

    • Perform gross necropsy and consider histopathological analysis of key organs.

  • Endpoint: The repeat-dose MTD is the highest dose that does not result in significant toxicity, which can be defined by metrics such as >15-20% body weight loss, significant changes in blood parameters, or observable pathological changes.[4]

Administration Protocols

The route of administration depends on the therapeutic goal and the compound's properties.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationAbbreviationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (Tail Vein)IV< 0.2 mL27-30
IntraperitonealIP< 2.0 mL25-27
SubcutaneousSC< 2.0 mL25-27
Oral (Gavage)PO< 10 mL/kg20-22 (with ball tip)
Data compiled from multiple sources providing guidelines for animal experimentation.[9][10]
Step-by-Step Intraperitoneal (IP) Injection
  • Restraint: Restrain the mouse with its head tilted downwards to allow the abdominal organs to shift cranially.[9]

  • Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.[9]

  • Injection: Insert the needle at a shallow angle and inject the formulation into the peritoneal cavity.

Step-by-Step Oral Gavage (PO)
  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Needle Insertion: With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side. Gently advance the needle along the roof of the mouth and down the esophagus into the stomach.[9] If resistance is met, withdraw and reposition.[9]

  • Administration: Slowly administer the compound.[9]

Designing Efficacy Studies

Once a safe dose range has been established from MTD studies, efficacy studies can be designed.

Efficacy_Workflow cluster_design Phase 1: Study Design cluster_execution Phase 2: Execution & Analysis A Select Relevant Mouse Model B Define Endpoints (e.g., tumor size, behavior) A->B E Randomize Animals into Groups A->E C Choose 2-3 Doses Below MTD D Determine Group Size (Power Analysis) C->D C->E F Administer Compound, Vehicle & Positive Control E->F G Collect Endpoint Data F->G H Statistical Analysis G->H

Caption: A generalized workflow for in-vivo efficacy testing in mice.

Key considerations for efficacy studies include:

  • Model Selection: The choice of mouse model is critical and depends on the scientific question being addressed (e.g., inbred strains, genetically engineered models, or xenograft models).[1]

  • Dose Selection: Typically, 2-3 dose levels are chosen from the well-tolerated range identified in the MTD studies.

  • Controls: The study must include a vehicle control group and, if possible, a positive control group (a compound with known efficacy).

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and whenever possible, the study should be conducted in a blinded manner to reduce bias.[11]

  • Statistical Analysis: A statistical analysis plan should be established before the study begins to ensure the results are robust and interpretable.[11][12]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Compounds in Mouse Models.
  • Gomes, M. G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • National Center for Biotechnology Information (NCBI). (n.d.). General Principles of Preclinical Study Design. [Link]
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
  • Boston University IACUC. (2025).
  • Stanford Medicine. (n.d.). In vivo pharmacology. [Link]
  • Moqri, M., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 14(6), 1836-1850.
  • National Center for Biotechnology Information (NCBI). (2012). In Vivo Assay Guidelines. [Link]
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • ResearchGate. (2021).
  • Wójcicka, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5948. [Link]
  • National Center for Biotechnology Information (NCBI). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Wójcicka, A., & Redzicka, A. (2021).
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1337–1347.
  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link]
  • G-SRS. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-.
  • National Center for Biotechnology Information (NCBI). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Application Note: Characterization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride as a Novel Inhibitor of MAPK-activated Protein Kinase 2 (MK2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride (herein referred to as BOPD) as a potential inhibitor of MAPK-activated Protein Kinase 2 (MK2). MK2 is a serine/threonine kinase and a critical downstream effector in the p38 MAPK signaling pathway, which is implicated in inflammatory responses.[1][2] Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory diseases. This application note details a robust, high-throughput protocol for determining the half-maximal inhibitory concentration (IC50) of BOPD against recombinant human MK2 using a luminescence-based kinase assay that quantifies ATP consumption. The methodologies described herein are designed to ensure data integrity, reproducibility, and scientific rigor for researchers in drug development and cell biology.

Introduction and Scientific Background

MAPK-activated Protein Kinase 2 (MK2) is a pivotal enzyme activated by p38 MAP kinase in response to cellular stress and inflammatory cytokines.[2] Once activated, MK2 phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27), which leads to the stabilization of mRNAs for pro-inflammatory cytokines like TNF-α.[1] Given its central role in regulating inflammation, MK2 has emerged as an attractive therapeutic target.

This compound (BOPD) is a novel small molecule with a rigid bicyclic core structure.[3][4] Its potential as a kinase inhibitor warrants a thorough and precise characterization of its inhibitory activity. This guide provides a detailed protocol for a biochemical assay designed to quantify the potency of BOPD by determining its IC50 value against MK2. The chosen assay format is the Kinase-Glo® Luminescent Kinase Assay, a homogeneous "mix-and-read" method ideal for inhibitor profiling.[5][6]

Principle of the Luminescence-Based Kinase Assay

The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after substrate phosphorylation.[7] The Kinase-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) that generates a luminescent signal in the presence of ATP.[5][6]

The process is as follows:

  • Kinase Reaction: The MK2 enzyme consumes ATP to phosphorylate its substrate.

  • Inhibition: In the presence of an inhibitor like BOPD, the kinase reaction is impeded, resulting in less ATP consumption.

  • Detection: The Kinase-Glo® reagent is added, and the luciferase enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light and is directly proportional to the ATP concentration.[8][9]

Therefore, the luminescent signal is inversely correlated with MK2 kinase activity.[6] High luminescence indicates low kinase activity (high inhibition), while low luminescence signifies high kinase activity (low inhibition).

Assay_Principle cluster_kinase Step 1: Kinase Reaction cluster_inhibition Inhibitor Action cluster_detection Step 2: Luminescence Detection MK2 MK2 Kinase pSubstrate Phospho-Substrate ATP_rem Remaining ATP MK2->ATP_rem Determines amount of ATP ATP ADP ADP ATP->ADP Consumed by MK2 Substrate Substrate (e.g., HSP27 peptide) Substrate->pSubstrate Phosphorylated BOPD BOPD (Inhibitor) BOPD->MK2 Inhibits BOPD->ATP_rem Increases amount of Light Luminescent Signal (RLU) ATP_rem->Light Generates Luciferase Luciferase + Luciferin (Kinase-Glo® Reagent)

Figure 1: Principle of the ATP-depletion luminescence kinase assay.

Materials and Reagents

Reagent / Equipment Supplier Notes
This compound (BOPD)N/APrepare a 10 mM stock in 100% DMSO.
Recombinant Human MK2, activePromega, Carna, etc.Confirm specific activity of the lot.
Kinase-Glo® Max Luminescent Kinase AssayPromegaStore reagents as per manufacturer's instructions.
HSP27 peptide substrateAny reputable supplierReconstitute in ultrapure water.
ATP, 10 mM solutionSigma-AldrichEnsure high purity (>99%).
Staurosporine (Positive Control)Any reputable supplierPrepare a 1 mM stock in 100% DMSO.
DMSO, AnhydrousSigma-AldrichFor compound dilution.
Kinase Assay Buffer (1X)See belowPrepare fresh.
White, opaque, 384-well assay platesCorning, GreinerLow-volume, solid bottom plates are recommended.
Multichannel PipettesCalibrated.
Plate LuminometerBMG LABTECH, PerkinElmerCapable of reading glow luminescence.[10]

Kinase Assay Buffer (1X) Composition:

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL BSA

  • 50 µM DTT

Rationale: This buffer composition provides a stable pH environment (Tris), the necessary divalent cation cofactor for the kinase (MgCl₂), a protein stabilizer to prevent enzyme loss to surfaces (BSA), and a reducing agent to maintain enzyme integrity (DTT). This is a standard formulation for many kinase assays.[11]

Experimental Protocols

Reagent Preparation
  • BOPD Stock (10 mM): Dissolve the required mass of BOPD dihydrochloride in 100% anhydrous DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C to avoid freeze-thaw cycles.[12]

  • ATP Working Solution (50 µM): Prepare a 2X ATP solution (100 µM) by diluting the 10 mM ATP stock in 1X Kinase Assay Buffer. Causality: The ATP concentration should be set at or near the Michaelis constant (Km) of the enzyme for ATP. This ensures the assay is sensitive to ATP-competitive inhibitors.[12][13] For MK2, the Km for ATP is typically in the 25-75 µM range; thus, a final concentration of 50 µM is a robust starting point.

  • Enzyme Working Solution: Prepare a 2X enzyme solution by diluting the recombinant MK2 stock in 1X Kinase Assay Buffer. The optimal concentration must be determined empirically by performing an enzyme titration (see Section 4.2) to find the amount that yields ~50-80% ATP depletion in the reaction time.[14]

  • Substrate Working Solution: Prepare a 2X substrate/ATP mixture containing 100 µM ATP and the optimal concentration of HSP27 peptide substrate in 1X Kinase Assay Buffer.

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[5] Allow it to equilibrate to room temperature for at least 30 minutes before use.

Assay Validation: Enzyme Titration and Linearity

Trustworthiness: Before inhibitor testing, the assay must be validated. This protocol is self-validating by ensuring the enzyme concentration used is in the linear range of the reaction.

  • Perform a serial dilution of the MK2 enzyme in 1X Kinase Assay Buffer.

  • Add enzyme and substrate/ATP mix to the wells.

  • Incubate for the desired reaction time (e.g., 60 minutes).

  • Add Kinase-Glo® reagent and measure luminescence.

  • Plot Luminescence (RLU) vs. Enzyme Concentration.

  • Select an enzyme concentration that results in significant ATP consumption (a large decrease in RLU compared to no-enzyme control) but is still on the linear portion of the curve. This is typically the concentration that gives 50-80% of the maximum signal change.[14]

IC50 Determination Protocol

This protocol is designed for a 10 µL final reaction volume in a 384-well plate.

Workflow prep 1. Prepare Reagents (BOPD dilutions, Enzyme, Substrate/ATP) plate 2. Plate Compound 2.5 µL of 4X BOPD/DMSO dilutions prep->plate enzyme 3. Add Enzyme 2.5 µL of 4X MK2 solution plate->enzyme preinc 4. Pre-incubate 15 min at Room Temp enzyme->preinc start 5. Initiate Reaction Add 5 µL of 2X Substrate/ATP mix preinc->start react 6. Incubate Reaction 60 min at 30°C start->react detect 7. Add Detection Reagent 10 µL Kinase-Glo® react->detect equil 8. Equilibrate 10 min at Room Temp detect->equil read 9. Read Luminescence (RLU) equil->read Data_Analysis raw Raw Luminescence Data (RLU) normalize 1. Normalize Data Calculate % Inhibition raw->normalize plot 2. Plot Data % Inhibition vs. log[BOPD] normalize->plot fit 3. Fit Curve Non-linear Regression (4-parameter logistic) plot->fit ic50 4. Determine IC50 Concentration at 50% Inhibition fit->ic50

Figure 3: Workflow for data analysis to determine the IC50 value.

  • Data Normalization: Convert the raw RLU data into percent inhibition using the control wells. [15] * % Inhibition = 100 * (RLU_inhibitor - RLU_high_activity) / (RLU_low_activity - RLU_high_activity)

    • Where RLU_high_activity is the average of the DMSO-only wells and RLU_low_activity is the average of the Staurosporine (or no-enzyme) wells.

  • Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the logarithm of the BOPD concentration (X-axis).

    • Fit the data using a non-linear regression model, specifically a four-parameter logistic (sigmoidal dose-response) equation. [16][17] * Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Value: The IC50 is the concentration of BOPD that produces 50% inhibition of MK2 activity, as calculated by the curve-fitting software (e.g., GraphPad Prism, Origin). [15][18] Example Data Table:

[BOPD] (µM) log[BOPD] Avg. RLU % Inhibition
0 (DMSO)N/A50,0000.0
0.01-8.055,0003.6
0.03-7.570,00014.3
0.10-7.0125,00053.6
0.30-6.5170,00085.7
1.00-6.0185,00096.4
3.00-5.5190,000100.0
10.0 (Stauro.)N/A190,000100.0

Troubleshooting and Best Practices

  • High Data Variability: Ensure accurate pipetting, especially during serial dilutions. Check for compound precipitation at high concentrations. Ensure reagents are fully thawed and mixed. [12]* No Inhibition Observed: Verify the identity and purity of the BOPD stock. Confirm the activity of the MK2 enzyme lot using the positive control inhibitor. [17]* Assay Interference: Some compounds can directly inhibit or enhance luciferase. To test for this, run a counterscreen where BOPD is added to a reaction of luciferase and a fixed amount of ATP. A change in signal would indicate interference. [9][14]* Data Comparability: IC50 values are dependent on assay conditions (especially ATP concentration). [19]For comparing inhibitor potencies across different studies, calculating the inhibitor constant (Ki) is recommended. [13]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • BenchChem. (2025). Application Notes and Protocols for MK2-IN-3 Hydrate in Kinase Activity Assays.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010, April 1). MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2).
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). Methods in Molecular Biology.
  • Wikipedia. (n.d.). MAPKAPK2.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay with MK2-IN-1 Hydrochloride.
  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ass234 in Kinase Assays.
  • ARC-LUM. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit.
  • Singh, N., et al. (2019, March 8). MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression. Cell Communication and Signaling.
  • The Dixon Laboratory. (2013, November 29). Guidelines for accurate EC50/IC50 estimates.
  • Merck Millipore. (n.d.). mapkapk2.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Lategahn, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC.
  • Santa Cruz Biotechnology. (n.d.). MAPKAPK-2 Substrates.
  • Ladds, G., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • VulcanChem. (n.d.). 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.
  • ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • BenchChem. (2025). Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide.
  • Promega Corporation. (n.d.). MLK2 Kinase Assay.
  • Van der Westhuyzen, R., et al. (n.d.).
  • edX. (n.d.). IC50 Determination.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Cell Signaling Technology. (n.d.). Erk2 Kinase.
  • JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube.
  • CookeChem. (n.d.). 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4.
  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1).
  • ChemScene. (n.d.). 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride.
  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine.

Sources

Application Note: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride as a Tool Compound for Receptor X Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Small molecule tool compounds are indispensable reagents in pharmacology and drug discovery, enabling the interrogation of biological pathways and the validation of novel drug targets.[1][2] An ideal tool compound exhibits high potency and selectivity for its intended target, allowing researchers to confidently link a biological response to the modulation of a specific protein.[3][4] This document provides a detailed guide for the use of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a novel heterocyclic compound, as a tool for studying the hypothetical "Receptor X."

The pyrrolo[3,4-c]pyridine scaffold is a versatile structural motif found in a variety of biologically active molecules, with derivatives showing analgesic, sedative, and even anticancer properties.[5][6][7] While the specific target and mechanism of action of this compound are still under investigation, its unique structure makes it a valuable candidate for screening and characterizing novel receptors like Receptor X.

This application note will provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties and detailed protocols for its characterization in common receptor biology assays. The methodologies described herein are designed to be adaptable for the study of various receptor types, particularly G protein-coupled receptors (GPCRs), which are a major class of drug targets.[8]

Compound Information

Compound Name This compound
Structure
Molecular Formula C₁₄H₂₂Cl₂N₂
Molecular Weight 289.25 g/mol
CAS Number 351370-98-4 (for free base)
Appearance White to off-white solid
Purity ≥98% (recommended)
Solubility Soluble in water and DMSO

Storage: Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Characterization of Receptor X Interaction

To elucidate the pharmacological profile of this compound at Receptor X, a series of in vitro assays are recommended. The following protocols provide a framework for determining the compound's binding affinity and functional activity.

Receptor Binding Assay: Determining Affinity (Ki)

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a receptor.[9] This assay measures the ability of the unlabeled tool compound to displace a radiolabeled ligand with known affinity for Receptor X.

Principle: The assay is based on the competition between a fixed concentration of a high-affinity radioligand and increasing concentrations of the unlabeled test compound (this compound) for the binding sites on Receptor X. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow:

prep Prepare cell membranes expressing Receptor X incubation Incubate membranes, radioligand, and compound prep->incubation radioligand Prepare radioligand working solution radioligand->incubation compound Prepare serial dilutions of This compound compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis cluster_Gs Gs-Coupled Receptor cluster_Gi Gi-Coupled Receptor Agonist_Gs Agonist Receptor_Gs Receptor X (Gs) Agonist_Gs->Receptor_Gs Activates AC_Gs Adenylyl Cyclase Receptor_Gs->AC_Gs Stimulates cAMP_Gs cAMP (Increased) AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi Receptor X (Gi) Agonist_Gi->Receptor_Gi Activates AC_Gi Adenylyl Cyclase Receptor_Gi->AC_Gi Inhibits cAMP_Gi cAMP (Decreased) AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi Response_Gi Cellular Response PKA_Gi->Response_Gi Agonist Agonist Receptor Receptor X (Gq) Agonist->Receptor Activates PLC Phospholipase C Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on DAG DAG Ca_release Ca²⁺ Release (Increased) ER->Ca_release Response Cellular Response Ca_release->Response

Caption: Simplified signaling pathway for a Gq-coupled receptor.

Protocol (using a fluorescent dye like Fluo-4 AM):

  • Cell Culture: Plate cells expressing Receptor X in a black-walled, clear-bottom 96-well plate and incubate overnight. 2[10]. Dye Loading:

    • Remove the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Incubate for 30-60 minutes at 37°C. 3[11]. Assay:

    • Place the plate in a fluorescence plate reader with kinetic reading capabilities.

    • Establish a baseline fluorescence reading.

    • Agonist Mode: Inject serial dilutions of this compound and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before injecting a known Receptor X agonist at its EC₈₀ concentration.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For agonist mode, plot the response against the log concentration of the test compound to determine EC₅₀ and Emax.

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Summary of Expected Data

AssayParameterTypical Value RangeInterpretation
Radioligand BindingKi1 nM - 10 µMAffinity of the compound for the receptor.
cAMP Assay (Agonist)EC₅₀1 nM - 10 µMPotency of the compound as an agonist.
cAMP Assay (Antagonist)IC₅₀1 nM - 10 µMPotency of the compound as an antagonist.
Calcium Flux (Agonist)EC₅₀1 nM - 10 µMPotency of the compound as an agonist.
Calcium Flux (Antagonist)IC₅₀1 nM - 10 µMPotency of the compound as an antagonist.

Troubleshooting

  • High background in binding assays: Ensure adequate washing steps and consider using a blocking agent in the assay buffer.

  • Low signal-to-noise in functional assays: Optimize cell number, agonist concentration (for antagonist mode), and incubation times.

  • Compound precipitation: Check the solubility of the compound in the assay buffer. A small percentage of DMSO (typically <0.5%) can be used to aid solubility.

Conclusion

This compound is a promising tool compound for the study of novel receptors. The protocols outlined in this application note provide a robust framework for its characterization, enabling researchers to determine its binding affinity and functional activity at a receptor of interest. By following these methodologies, scientists can effectively utilize this compound to advance our understanding of Receptor X and its role in health and disease.

References

  • Brender, J. (2018).
  • BioSolveIT. (n.d.). Tool Compounds. BioSolveIT. [Link]
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
  • Bunnage, M. E., et al. (2017). Report and Application of a Tool Compound Data Set. Journal of Chemical Information and Modeling, 57(11), 2743–2752. [Link]
  • Bunnage, M. E., et al. (2017). Report and Application of a Tool Compound Data Set. Journal of Chemical Information and Modeling, 57(11), 2743–2752. [Link]
  • Bunnage, M. E., et al. (2017). Report and Application of a Tool Compound Data Set. Journal of Chemical Information and Modeling, 57(11), 2743–2752. [Link]
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Tontonoz, P., & Mangelsdorf, D. J. (2003). Liver X receptor signaling pathways in cardiovascular disease. Molecular Endocrinology, 17(5), 791–803. [Link]
  • Unchain. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Unchain. [Link]
  • Daniele, S., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 267–277. [Link]
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. [Link]
  • Bigott-Hennkens, H. M., et al. (2008). In vitro receptor binding assays: general methods and considerations. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(3), 245–253. [Link]
  • Boster Biological Technology. (n.d.).
  • Wikipedia. (n.d.). Retinoid X receptor. Wikipedia. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
  • Kanehisa Laboratories. (n.d.).
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • PubChem. (n.d.). Octahydro-1h-pyrrolo[3,4-c]pyridine. PubChem. [Link]
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. [Link]
  • Al-Sanea, M. M., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 13(16), 1421–1431. [Link]
  • Szkatuła, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5923. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958–20970. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4885. [Link]
  • Aarhus, K. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. [Link]
  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

High-Purity 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: Supplier Evaluation, Quality Control, and Application Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS: 1187927-49-6). We offer a comparative analysis of commercial suppliers, establish rigorous protocols for incoming quality control (QC) and handling, and explore the compound's application as a critical intermediate in medicinal chemistry. This document is designed to ensure the integrity of starting materials and facilitate the successful progression of research and development projects leveraging this versatile molecular scaffold.

Introduction to the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural motif in a variety of biologically active molecules, with derivatives demonstrating a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antiviral, and antitumor activities.[1][2] The rigid, three-dimensional structure of the octahydro (fully saturated) form, combined with the presence of two nitrogen atoms, makes it an excellent building block for creating compounds with specific spatial arrangements, crucial for targeted interactions with biological macromolecules.

This compound is a key intermediate, providing a stable, crystalline solid that is amenable to further synthetic transformations. The benzyl group offers a strategic point for modification (e.g., through debenzylation) or can itself be part of the final pharmacophore. Its use as a dihydrochloride salt generally improves solubility in polar solvents and enhances stability during storage.

Commercial Sourcing and Supplier Analysis

The quality of starting materials is paramount to the reproducibility of experimental results. Several chemical suppliers offer this compound, and a careful evaluation is necessary. Below is a comparative summary of offerings from notable vendors.

Supplier Product / Cat. No. CAS Number Purity Specification Molecular Formula / Weight Notes
APEXscience (via RHAWN) R0358971187927-49-6≥95%C₁₄H₂₂Cl₂N₂ / 289.24Listed as Dihydrochloride.[3][4]
LEAPChem N/AN/AN/AN/AA known supplier of fine chemicals, including related pyrrolopyridine structures.[5]
CookeChem 351370-98-4351370-98-498%C₁₄H₂₀N₂ / 216.32Note: This CAS corresponds to the free base, not the dihydrochloride salt.[6]
Vulcanchem N/AN/AN/AN/AProvides technical information on the hydrochloride salt, suggesting potential availability.[7]

Disclaimer: Availability, pricing, and specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Incoming Quality Control (QC) Workflow and Protocols

It is imperative to independently verify the identity, purity, and integrity of the procured material before its use in critical experiments. A robust QC workflow prevents costly delays and ensures data reliability.

QC_Workflow cluster_sourcing Sourcing & Procurement cluster_qc Incoming QC Analysis cluster_disposition Material Disposition s1 Identify Suppliers s2 Request CoA & Pricing s1->s2 s3 Select Vendor & Purchase s2->s3 qc1 Receive Material Log Lot Number s3->qc1 Material Arrives qc2 Visual Inspection (Color, Form) qc1->qc2 qc3 Solubility Test qc2->qc3 qc4 Purity Analysis (RP-HPLC) qc3->qc4 qc5 Identity Confirmation (NMR/MS) qc4->qc5 d1 Compare Data to CoA & Specifications qc5->d1 Analysis Complete d2 Release to Inventory (Pass) d1->d2 Meets Specs d3 Quarantine & Contact Supplier (Fail) d1->d3 Out of Spec

Caption: Supplier Qualification and Incoming QC Workflow.

Protocol 3.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of the dihydrochloride salt. It should be adapted and validated based on the specific instrumentation available.

Rationale: RP-HPLC is a high-sensitivity method ideal for separating the main compound from non-volatile impurities. The use of an acidic mobile phase modifier (formic acid) ensures that the amine functionalities are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., 18 MΩ·cm)

  • Formic Acid (FA), LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector (e.g., DAD or VWD)

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water (v/v)

    • Mobile Phase B: 0.1% FA in Acetonitrile (v/v)

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm and 254 nm (The benzyl group will absorb at ~254 nm, while the lower wavelength provides broader detection).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 20.0 | 5 |

  • Analysis and Data Interpretation:

    • Run a blank (injection of mobile phase) to identify system peaks.

    • Inject the sample.

    • Integrate all peaks detected at 210 nm.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Self-Validation: The result should be ≥95% for most research-grade materials. The peak shape should be symmetrical. Any significant impurity peaks should be noted.

Protocol 3.2: Handling and Storage

Rationale: Amine salts can be hygroscopic and susceptible to degradation over time if not stored correctly. Proper handling ensures the long-term integrity of the compound.

  • Storage: Store the compound in a tightly sealed container at 2-8 °C, as recommended by suppliers.[8] For long-term storage, keeping the material under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh out the required amount quickly and reseal the container promptly.

Application in Synthetic Chemistry & Biological Context

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The pyrrolo[3,4-c]pyridine core is a privileged scaffold found in compounds targeting various biological systems.

Potential Biological Targets

Research on related pyrrolo[3,4-c]pyridine derivatives has shown activity in several areas, suggesting potential applications for novel compounds synthesized from this intermediate:

  • Kinase Inhibition: Derivatives have been investigated as inhibitors of kinases like HPK1, which are involved in immune cell signaling and represent targets for cancer immunotherapy.[9]

  • Nervous System Modulation: The scaffold is present in molecules with analgesic and sedative properties, indicating potential modulation of receptors or channels in the central nervous system.[2][10]

  • Antimicrobial and Antiviral Activity: The fusion of pyrrole and pyridine rings is a common feature in compounds with antimicrobial and antiviral activities.[2][11]

Signaling_Pathway receptor Cell Surface Receptor (e.g., TCR) adaptor Adaptor Proteins receptor->adaptor hpk1 HPK1 (Hematopoietic Progenitor Kinase 1) adaptor->hpk1 Activation downstream Downstream Kinase Cascade (e.g., MAP Kinase Pathway) hpk1->downstream Negative Regulation tf Transcription Factors (e.g., AP-1) downstream->tf response Cellular Response (e.g., T-Cell Activation) tf->response inhibitor Pyrrolo[3,4-c]pyridine Derivative inhibitor->hpk1 Inhibition

Sources

Safe handling and storage procedures for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Abstract

This document provides a comprehensive guide to the safe handling and storage of this compound. As a specialized heterocyclic amine, this compound and its derivatives are of interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1] This guide is intended for researchers, scientists, and drug development professionals. It outlines essential safety protocols, handling procedures, and storage requirements to ensure the integrity of the compound and the safety of laboratory personnel. The procedures detailed herein are based on the chemical properties of analogous structures and established best practices for handling amine dihydrochloride salts.

Introduction and Scientific Context

The pyrrolo[3,4-c]pyridine scaffold is a core component of various biologically active molecules, with derivatives showing potential as antidiabetic, anti-inflammatory, antiviral, and analgesic agents.[1][2] this compound is a member of this class, characterized by a saturated bicyclic amine core, a benzyl group, and its formulation as a dihydrochloride salt. The presence of the dihydrochloride moiety typically enhances water solubility and stability, but can also introduce challenges such as hygroscopicity.

Given its potential bioactivity, all handling procedures must assume the compound is pharmacologically active and potentially toxic. These application notes are designed to provide a framework for mitigating risks through a combination of appropriate engineering controls, personal protective equipment (PPE), and rigorous operational protocols.

Hazard Identification and Risk Assessment

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Anticipated Hazards:

    • Skin Irritation: Amine hydrochloride salts can be acidic and may cause skin irritation upon contact.[4][5][6][7]

    • Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious eye irritation or damage.[4][5][6][7][8]

    • Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract.[4][5][8]

    • Harmful if Swallowed: Acute oral toxicity is a potential hazard based on related compounds.[4][7][8]

    • Hygroscopicity: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[8] This can affect the compound's physical state, mass, and stability.

Physicochemical Properties Summary

The following table summarizes known and inferred properties. Researchers should independently verify these properties for their specific batch of material.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₄H₂₂Cl₂N₂ (for a related compound)Based on the structure of a similar compound, 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride.[9]
Molecular Weight ~289.24 g/mol (for a related compound)Based on the structure of a similar compound, 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride.[9]
Appearance Likely a white to off-white solid or crystalline powder.Typical appearance for amine hydrochloride salts.[8]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.Dihydrochloride salts are generally water-soluble.[8]
Stability Stable under recommended storage conditions. Likely hygroscopic. Avoid strong oxidizing agents.Inferred from general stability of amine salts and data on pyridine hydrochloride.[8]
Storage Temperature 2-8°C, sealed in a dry environment.Recommended for analogous compounds to ensure long-term stability.[9]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential. The causality for these recommendations is to create a primary and secondary barrier against exposure.

Engineering Controls
  • Primary Handling: All weighing and solution preparation activities involving the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][10]

  • For Highly Sensitive Operations: For procedures requiring extended handling or if the compound is determined to be particularly potent or sensitizing, use of a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended. This not only protects the user but also protects the compound from atmospheric moisture.[11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required at a minimum.[10] For operations with a higher risk of splashing, such as when dissolving the compound or during transfers, a full-face shield should be worn over the goggles.[13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the compound.[7] Never wear gloves outside the laboratory or when touching common surfaces like doorknobs.[13]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If work cannot be performed in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[7] Respirator use must be in accordance with a formal respiratory protection program.

Experimental Protocols

Protocol for Receipt and Inspection
  • Verification: Upon receipt, verify that the container is the correct compound and is undamaged.

  • Initial Storage: Place the sealed container in a designated, secure storage location with controlled temperature.

  • Documentation: Log the compound's arrival, batch number, and quantity in the laboratory inventory system.

Protocol for Safe Storage

The primary goal of the storage protocol is to maintain the compound's chemical integrity and prevent accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.[5][6][8]

  • Atmosphere: Due to its likely hygroscopic nature, storing the container within a desiccator containing a suitable desiccant (e.g., Drierite) or in a nitrogen-purged dry box is strongly recommended.[8][11] This prevents the absorption of water, which could compromise sample integrity and weighing accuracy.

  • Temperature: Store at 2-8°C in a refrigerator designated for chemical storage.[9] Do not store with food or beverages.[10][14]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[8][15]

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and ensure accurate measurement.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortex mixer).

  • Equilibration: Allow the container to equilibrate to room temperature inside a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of the solid onto weigh paper or directly into a tared vial using a clean spatula. Avoid creating dust.

  • Dissolution: Add the desired solvent to the vial containing the compound. Cap the vial securely and mix using a vortex mixer or sonicator until fully dissolved.

  • Cleanup: Immediately after use, decontaminate the spatula and work surface. Dispose of any contaminated weigh paper or gloves in the appropriate chemical waste stream.

Emergency and Spill Response

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][7] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response Protocol

This protocol addresses small-scale laboratory spills.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation (fume hood).

  • PPE: Don the appropriate PPE as described in Section 3.2.

  • Containment and Cleanup:

    • For a solid spill , gently cover the powder with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.

    • For a liquid spill (solution) , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be placed in a sealed, labeled container for hazardous waste disposal.[8]

Visualization of Workflows

Safe Handling Workflow Diagram

The following diagram illustrates the lifecycle of handling the compound in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Post-Use & Disposal Receipt Receipt & Inspection Storage Secure Storage (2-8°C, Dry) Receipt->Storage Equilibrate Equilibrate to RT in Desiccator Storage->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Decon Decontaminate Equipment Experiment->Decon Waste Dispose of Waste (Solid & Liquid) Decon->Waste

Caption: Workflow for handling this compound.

Spill Response Decision Tree

This diagram provides a logical flow for responding to a spill.

G decision decision Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Contained Assess->SmallSpill Small LargeSpill Large or Uncontained Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area & Call Emergency Response LargeSpill->Evacuate IsSolid Solid or Liquid? DonPPE->IsSolid CleanSolid Cover with Damp Towel, Scoop into Waste Container IsSolid->CleanSolid Solid CleanLiquid Absorb with Inert Material, Scoop into Waste Container IsSolid->CleanLiquid Liquid Decontaminate Decontaminate Area CleanSolid->Decontaminate CleanLiquid->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for spill response procedures.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • ChemicalBook. (2025). 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride - Safety Data Sheet.
  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • CymitQuimica. (2024). Safety Data Sheet - 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • ChemScene. (n.d.). 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide.
  • AA Blocks. (2025). Safety Data Sheet - 7-Benzyloctahydro-2H-Pyrano[2,3-C]Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Duisburg-Essen. (n.d.). Laboratory Safety Guide.
  • Kaczor, A. A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3192.
  • Kaczor, A. A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.

Sources

Application and Protocols for High-Throughput Screening of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuromodulators

The intricate landscape of the central nervous system (CNS) presents formidable challenges and immense opportunities in drug discovery. A key emerging target in this landscape is the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and major depressive disorder.[1][2][3] The therapeutic potential of modulating S1R has driven the search for novel, selective ligands. The pyrrolo[3,4-c]pyridine scaffold represents a promising chemical starting point for the development of such ligands, demonstrating a broad spectrum of biological activities.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of novel compounds, exemplified by 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, in high-throughput screening (HTS) assays designed to identify and characterize new S1R modulators. We will delve into the mechanistic underpinnings of S1R, provide detailed, field-tested protocols for robust HTS assays, and offer insights into data interpretation and quality control, thereby empowering research teams to accelerate their discovery pipelines.

The Sigma-1 Receptor: A Pluripotent Molecular Chaperone

The S1R is not a classical receptor in the sense of a G-protein coupled receptor or an ion channel. Instead, it functions as a ligand-operated intracellular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface.[6][7] This strategic positioning allows it to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[8] The multifaceted role of S1R in cellular homeostasis makes it a "pluripotent" drug target for a variety of pathologies.[6][7] The discovery of potent and selective ligands is therefore a critical step in harnessing its therapeutic potential.

High-Throughput Screening for S1R Ligands: A Methodological Overview

The primary goal of an HTS campaign in this context is to rapidly assess a large library of compounds for their ability to bind to the S1R. The most common and robust method for this is the competitive radioligand binding assay.[1][9] This assay format is highly amenable to automation and miniaturization, making it ideal for screening tens of thousands of compounds.[10]

The principle of the competitive binding assay is elegantly simple: a radiolabeled ligand with known high affinity for S1R (e.g., [³H]-(+)-pentazocine) is incubated with a source of the receptor (typically cell membrane preparations) in the presence of a test compound.[1][9] If the test compound binds to the S1R, it will compete with the radioligand for the binding site, resulting in a decrease in the measured radioactivity. The degree of displacement is proportional to the affinity of the test compound for the receptor.

Caption: Principle of the competitive radioligand binding assay for S1R.

Detailed Protocol: HTS Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format but can be adapted for 384- or 1536-well plates for higher throughput.

Materials and Reagents
Reagent/MaterialSupplierNotes
Test Compound (e.g., this compound)In-house/CommercialPrepare a 10 mM stock in DMSO.
[³H]-(+)-pentazocinePerkinElmerSpecific activity: 30-60 Ci/mmol.
HaloperidolSigma-AldrichFor determination of non-specific binding.
Cell Membranes with S1RIn-house/Commerciale.g., from guinea pig liver or CHO cells overexpressing human S1R.
Assay BufferIn-house50 mM Tris-HCl, pH 7.4.
96-well platesGreiner Bio-OneLow-binding, round-bottom.
Scintillation CocktailPerkinElmer
Scintillation CounterBeckman Coulter/PerkinElmer
Experimental Workflow

experimental_workflow start Start: Prepare Reagents plate_prep Plate Preparation: - Add Assay Buffer - Add Test Compound / Haloperidol / Vehicle start->plate_prep add_radioligand Add Radioligand: [³H]-(+)-pentazocine to all wells plate_prep->add_radioligand add_membranes Add S1R Membranes (Initiates Binding Reaction) add_radioligand->add_membranes incubation Incubation: 120 min at Room Temperature add_membranes->incubation termination Terminate Reaction: Rapid Filtration through Filtermat incubation->termination washing Wash Filtermat: 3x with ice-cold Assay Buffer termination->washing drying Dry Filtermat washing->drying scintillation Add Scintillation Cocktail & Seal Plate drying->scintillation read Read on Scintillation Counter (Counts Per Minute - CPM) scintillation->read analysis Data Analysis: Calculate % Inhibition & IC50 read->analysis end End: Identify Hits analysis->end

Caption: Step-by-step workflow for the HTS competitive binding assay.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare serial dilutions of the test compound stock (e.g., this compound) in assay buffer.

    • To each well of a 96-well plate, add 25 µL of the appropriate solution:

      • Total Binding: 25 µL of assay buffer with 1% DMSO (vehicle).

      • Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol in assay buffer.

      • Test Compound: 25 µL of the test compound dilution.

  • Radioligand Addition:

    • Prepare a working solution of [³H]-(+)-pentazocine in assay buffer at a final concentration of ~2 nM.

    • Add 25 µL of the radioligand solution to all wells.

  • Initiation of Binding:

    • Prepare a suspension of the S1R-containing membranes in assay buffer (e.g., 200 µg protein/mL).

    • Add 50 µL of the membrane suspension to each well to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation:

    • Seal the plate and incubate for 120 minutes at room temperature with gentle agitation.[2][3]

  • Termination and Filtration:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Rapidly wash the filter mat three times with 200 µL of ice-cold assay buffer to remove any residual unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Add 50 µL of scintillation cocktail to each filter spot and seal the plate.

    • Allow the plate to equilibrate for at least 2 hours before reading.

    • Measure the radioactivity in each well using a scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The primary output of the screen is the percent inhibition of radioligand binding by the test compound. This is calculated using the following formula: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Dose-Response Curves and IC₅₀ Determination: For compounds that show significant inhibition in the primary screen (typically >50% at a single concentration), a full dose-response curve should be generated.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Determining the Inhibition Constant (Kᵢ): The IC₅₀ value is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the compound for the receptor (the Kᵢ value), the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where:

    • [L] is the concentration of the radioligand.

    • K_d is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding assays).[9]

Ensuring Data Integrity: Quality Control and Counter-Screens

A successful HTS campaign is not just about identifying "hits," but about identifying high-quality, reliable hits.[11] Several quality control measures and secondary assays are essential:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Orthogonal Assays: Confirm the activity of hit compounds using a different assay technology that measures the same biological endpoint.[11] For S1R, this could involve a non-radioactive, fluorescence-based binding assay or a functional assay measuring downstream signaling events like calcium mobilization.[8]

  • Selectivity Profiling: A critical step is to determine if the hit compound is selective for S1R. This involves testing the compound in binding assays for other receptors, particularly the Sigma-2 receptor (S2R) and other relevant CNS targets to which the compound might also bind.[6] A compound with high selectivity for S1R over S2R and other receptors is a more promising lead for further development.

Conclusion

The protocol and methodologies outlined in this guide provide a robust framework for the high-throughput screening of novel compounds, such as this compound, as potential Sigma-1 receptor ligands. By adhering to rigorous experimental design, incorporating essential quality control measures, and employing appropriate secondary assays, research teams can confidently identify and prioritize promising lead candidates for the development of next-generation therapeutics targeting the S1R. This systematic approach is fundamental to translating the therapeutic potential of novel chemical scaffolds into tangible clinical benefits.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • SIGMA-1 EUROPE. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting.
  • Martin, K. E., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237.
  • Martin, K. E., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11.
  • Greenfield, D. A., et al. (2019). Virtual screening identifies novel high-affinity σ1 receptor ligands. bioRxiv.
  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112.
  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112.
  • Brimson, J. M., et al. (2018). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate.
  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5942.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Abdel-Halim, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(17), 3986.
  • Aarhus, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4165.
  • Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry.
  • Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Kamal, M. A., et al. (2025). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
  • Thorne, N., et al. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay and Drug Development Technologies, 8(5), 550-559.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable insights and robust protocols to help you improve your yield, purity, and overall success.

The pyrrolo[3,4-c]pyridine scaffold is a valuable building block in medicinal chemistry, appearing in various compounds with potential therapeutic activities.[1] However, its synthesis can be challenging, often plagued by low yields and purification difficulties. This guide provides a structured approach to troubleshooting and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A low overall yield in a multi-step synthesis is often due to suboptimal conditions in one or two key transformations. For this specific synthesis, the reduction and purification stages are the most critical.

  • Imide Reduction: The reduction of the 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione intermediate to the octahydro derivative is the most challenging step. Incomplete reduction is a primary cause of low yield. Ensure you are using a sufficiently powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) under strictly anhydrous conditions.

  • Purification of the Free Base: The final free base (2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine) can be difficult to purify via chromatography due to its basicity and potential for streaking on silica gel. Losses during this step are common. Conversion to the dihydrochloride salt is not only for formulation but is a crucial part of the purification, as the salt often has better crystallization properties.[2]

  • Hydrogenation of the Pyridine Ring: While typically a high-yielding reaction, incomplete hydrogenation can occur. Verify the activity of your catalyst (e.g., Palladium on carbon), ensure sufficient hydrogen pressure, and check for potential catalyst poisons in your substrate or solvent.[3]

Q2: I'm observing significant impurities after the LiAlH₄ reduction of the dione intermediate. How can I improve the selectivity of this step?

This is a common issue stemming from the high reactivity of LiAlH₄. The key is to control the reaction conditions meticulously.

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. Any moisture will consume the reagent, lower the effective stoichiometry, and can lead to side reactions. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Temperature Control: The addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to moderate the initial exothermic reaction.[4] After the addition is complete, the reaction may need to be refluxed to drive it to completion.

  • Reverse Addition: Consider adding the LiAlH₄ solution to the substrate solution (reverse addition), also at 0 °C. This can sometimes improve selectivity by keeping the concentration of the reducing agent low throughout the addition.

  • Careful Work-up: The quenching procedure (e.g., Fieser work-up with water and NaOH) must be performed carefully at low temperatures to prevent side reactions and ensure the safe decomposition of excess LiAlH₄.

Q3: The final dihydrochloride salt is an oil or fails to crystallize. How can I obtain a clean, solid product?

Obtaining a crystalline salt is crucial for purity. An oily product suggests the presence of impurities or residual solvent.

  • Solvent for Precipitation: The choice of solvent is critical. You need a solvent in which the dihydrochloride salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or isopropanol.[2]

  • Source of HCl: Use a solution of HCl in a non-polar, anhydrous solvent like 2M HCl in diethyl ether or 4M HCl in dioxane. Avoid aqueous HCl, as the presence of water will prevent crystallization. Passing dry HCl gas through a solution of the free base in an appropriate solvent is also an effective method.[2]

  • Purity of the Free Base: An oily salt is often a sign that the preceding free base is not pure enough. If you are unable to get the salt to crystallize, consider re-purifying the free base, perhaps by vacuum distillation if it is thermally stable.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution to induce crystallization.

Q4: The hydrogenation of the pyridine ring is sluggish or incomplete. What factors should I investigate?

Catalytic hydrogenation can be sensitive to several factors that affect its rate and completeness.

  • Catalyst Quality and Loading: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active. For a 10g scale reaction, you might use 5-10% by weight of 10% Pd/C.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, this particular transformation often requires higher pressures (e.g., 50-100 psi or 7-8 kg/cm ²) to achieve a reasonable reaction time.[5][6]

  • Solvent Choice: Toluene is a commonly used solvent for this type of hydrogenation.[3] Ensure it is of sufficient purity.

  • Catalyst Poisons: Trace impurities, particularly sulfur- or nitrogen-containing compounds, can poison the palladium catalyst. Ensure the starting dione is of high purity.

Key Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific equipment and raw material quality.

Protocol 1: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

This procedure is adapted from analogous syntheses of related heterocyclic diones.[6]

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-pyridinedicarboxylic acid (1 eq.), benzylamine (1.05 eq.), and toluene (approx. 5 mL per gram of dicarboxylic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold toluene. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Reduction to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine

This protocol involves two reduction steps that can sometimes be performed sequentially or as a one-pot procedure, though a two-step approach often offers better control.

Step A: Hydrogenation of the Pyridine Ring

  • Setup: To a hydrogenation vessel, add the 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 eq.), 10% Pd/C (5-10 wt%), and a suitable solvent like toluene or methanol.

  • Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 8 kg/cm ²) and heat to 70-80 °C with vigorous stirring.[5][6] Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude piperidine-fused dione.

Step B: Reduction of the Imide Carbonyls

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a slurry of LiAlH₄ (approx. 3-4 eq.) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.

  • Reaction: Dissolve the crude product from Step A in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LCMS.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular white precipitate should form. Stir for 30 minutes, then filter the mixture, washing the solid thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield the crude free base.

Protocol 3: Formation of the Dihydrochloride Salt
  • Setup: Dissolve the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine free base in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether (approx. 2.2 equivalents). A precipitate should form.

  • Isolation: Continue stirring for 1-2 hours at room temperature, then cool in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is the rationale for using a benzyl protecting group?

The benzyl group serves two main purposes. First, it is a robust protecting group for the nitrogen atom that is stable to the strong reducing conditions of LiAlH₄. Second, it can be readily removed via catalytic hydrogenation if the unprotected core is the desired final product.[3]

FAQ 2: Are there alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄)?

Yes, other reducing agents can be used, though they may have different selectivities or require different conditions. A common alternative is a borane-based reagent, such as Borane-THF complex (BH₃·THF) or a combination of Sodium Borohydride and a Lewis acid like BF₃·Et₂O (NaBH₄-BF₃·Et₂O).[6] These reagents can sometimes offer milder conditions and improved selectivity.

FAQ 3: How critical is stereochemistry for this molecule?

The octahydro-1H-pyrrolo[3,4-c]pyridine core contains two chiral centers at the ring fusion.[4] For many pharmaceutical applications, a single stereoisomer is required for optimal biological activity. The synthesis described here will produce a mixture of stereoisomers. Achieving high stereochemical purity often requires specialized methods like enzymatic resolution or the use of chiral catalysts, which are beyond the scope of this general guide.[4]

FAQ 4: What are the primary safety concerns for this synthesis?

  • LiAlH₄: This reagent is highly flammable and reacts violently with water and other protic solvents. It should only be handled by trained personnel under an inert atmosphere. The quenching process is highly exothermic and must be done slowly at low temperatures.

  • Catalytic Hydrogenation: This procedure involves flammable solvents and hydrogen gas under pressure. It must be performed in a designated area with appropriate safety equipment, including a blast shield and proper ventilation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Data Summary & Visualizations

Table 1: Comparison of Reducing Agents for Analogous Imide Reductions
Reducing AgentTypical ConditionsReported YieldNotesSource
LiAlH₄ THF, 0 °C to Reflux78%Standard, powerful reducing agent. Requires strict anhydrous conditions.[4]
NaBH₄-BF₃·Et₂O Acetone/MeOH89%Can offer higher stereoselectivity in some cases.[6]
Vitride® Toluene, 27-30 °CGoodAn alternative aluminohydride reagent, often used in industrial settings.[7]
Diagrams

G cluster_0 Synthesis Workflow A 3,4-Pyridinedicarboxylic Acid B 2-Benzyl-1H-pyrrolo[3,4-c] pyridine-1,3(2H)-dione A->B Benzylamine, Toluene, Reflux C 2-Benzyl-octahydropyrrolo[3,4-c] piperidine-1,3-dione B->C H₂, Pd/C (Pyridine Reduction) D 2-Benzyloctahydro-1H-pyrrolo [3,4-c]pyridine (Free Base) C->D LiAlH₄, THF (Imide Reduction) E 2-Benzyloctahydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride D->E HCl in Ether

Caption: Overall workflow for the synthesis of the target compound.

G Start Low Overall Yield CheckReduction Is the Imide Reduction Step a known issue? Start->CheckReduction CheckPurity Is the Free Base Purification a known issue? CheckReduction->CheckPurity No OptimizeReduction Troubleshoot Imide Reduction: - Verify LiAlH₄ activity & stoichiometry - Ensure anhydrous conditions - Optimize temperature control - Consider alternative reagents (BH₃) CheckReduction->OptimizeReduction Yes CheckH2 Is the Hydrogenation a known issue? CheckPurity->CheckH2 No OptimizePurification Troubleshoot Purification: - Minimize chromatography losses - Use salt formation as purification - Ensure optimal solvent for crystallization of salt CheckPurity->OptimizePurification Yes OptimizeH2 Troubleshoot Hydrogenation: - Check catalyst activity & loading - Increase H₂ pressure - Verify substrate purity (no poisons) CheckH2->OptimizeH2 Yes End Yield Improved CheckH2->End No / Resolved OptimizeReduction->End OptimizePurification->End OptimizeH2->End

Caption: Troubleshooting decision tree for diagnosing low yield.

References

  • Octahydro-1h-pyrrolo[3,4-c]pyridine - 933704-84-8 - Vulcanchem
  • A Novel Synthesis of (4aS,7aS)
  • US20110137036A1 - SYNTHESIS OF (4aS,7aS)
  • SYNTHESIS OF (4aS,7aS)
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
  • A Mild, Pyridine-Borane-Based Reductive Amin
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride - Vulcanchem
  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central
  • A mild, pyridine-borane-based reductive amination protocol | The Journal of Organic Chemistry - ACS Public
  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
  • 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook
  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview)
  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communic
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4 - CookeChem
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • WO2014097272A2 - Method for production of (s,s)
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • An In-Depth Technical Guide to the Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine - Benchchem
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO P

Sources

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. Here, you will find in-depth troubleshooting protocols, frequently asked questions (FAQs), and expert insights to address common solubility challenges encountered during experimental workflows. Our goal is to provide you with the scientific rationale and practical steps to ensure consistent and reliable results.

Introduction to Solubility Challenges

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic amine, and its dihydrochloride salt form is intended to enhance aqueous solubility. However, researchers may still face difficulties in achieving the desired concentrations in various experimental media. These issues can stem from several physicochemical principles, including the common-ion effect, pH sensitivity, and the compound's inherent hydrophobicity contributed by the benzyl group. This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Isn't the hydrochloride salt supposed to be water-soluble?

A1: While forming a hydrochloride salt generally improves the aqueous solubility of a basic compound like an amine, it doesn't guarantee high solubility under all conditions. Several factors can limit the dissolution of a dihydrochloride salt. The presence of two hydrochloride moieties can significantly lower the pH of the solution, which, due to the "common ion effect," can actually suppress the solubility of the salt form.[1] Essentially, adding a salt with a common ion (in this case, chloride) to a solution that already contains that ion can shift the equilibrium towards the undissolved solid, reducing solubility.

Q2: My compound dissolves in DMSO for a stock solution, but precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds. However, when this DMSO stock is introduced into an aqueous buffer, the local solvent environment around your compound rapidly becomes predominantly aqueous. If the compound's solubility in the final aqueous buffer is low, it will precipitate out of the solution. To mitigate this, it's crucial to minimize the final DMSO concentration (ideally <0.5%) and consider a stepwise dilution protocol.

Q3: Can I adjust the pH to improve the solubility of this compound?

A3: Yes, pH modification can be a powerful tool, but it must be approached with an understanding of the compound's chemistry. Since you are starting with a dihydrochloride salt of a base, the initial solution will be acidic. Making the solution more acidic by adding HCl will likely decrease solubility further due to the common ion effect.[1] Conversely, carefully and incrementally increasing the pH with a base (like NaOH or a buffer system) will convert the salt to its free base form. The free base may have different solubility characteristics. It's essential to determine the pH-solubility profile to find the optimal pH for your experiment, ensuring it's compatible with your assay's conditions.

Q4: Are there alternative solvents or additives I can use to improve solubility?

A4: Yes. If aqueous solubility remains a challenge, you can explore the use of co-solvents. These are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble part of the molecule and presenting a hydrophilic exterior to the aqueous solvent.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering precipitation or incomplete dissolution, follow this tiered approach.

Tier 1: Standard Dissolution Protocol & Initial Checks
  • Visual Inspection: Before use, visually inspect the solid compound. If it appears clumpy or non-uniform, gently crush it to a fine powder to increase the surface area for dissolution.

  • Solvent Purity: Ensure you are using high-purity, deionized water or your buffer of choice.

  • Initial Dissolution Test:

    • Weigh a small, precise amount of the compound (e.g., 1 mg).

    • Add your solvent (e.g., water or PBS) dropwise while vortexing or sonicating.

    • Observe the concentration at which the compound fully dissolves. This will give you a baseline for its approximate solubility.

Tier 2: Optimizing Aqueous Solubility

If the compound does not dissolve to the desired concentration in your primary aqueous solvent, proceed with the following steps.

  • Prepare a Slurry: Create a suspension of the compound in water at a concentration slightly higher than your target.

  • Incremental pH Increase: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.

  • Monitor for Dissolution: Observe if the solution clears as the pH increases. Use a calibrated pH meter to track the pH.

  • Identify Optimal pH: Note the pH at which the compound fully dissolves. Be cautious not to increase the pH too much, as this could cause the free base to precipitate if it is less soluble than the salt.

  • Assay Compatibility Check: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Prepare a Concentrated Stock in a Co-solvent: Dissolve the compound in a water-miscible organic solvent like ethanol or propylene glycol.

  • Stepwise Dilution:

    • Create an intermediate dilution by adding a small volume of the co-solvent stock to your aqueous buffer while vortexing.

    • Add this intermediate dilution to the final volume of your assay medium. This gradual change in solvent polarity can help prevent precipitation.

  • Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your assay and run a vehicle control to ensure it does not affect your experimental results.

Strategy Pros Cons Best For
pH Adjustment Can significantly increase solubility; cost-effective.Requires careful control; optimal pH may not be compatible with the assay.Compounds with ionizable groups.
Co-solvents Effective for many hydrophobic compounds.The co-solvent may interfere with the biological assay; requires vehicle controls.Preparing stock solutions for dilution into aqueous media.
Sonication Increases the rate of dissolution by breaking up particles.May not increase equilibrium solubility; can generate heat.Suspensions that are slow to dissolve.
Gentle Heating Can increase the solubility of some compounds.Risk of compound degradation; solubility may decrease upon cooling.Thermally stable compounds.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

G start Start: Need to Dissolve Compound tier1 Tier 1: Attempt Dissolution in Primary Aqueous Solvent (e.g., Water, PBS) start->tier1 check1 Is Compound Fully Dissolved at Target Concentration? tier1->check1 success Success: Proceed with Experiment check1->success Yes tier2 Tier 2: Advanced Strategies check1->tier2 No ph_adjust Protocol 1: pH Adjustment (Increase pH Incrementally) tier2->ph_adjust cosolvent Protocol 2: Co-solvent Approach (e.g., Ethanol, PG) tier2->cosolvent check2 Solubility Improved? ph_adjust->check2 check3 Solubility Improved? cosolvent->check3 assay_compat Verify Assay Compatibility (pH, Vehicle Control) check2->assay_compat Yes fail Consult Further or Consider Formulation Change check2->fail No check3->assay_compat Yes check3->fail No assay_compat->success

Caption: A troubleshooting workflow for dissolving the compound.

The Science Behind Amine Salt Solubility

The solubility of an amine salt is governed by an equilibrium between its solid (undissolved) state and its dissolved, ionized state in solution. For a dihydrochloride salt of a base (B), the process can be visualized as:

B·2HCl (solid) ⇌ B (dissolved) + 2H⁺ (dissolved) + 2Cl⁻ (dissolved)

The "common ion effect" comes into play when additional chloride ions are present in the solvent (e.g., from HCl or a chloride-containing buffer like PBS). According to Le Châtelier's principle, adding a product of a reaction at equilibrium (in this case, Cl⁻) will shift the equilibrium to the left, favoring the solid, undissolved state and thus reducing solubility.

G cluster_0 Solubility Equilibrium cluster_1 Common Ion Effect Solid Compound (Solid State) B·2HCl Dissolved Compound (Dissolved Ions) B + 2H⁺ + 2Cl⁻ Solid->Dissolved Dissolution Dissolved->Solid Precipitation AddCl Addition of Common Ion (Cl⁻) (e.g., from HCl or PBS) Shift Equilibrium Shifts Left AddCl->Shift Result Decreased Solubility Shift->Result

Caption: The common ion effect on solubility.

References

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • BenchChem. (2025).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

Sources

Stability of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals using 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. We address common questions and troubleshooting scenarios related to its stability in aqueous solutions to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Core Structure

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a saturated, bicyclic amine. The dihydrochloride salt form enhances its solubility in aqueous media. Unlike its unsaturated or dione-containing analogues, which can be highly susceptible to hydrolysis[1][2], the stability of this saturated scaffold is primarily governed by factors that affect secondary and tertiary amines, such as pH, temperature, and oxidative stress. This guide will walk you through the critical aspects of handling this compound in an aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in an aqueous solution?

As a dihydrochloride salt, the compound will dissolve in water to form a slightly acidic solution where the amine nitrogens are protonated. In this protonated state, the lone pairs on the nitrogen atoms are unavailable for reaction, rendering the molecule relatively stable and less susceptible to oxidation. However, the stability is highly dependent on the pH of the final solution. While specific data for this exact molecule is not extensively published, related pyrrolo[3,4-c]pyridine derivatives have been noted for their stability in neutral to acidic conditions, while showing significant degradation in alkaline environments[2].

Q2: How does solution pH impact the stability of the compound?

The pH of the aqueous solution is the most critical factor influencing the stability of this compound.

  • Acidic to Neutral pH (pH < 7.5): The amine groups will be predominantly protonated (-NH2+). This form is electronically stable and protected from oxidative degradation. The compound is expected to exhibit its best stability in this pH range.

  • Alkaline pH (pH > 8): In an alkaline environment, the amine groups are deprotonated, exposing the nitrogen lone pairs. This makes the molecule susceptible to oxidation. While it lacks the hydrolyzable imide ring found in some related compounds[1], the free amine can still be a target for degradation. Therefore, prolonged storage or experimentation in alkaline buffers is not recommended without first performing stability assessments.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

For a saturated bicyclic amine like 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, the primary degradation pathway in the presence of oxygen is oxidation . Potential degradation products could include:

  • N-oxides: Formed by the oxidation of the tertiary amine within the ring system.

  • Products of N-debenzylation: While the benzyl group is generally stable, oxidative cleavage can occur under certain conditions, leading to the formation of benzaldehyde and the octahydropyrrolopyridine core.

Hydrolysis is not considered a primary degradation route for this saturated heterocyclic system, unlike for pyrrolo[3,4-c]pyridine-1,3-dione derivatives, where the imide ring is readily cleaved by hydrolysis[1][2].

Q4: Besides pH, what other factors should I consider to ensure stability?

  • Oxygen: The presence of dissolved oxygen in the aqueous media can promote oxidative degradation, especially at neutral or alkaline pH.

  • Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation. Solutions should be stored at low temperatures.

  • Light: Certain amine compounds can be susceptible to photodegradation. While specific data on this molecule is unavailable, related pyrrolo[3,4-c]pyridine derivatives have been shown to be photolabile[2]. It is a best practice to protect solutions from light.

  • Metal Ions: Trace metal ion contaminants (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze oxidative degradation of amines[3]. Using high-purity water and reagents is crucial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Logical Flow for Troubleshooting Inconsistent Results

start Inconsistent Experimental Results Observed check_compound Is Compound Instability a Potential Cause? start->check_compound check_storage Review Solution Preparation & Storage Protocol check_compound->check_storage storage_ok Protocol Followed Correctly check_storage->storage_ok check_hplc Analyze Solution by HPLC for Purity & Degradants hplc_ok Single Peak, Correct Area? check_hplc->hplc_ok storage_ok->check_hplc Yes degradation Degradation Suspected. Implement Corrective Actions. storage_ok->degradation No hplc_ok->degradation No other_factors Instability Unlikely. Investigate Other Experimental Variables. hplc_ok->other_factors Yes

Caption: Troubleshooting inconsistent experimental outcomes.

Problem: I am observing a decrease in the biological activity of my stock solution over time.

Potential Cause Recommended Action & Explanation
Oxidative Degradation 1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare only enough material for the immediate set of experiments. 2. Use Degassed Buffers: Before dissolving the compound, sparge your aqueous buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 3. Store Under Inert Gas: For long-term storage, overlay the solution in the vial with nitrogen or argon before sealing.
Incorrect pH 1. Verify Buffer pH: Ensure your final solution has a pH between 4 and 7. The dihydrochloride salt itself will create an acidic solution, but adding it to a strongly buffered system will determine the final pH. 2. Avoid Alkaline Buffers: Do not use buffers such as carbonate or borate at high pH without prior stability validation.
Improper Storage 1. Store at ≤ -20°C: Freeze aqueous stock solutions for storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Protect from Light: Store vials in the dark by wrapping them in aluminum foil or using amber vials.

Problem: I see new, smaller peaks appearing in my HPLC chromatogram when I re-analyze my sample.

Potential Cause Recommended Action & Explanation
Formation of Degradants 1. Characterize Peaks: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to get the mass of the impurity peaks. A mass increase of +16 Da could indicate the formation of an N-oxide. 2. Perform a Forced Degradation Study: To confirm susceptibility, intentionally stress a small sample of the compound (e.g., adjust pH to 10, expose to 3% H₂O₂, or leave under bright light) and monitor the formation of the new peaks by HPLC. This helps confirm that the new peaks are indeed related to the parent compound.[2]
Sample Preparation Artifact 1. Check Blank Injections: Ensure the new peaks are not coming from your solvent, buffer, or sample vial. Inject a "blank" sample containing only the solvent/buffer.
Recommended Protocols
Protocol 1: Preparation and Storage of Aqueous Stock Solutions

This protocol is designed to maximize the stability of your compound.

cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound Accurately buffer 2. Use High-Purity, Degassed Acidic/Neutral Buffer (pH 4-7) weigh->buffer dissolve 3. Dissolve Compound with Vortexing/ Sonication to Create Stock Solution buffer->dissolve aliquot 4. Prepare Single-Use Aliquots dissolve->aliquot inert 5. (Optional) Overlay with N2/Ar Gas aliquot->inert store 6. Store at ≤ -20°C, Protected from Light inert->store

Caption: Workflow for preparing and storing aqueous solutions.

Step-by-Step Method:

  • Select Buffer: Choose a high-purity (e.g., HPLC-grade) aqueous buffer with a pH between 4.0 and 7.0. For initial studies, a simple phosphate or citrate buffer is recommended.

  • Degas Buffer: Sparge the buffer with a stream of inert gas (nitrogen or argon) for at least 15 minutes to minimize dissolved oxygen.

  • Weigh Compound: Accurately weigh the required amount of this compound in a clean vial.

  • Dissolve: Add the degassed buffer to the vial to achieve the desired stock concentration. Mix thoroughly using a vortex or brief sonication until fully dissolved.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes. This prevents contamination and avoids multiple freeze-thaw cycles.

  • Store: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: Preliminary Stability Assessment by HPLC

If you are planning long-term experiments or using a new buffer system, a simple stability check is advised.

  • Prepare Solution: Make a solution of the compound in your experimental buffer at the working concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a suitable reversed-phase HPLC (RP-HPLC) method to determine the initial purity. Record the peak area of the parent compound.

  • Incubate: Store the solution under your intended experimental conditions (e.g., 37°C in an incubator, or room temperature on the benchtop).

  • Time-Point Analysis: At various time points (e.g., 2, 8, 24, 48 hours), re-analyze the sample by HPLC.

  • Evaluate: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease (>5-10%) in the main peak area, or the appearance of new peaks, indicates instability under those conditions.

By following these guidelines, you can minimize compound degradation and ensure the reliability of your experimental data.

References
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021, 14, 354.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • Flø, N.E., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research2020, 59(43), 19019-19035.
  • Lu, Y., et al. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc2023, (ii), 1-10.
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, 98%, 351370-98-4 - CookeChem.
  • This compound - APEXscience.
  • Szkatuła, D., et al. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals2020, 13(12), 464.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PubMed.
  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • Groman, A., et al. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules2020, 25(17), 3980.

Sources

Technical Support Center: Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. This valuable bicyclic diamine serves as a crucial building block in medicinal chemistry and drug development.[1][2] The synthesis, while conceptually straightforward, involves several critical transformations where impurities can arise. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify potential impurities, and optimize the synthetic route to achieve high purity and yield.

This document provides in-depth, field-proven insights into the common challenges encountered during the multi-step synthesis. We will delve into the causality behind the formation of specific impurities at each stage, from starting materials to the final salt formation, and provide actionable protocols to mitigate these issues.

Part 1: Proposed Synthetic Pathway

The most logical and commonly adapted synthetic route for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine mirrors the synthesis of its [3,4-b] isomer.[3][4] The pathway involves three key transformations following the initial coupling reaction.

Synthetic_Pathway cluster_0 Step 1: Imide Formation cluster_1 Step 2: Dione Reduction cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Salt Formation 3,4-Pyridinedicarboxylic_Acid 3,4-Pyridinedicarboxylic Acid + Benzylamine Dione_Intermediate 2-Benzyl-1H-pyrrolo[3,4-c]pyridine- 1,3(2H)-dione 3,4-Pyridinedicarboxylic_Acid->Dione_Intermediate Toluene, Heat Reduced_Dione 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine-1,3-dione Dione_Intermediate->Reduced_Dione H₂, Pd/C or PtO₂ Final_Free_Base 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine (Free Base) Reduced_Dione->Final_Free_Base LiAlH₄ or BH₃ Final_Product 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine Dihydrochloride Final_Free_Base->Final_Product HCl in Ether/IPA

Caption: Proposed multi-step synthesis of the target compound.

Part 2: Troubleshooting Guides and FAQs

This section addresses common questions and issues encountered during synthesis, categorized by the reaction step.

FAQ 1: Starting Material and Coupling Impurities

Question: After reacting 3,4-pyridinedicarboxylic acid and benzylamine, my crude product shows poor solubility and multiple spots on TLC. What are the likely impurities?

Answer: The initial coupling to form the imide, 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a dehydration reaction that can lead to several impurities if not driven to completion.

  • Unreacted Starting Materials: Simple incomplete conversion will leave residual 3,4-pyridinedicarboxylic acid and benzylamine.

  • Amic Acid Intermediate: The most common impurity is the ring-opened amic acid intermediate. This forms when only one of the carboxylic acid groups reacts with benzylamine. The second intramolecular cyclization requires sufficient heat and effective water removal to proceed to the desired imide.

Amic_Acid_Formation Reactants 3,4-Pyridinedicarboxylic Acid + Benzylamine Amic_Acid Amic Acid Intermediate (Incomplete Cyclization) Reactants->Amic_Acid Initial Condensation Amic_Acid->Reactants Reversible Hydrolysis Imide Desired Dione Product Amic_Acid->Imide Dehydration (Heat)

Caption: Formation of the amic acid impurity.

Troubleshooting and Prevention:

Issue Cause Solution
Presence of Amic Acid Insufficient temperature or inefficient water removal.Use a Dean-Stark apparatus to azeotropically remove water. Ensure the reaction temperature is adequate for cyclization (typically refluxing toluene, 85-110°C).[3]
Residual Starting Materials Incorrect stoichiometry or incomplete reaction.Use a slight excess (1.05-1.1 eq.) of benzylamine to ensure full consumption of the dicarboxylic acid. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Low Yield Degradation due to excessive heat.While heat is necessary, prolonged exposure at very high temperatures can cause decarboxylation of the starting material. Maintain a controlled reflux.

Protocol: Imide Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3,4-pyridinedicarboxylic acid (1.0 eq.), benzylamine (1.05 eq.), and toluene (10-15 mL per gram of acid).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Filter the solid and wash with cold toluene or hexanes to remove any unreacted benzylamine.

  • Recrystallize from a suitable solvent like ethanol or ethyl acetate if necessary.

FAQ 2: Impurities from Pyridine Ring Hydrogenation

Question: I am hydrogenating the dione intermediate and see multiple peaks in my LC-MS that correspond to partially saturated products. How can I ensure complete reduction of the pyridine ring?

Answer: The catalytic hydrogenation of a pyridine ring is a demanding reaction that can be challenging to drive to completion, especially when the ring is electron-deficient.[1][5]

  • Partially Hydrogenated Intermediates: The most common impurities are di- and tetrahydro-pyrrolo[3,4-c]pyridine derivatives. The formation of these intermediates is often a result of insufficient catalyst activity, low hydrogen pressure, or short reaction times.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring (and the resulting piperidine product) can act as a Lewis base and coordinate to the metal catalyst (e.g., Palladium, Platinum), leading to deactivation.[6]

Troubleshooting and Prevention:

Issue Cause Solution
Incomplete Hydrogenation Insufficient H₂ pressure, low catalyst loading, or short reaction time.Increase hydrogen pressure (50-100 psi is common). Increase catalyst loading (5-10 mol% Pd/C or PtO₂). Ensure the reaction runs for an adequate duration (12-24 hours), monitoring by LC-MS.[3]
Catalyst Deactivation Nitrogen lone pair binding to the catalyst surface.Add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid.[7] The acid protonates the pyridine nitrogen, forming a pyridinium salt which prevents coordination with the catalyst and activates the ring towards reduction.[6][7]
Poor Reaction Rate Inappropriate solvent choice.Protic solvents like methanol, ethanol, or acetic acid are generally preferred for pyridine hydrogenations as they can help with proton transfer steps.

Protocol: Pyridine Ring Hydrogenation

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq.) in a suitable solvent like methanol or acetic acid.

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 10 mol%).

  • Optional but recommended: Add hydrochloric acid (1.0 eq.) to form the pyridinium salt.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

  • Heat the reaction to 40-60°C and agitate vigorously.

  • Monitor the reaction progress by checking for hydrogen uptake and analyzing aliquots by LC-MS.

  • Once complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

FAQ 3: Impurities Related to the Benzyl Group

Question: My final product contains a significant amount of a lower molecular weight impurity. My mass spec suggests it's the product without the benzyl group. How did this happen?

Answer: The N-benzyl group, while generally a robust protecting group, can be susceptible to cleavage under certain reductive conditions, a reaction known as hydrogenolysis or debenzylation.

  • Debenzylation: This is the most common benzyl-related impurity, resulting in the formation of octahydro-1H-pyrrolo[3,4-c]pyridine. This occurs during the catalytic hydrogenation step, especially with palladium-based catalysts (Pd/C, Pd(OH)₂).[8] The reaction is favored by extended reaction times, higher temperatures, and the presence of hydrogen donors.

  • Benzyl Ring Saturation: Under very harsh hydrogenation conditions (e.g., high pressure/temperature with Rhodium or Ruthenium catalysts), the phenyl ring of the benzyl group can be reduced to a cyclohexyl ring, yielding the 2-(cyclohexylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine impurity.

Benzyl_Impurities Target_Molecule 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine Debenzylated_Impurity Octahydro-1H- pyrrolo[3,4-c]pyridine Target_Molecule->Debenzylated_Impurity Hydrogenolysis (e.g., H₂, Pd/C) Overreduced_Impurity 2-(Cyclohexylmethyl)octahydro-1H- pyrrolo[3,4-c]pyridine Target_Molecule->Overreduced_Impurity Harsh Hydrogenation (e.g., H₂, Rh/C)

Caption: Common impurities arising from side reactions of the N-benzyl group.

Troubleshooting and Prevention:

Issue Cause Solution
Debenzylation Aggressive hydrogenation conditions, particularly with Pd/C.Use a less active catalyst for hydrogenation, such as Platinum oxide (PtO₂), which is less prone to causing hydrogenolysis. Alternatively, carefully monitor the reaction and stop it as soon as the pyridine ring is reduced. Avoid excessive heat and prolonged reaction times.
Benzyl Ring Saturation Overly harsh hydrogenation catalyst and conditions.Avoid using rhodium or ruthenium catalysts unless specifically required for other functionalities. Stick to Pd or Pt catalysts under moderate conditions (T < 80°C, P < 200 psi).
FAQ 4: Issues in Final Salt Formation

Question: My final dihydrochloride product is oily/hygroscopic and the NMR shows incorrect integration for the aromatic vs. aliphatic protons. What's wrong?

Answer: The final step of forming the dihydrochloride salt is crucial for product stability, solubility, and handling. Incorrect stoichiometry or procedure can lead to impurities.

  • Incorrect Salt Stoichiometry: The target molecule has two basic nitrogen atoms (one in the pyrrolidine ring and one in the piperidine ring). Incomplete protonation will result in a mixture of the free base, the monohydrochloride, and the desired dihydrochloride salt. This often leads to a non-crystalline, oily product.

  • Trapped Solvent: Using an inappropriate solvent for precipitation or inadequate drying can lead to trapped solvent molecules in the final product, affecting analytical data and physical properties.

  • Degradation: While the saturated core is quite stable, prolonged exposure to strong acids at high temperatures during salt formation or workup could potentially lead to degradation, though this is less common.

Troubleshooting and Prevention:

Issue Cause Solution
Incorrect Stoichiometry Insufficient HCl added.Ensure at least 2.0 equivalents of HCl are used relative to the free base. A slight excess (2.1-2.2 eq.) is often recommended to drive the equilibrium to the dihydrochloride form.
Oily/Hygroscopic Product Presence of mixed salts or residual water.Use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether, dioxane, or isopropanol). Ensure the free base starting material is dry. Triturate the oily product with a non-polar solvent like ether or hexanes to induce crystallization.
Trapped Solvent Inadequate drying.Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period (12-24 hours).

Protocol: Dihydrochloride Salt Formation

  • Dissolve the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl (2.2 eq.) in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

  • If precipitation is slow, add an anti-solvent like diethyl ether to facilitate crashing out the salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

References

  • Ram, S., & Spicer, L. D. (n.d.).
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar.
  • Zhang, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal.
  • Fairhurst, R. A., et al. (n.d.).
  • Smolecule. (n.d.).
  • (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • University of Liverpool Repository. (n.d.).
  • Vulcanchem. (n.d.). 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Chemistry Stack Exchange. (2020).
  • Wikipedia. (n.d.).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Google Patents. (n.d.). Method for production of (s,s)
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF.
  • ChemScene. (n.d.). 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
  • ResearchGate. (n.d.).
  • Echemi. (n.d.). 2-BENZYL-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Preprints.org. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • CookeChem. (n.d.). 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, 98%, 351370-98-4.
  • Chemicalbook. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis.
  • JOCPR. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.).

Sources

Troubleshooting unexpected results with 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation with this compound. This resource provides in-depth, evidence-based solutions to frequently asked questions, ensuring the integrity and success of your research.

Section 1: Compound Handling and Preparation

This section addresses the fundamental aspects of compound storage, solubility, and solution preparation, which are critical for obtaining reliable and reproducible experimental results.

Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

A1: The dihydrochloride salt form of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine significantly enhances its solubility in polar solvents. For analogous compounds, the hydrochloride salt exhibits high solubility in aqueous solutions.[1]

Recommended Solvents and Protocol:

  • Primary Recommendation (Aqueous Buffers): For most biological applications, sterile, buffered aqueous solutions (e.g., PBS, TRIS, HEPES) at a physiologically relevant pH are ideal.

  • Organic Solvents: If a stock solution in an organic solvent is required, dimethyl sulfoxide (DMSO) or ethanol are suitable choices.

Step-by-Step Dissolution Protocol:

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. It is advisable to handle the solid compound in a chemical fume hood.[2]

  • Solvent Addition: Add the desired volume of the chosen solvent to the tube.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. This can help break up any small aggregates.

  • Gentle Warming (Optional): Gentle warming to 37°C can also be employed to increase solubility. Avoid excessive heat, which could lead to degradation.

  • Sterile Filtration: For cell-based assays, it is crucial to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contamination.

Troubleshooting Flowchart for Solubility Issues:

G start Start: Compound does not dissolve vortex Vortex vigorously for 1-2 minutes start->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved sonicate Sonicate in water bath for 5-10 minutes check_dissolved_after_sonicate check_dissolved_after_sonicate sonicate->check_dissolved_after_sonicate Check again warm Gently warm to 37°C check_dissolved_after_warm check_dissolved_after_warm warm->check_dissolved_after_warm Check again check_dissolved->sonicate No success Solution ready for sterile filtration check_dissolved->success Yes consider_solvent Consider a different solvent (e.g., DMSO) check_dissolved_after_sonicate->warm No check_dissolved_after_sonicate->success Yes check_dissolved_after_warm->success Yes check_dissolved_after_warm->consider_solvent No

Caption: A step-by-step troubleshooting guide for dissolving the compound.

Q2: What are the optimal storage conditions for the solid compound and its solutions to ensure stability?

A2: Proper storage is paramount to maintain the integrity and activity of this compound.

Storage Recommendations:

FormTemperatureAtmosphereContainer
Solid 2-8°C[3][4]Inert atmosphere (e.g., Argon or Nitrogen)[4]Tightly sealed, light-resistant container
Stock Solutions -20°C or -80°CN/AAliquoted in small volumes to avoid freeze-thaw cycles

Rationale:

  • Low Temperature: Reduces the rate of potential degradation reactions.

  • Inert Atmosphere: The compound may be sensitive to oxidation. Storing under an inert gas minimizes this risk.

  • Tightly Sealed Container: Prevents the absorption of moisture, as the compound is likely hygroscopic.[5]

  • Aliquoting: Repeated freeze-thaw cycles can lead to the degradation of compounds in solution. Preparing single-use aliquots is a best practice.

Section 2: Experimental Design and Execution

This section delves into potential issues that may arise during the experimental use of this compound, focusing on its biological activity and potential off-target effects.

Q3: My experimental results are inconsistent. What are the potential sources of variability when using this compound?

A3: Inconsistent results can stem from several factors, ranging from compound handling to experimental setup. The pyrrolo[3,4-c]pyridine core is a versatile scaffold found in compounds with a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, and anticancer activities.[6][7][8] This wide range of potential biological interactions underscores the importance of precise experimental control.

Potential Sources of Variability and Mitigation Strategies:

  • Compound Purity: Ensure you are using a high-purity batch of the compound (≥95%).[9][10] Impurities can lead to off-target effects and confounding results.

  • Stereochemistry: The octahydro-1H-pyrrolo[3,4-c]pyridine core contains chiral centers.[1] Different stereoisomers can have vastly different biological activities. Confirm the stereochemistry of the compound you are using.

  • Cell Line Authentication: If using cell lines, ensure they are authenticated and free from mycoplasma contamination.

  • Assay Conditions: Minor variations in assay conditions (e.g., incubation time, cell density, reagent concentrations) can significantly impact results. Standardize your protocols and include appropriate controls.

Experimental Self-Validation System:

Caption: A workflow for ensuring experimental validity and reproducibility.

Q4: I am observing unexpected biological effects. What are the known or potential off-target activities of this class of compounds?

A4: The pyrrolopyridine scaffold is a known "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets.[11] Derivatives of pyrrolo[3,4-c]pyridine have been investigated for a wide range of activities, including:

  • Analgesic and Sedative Effects: Many compounds based on this scaffold have been studied for their effects on the central nervous system.[12][13]

  • Kinase Inhibition: Certain pyrrolopyridine derivatives have been shown to inhibit kinases such as FGFR and FMS.[14][15]

  • Anticancer Activity: Some derivatives have demonstrated potent anticancer activities by inhibiting tubulin polymerization.[16]

  • Antimicrobial and Antiviral Properties: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[11]

Troubleshooting Unexpected Effects:

  • Literature Review: Conduct a thorough literature search for the known biological activities of structurally similar compounds. This can provide clues about potential off-target effects.

  • Target Validation: Use a secondary, structurally distinct compound that targets the same pathway to confirm that the observed effect is on-target.

  • Counter-Screening: If resources permit, screen the compound against a panel of common off-target proteins (e.g., a kinase panel or a GPCR panel) to identify potential unintended interactions.

Section 3: Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

Q5: What are the necessary safety precautions for handling this compound?

A5: While specific toxicity data for this exact compound is limited, general safety precautions for handling pyridine-containing compounds and hydrochloride salts should be followed.

Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][17]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][17]

  • Ingestion: Do not eat, drink, or smoke when handling this product. If ingested, rinse your mouth with water and seek immediate medical attention.[2][17]

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.[2][17]

References

  • This compound. APEXscience. [Link]
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • This compound. APEXscience. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. [Link]
  • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)-. PubChem. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.

Sources

Technical Support Center: Stability and Storage of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. Due to its chemical structure, this compound is susceptible to degradation from moisture, oxidation, and light. This guide offers frequently asked questions (FAQs) and in-depth troubleshooting protocols to mitigate degradation, ensure experimental reproducibility, and maintain the long-term integrity of the compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: I've noticed my solid this compound has become clumpy and difficult to weigh. What is causing this?

A1: This is a classic sign of moisture absorption. As a dihydrochloride salt of a bicyclic amine, the compound is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere. This can lead to changes in its physical state, making accurate weighing and handling challenging. To prevent this, it is crucial to store the compound in a tightly sealed container with a desiccant and to minimize its exposure to ambient air during handling.

Q2: My compound has developed a yellowish tint over time. Does this indicate degradation?

A2: Yes, a color change, particularly to yellow or brown, is often an indicator of chemical degradation. For amine-containing compounds, this can be a result of oxidation. The benzylamine moiety and the saturated heterocyclic rings are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

Q3: I am dissolving the compound for my experiments. What solvents are recommended, and are there any I should avoid?

A3: this compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol. However, prolonged storage in solution is generally not recommended as it can accelerate degradation. If you must store solutions, use freshly prepared, de-gassed solvents and store them at low temperatures for a short period. Avoid basic aqueous solutions, as these can neutralize the hydrochloride salt and expose the free amine, which may be less stable.

Q4: How can I be sure that the compound I am using is pure and has not degraded?

A4: The most reliable way to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A clean chromatogram with a single major peak at the expected retention time is a good indicator of purity. If you observe additional peaks, it may suggest the presence of impurities or degradation products. Regular purity checks are advisable, especially for older batches of the compound.

Part 2: Troubleshooting Guides

This section provides detailed protocols and workflows to identify and mitigate the degradation of this compound.

Guide 1: Assessing Compound Degradation

If you suspect your compound has degraded, a systematic approach is necessary to confirm this and identify the potential degradation products. A forced degradation study is a valuable tool in this process.

Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a solid sample and a stock solution to light in a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At designated time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC method.

Data Presentation: Example HPLC Analysis Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualization: Logical Workflow for Degradation Assessment

cluster_start Start: Suspected Degradation cluster_forced_degradation Forced Degradation Study cluster_analysis Analysis cluster_results Results & Action start Observe visual changes (color, clumping) or inconsistent experimental results hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC-UV/MS Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways discard Discard Degraded Material hplc->discard If significant degradation is confirmed method Validate Stability-Indicating Method pathways->method storage Optimize Storage Conditions method->storage

Caption: Workflow for assessing compound degradation.

Guide 2: Optimal Storage and Handling Procedures

To prevent degradation, it is imperative to follow strict storage and handling protocols.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down the rate of chemical reactions, including degradation.
Atmosphere Store under an inert gas (argon or nitrogen).Prevents oxidation of the amine functionalities.
Moisture Store in a desiccator with a suitable desiccant (e.g., silica gel).The dihydrochloride salt is hygroscopic and will absorb atmospheric moisture.
Light Store in an amber vial or a light-proof container.Protects the compound from photodegradation.
Container Use a tightly sealed glass vial with a PTFE-lined cap.Prevents moisture and air ingress.

Handling Procedures:

  • Weighing: Whenever possible, weigh the compound in a glove box with a controlled atmosphere. If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.

  • Solution Preparation: Use freshly de-gassed solvents. Prepare solutions immediately before use. If short-term storage is necessary, purge the headspace of the vial with an inert gas and store at low temperature, protected from light.

Visualization: Potential Degradation Pathways

cluster_stressors Stressors cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride moisture Moisture/Humidity compound->moisture oxygen Oxygen compound->oxygen light Light (UV) compound->light hydrolysis Hydrolysis of Hydrochloride Salt moisture->hydrolysis oxidation_amine Oxidation of Amine Centers oxygen->oxidation_amine oxidation_benzyl Oxidation of Benzyl Group oxygen->oxidation_benzyl photodegradation Photolytic Cleavage light->photodegradation free_amine Free Amine hydrolysis->free_amine n_oxides N-Oxides oxidation_amine->n_oxides ring_opening Ring-Opened Products oxidation_amine->ring_opening benzaldehyde Benzaldehyde oxidation_benzyl->benzaldehyde photodegradation->ring_opening debenzylation Debenzylated Products photodegradation->debenzylation

Technical Support Center: Strategies for Mitigating Off-Target Effects of Novel Bicyclic Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for researchers working with novel bicyclic diamine derivatives, such as compounds based on the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold. This document is designed to serve as a dynamic resource for troubleshooting and mitigating the off-target effects that are often a significant hurdle in drug development.[1][2][3] The specific compound "2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride" is not extensively characterized in public literature; therefore, this guide adopts a class-based approach. The principles and methodologies discussed are grounded in the known pharmacology of structurally related bicyclic diamines, which frequently interact with aminergic G-protein coupled receptors (GPCRs) and other biological targets.[4][5][6]

Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to systematically identify, understand, and reduce unwanted biological activities, thereby enhancing the selectivity and safety profile of your lead candidates.[7][8][9]

Part 1: Understanding the Challenge: Off-Target Effects of Bicyclic Diamines

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target families for a compound with an octahydro-1H-pyrrolo[3,4-c]pyridine core?

A1: Given the structural motifs present in this scaffold—a rigid bicyclic structure containing basic nitrogen atoms—the primary off-target liabilities are often within the aminergic GPCR family.[5] This includes serotonin (5-HT), dopamine (D), adrenergic (α and β), muscarinic (M), and histamine (H) receptors.[4][10] The basic nitrogens can become protonated at physiological pH, mimicking endogenous ligands for these receptors. Additionally, depending on the substituents, interactions with ion channels, transporters, and certain kinases cannot be ruled out and should be investigated.[11]

Q2: My compound shows the desired on-target activity but also causes unexpected cellular toxicity. How do I determine if this is an off-target effect?

A2: This is a classic challenge in drug discovery. The toxicity could be an exaggerated on-target effect (mechanism-based toxicity) or a result of hitting one or more unintended proteins (off-target toxicity).[12] A systematic approach is required to dissect these possibilities.

  • Step 1: On-Target Confirmation: Use a secondary, structurally distinct tool compound that also hits your primary target. If this compound recapitulates the toxicity, it points towards an on-target effect. Conversely, if a close analog of your compound that is inactive at the primary target still causes toxicity, an off-target effect is likely.

  • Step 2: Broad Off-Target Profiling: If an off-target effect is suspected, the next step is to screen your compound against a broad panel of known safety-relevant targets. This is often referred to as safety pharmacology or liability profiling.[11]

  • Step 3: Phenotypic Screening: Advanced cellular imaging and phenotypic screening can provide clues by comparing the "phenotypic fingerprint" of your compound to a library of compounds with known off-target activities.[13]

Q3: How do the physicochemical properties of my compound influence its off-target profile?

A3: Physicochemical properties are critical determinants of off-target interactions.[2][14] For bicyclic diamines:

  • Lipophilicity (LogP/LogD): High lipophilicity can lead to non-specific binding to hydrophobic pockets in various proteins and can also contribute to phospholipidosis, a form of cellular toxicity.[2][14]

  • Basicity (pKa): The presence of basic amines is key to the frequent interactions with aminergic GPCRs. Modulating the pKa of these nitrogens can tune the selectivity profile.

  • Molecular Shape and Rigidity: The rigid bicyclic core restricts the conformational flexibility. While this can be beneficial for on-target affinity, it also presents a fixed shape to potential off-targets.

Systematically modifying these properties through medicinal chemistry is a key strategy for reducing off-target effects.[15]

Part 2: Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This section is designed as a decision-making tool for common experimental issues.

Troubleshooting Workflow for Off-Target Identification

The following diagram outlines a systematic approach to identifying and validating off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Initial De-risking cluster_2 Phase 3: Broad Screening cluster_3 Phase 4: Hit Validation & Mitigation A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Hypothesis: On-Target vs. Off-Target Effect? A->B C Test Inactive Analog Does it show the phenotype? B->C D Test Structurally Distinct On-Target Agonist/Antagonist B->D E Off-Target Effect Suspected C->E Yes F On-Target Effect Likely C->F No D->E No D->F Yes G Perform Broad Off-Target Screen (e.g., Safety47 Panel, Kinase Panel) E->G H Analyze Screening Hits Prioritize based on potency & relevance G->H I Validate Hits Orthogonally (e.g., Binding Assay, CETSA) H->I J Initiate SAR Campaign Design out off-target activity I->J Validated

Caption: A decision tree for troubleshooting unexpected compound activities.

Part 3: Experimental Protocols for Off-Target Characterization

Here we provide detailed, step-by-step methodologies for key experiments to profile and validate off-target interactions.

Protocol 1: Broad Panel Radioligand Binding Assay (GPCRs & Ion Channels)

This protocol is a primary screening method to identify interactions with a wide range of receptors and channels.[16][17]

Objective: To determine the percent inhibition of radioligand binding to a panel of targets at a single high concentration (e.g., 10 µM) of the test compound.

Materials:

  • Test compound (e.g., this compound) at 10 mM in DMSO.

  • Commercially available safety screening panel (e.g., Eurofins Safety47, Reaction Biology InVEST). These panels typically provide receptor- and ion channel-containing membranes, radioligands, and optimized assay buffers.[11]

  • 96-well filter plates (e.g., Millipore MultiScreen).[17]

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Plating: Prepare a working dilution of the test compound at 100 µM in the appropriate assay buffer. Add 10 µL of this solution to the assay wells for a final concentration of 10 µM in a 100 µL reaction volume. Add 10 µL of buffer with 1% DMSO for control wells.

  • Reagent Addition: Add reagents in the order specified by the panel provider. A typical order is:

    • 50 µL of assay buffer.

    • 20 µL of the appropriate radioligand at a concentration near its Kd.

    • 20 µL of the membrane preparation containing the target receptor.

  • Incubation: Incubate the plate at room temperature for the time specified by the provider (typically 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each target using the formula: % Inhibition = 100 * (1 - (Counts_Test_Compound - Counts_Non-Specific) / (Counts_Total_Binding - Counts_Non-Specific))

    • A hit is typically defined as >50% inhibition.

Protocol 2: Kinase Selectivity Profiling

This protocol assesses the compound's activity against a broad panel of protein kinases, which are common off-targets.[18][19][20][21]

Objective: To determine the inhibitory activity (IC50) of the test compound against a panel of kinases.

Materials:

  • Test compound serially diluted in DMSO.

  • Kinase profiling system (e.g., Promega Kinase Selectivity Profiling Systems, Reaction Biology Kinase Assays).[18] These kits provide kinases, substrates, and ATP.

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following:

    • Kinase enzyme in assay buffer.

    • Test compound at various concentrations (or DMSO for control).

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes (or as recommended).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase hit.

Data Presentation: Hypothetical Kinase Panel Results

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Target Kinase A155
Off-Target B85010
Off-Target C>10,00020
Off-Target D9,50015

This table illustrates how to present selectivity data clearly. A large window between the on-target and off-target IC50 values is desirable.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement in a cellular environment, which can validate a suspected off-target hit from a binding or kinase assay.[22][23][24][25][26]

Objective: To determine if the test compound stabilizes a target protein against thermal denaturation in intact cells.

Materials:

  • Cell line expressing the target of interest.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blot, ELISA, or another suitable method.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and thus, direct binding.

Part 4: Strategies for Reducing Off-Target Effects

Once off-target interactions are confirmed, the focus shifts to medicinal chemistry and structure-activity relationship (SAR) studies to design more selective compounds.[7][8][9][27]

Structure-Activity Relationship (SAR) Decision Pathway

SAR_Pathway cluster_mods Modification Strategies A Off-Target Hit Validated (e.g., 5-HT2B Receptor) B Analyze On-Target vs. Off-Target Binding Pockets (if structures exist) A->B C Hypothesize Structural Drivers of Off-Target Binding B->C D Modify Benzyl Group (Size, Electronics, Polarity) C->D E Modify Bicyclic Core (Stereochemistry, Ring Size) C->E F Modulate Amine Basicity (pKa) (e.g., add EWG) C->F G Synthesize Focused Library of Analogs D->G E->G F->G H Screen Analogs for On- and Off-Target Activity G->H I Improved Selectivity? H->I J Lead Optimization Continues I->J Yes K Re-evaluate Hypothesis I->K No K->C

Caption: A workflow for using SAR to improve compound selectivity.

Key Principles for SAR-based Optimization:

  • Introduce Steric Hindrance: Adding a bulky group to your molecule that fits in the on-target binding pocket but clashes with the off-target pocket can dramatically improve selectivity.[28]

  • Modulate Electronics and Polarity: Changing the electronic properties of a substituent (e.g., the benzyl group) can weaken unwanted ionic or hydrogen bond interactions at an off-target site.

  • Exploit Conformational Restriction: Further rigidifying the molecule or exploring different stereoisomers of the bicyclic core can favor binding to the on-target protein over off-targets.[29]

  • Reduce Lipophilicity: Systematically reducing the lipophilicity of the molecule can decrease non-specific binding and improve the overall safety profile.[14]

By iteratively applying these principles and re-screening new analogs, researchers can successfully navigate the challenges of off-target effects, leading to the development of safer and more effective therapeutics.[8][9]

References

  • Creative Biolabs. Off-Target Profiling. [Link]
  • Jackson, N., et al. (2023). Off target toxicities and links with physicochemical properties of medicinal products. Toxicology Letters, 384, 14-29. [Link]
  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
  • GARDP Revive.
  • Oncodesign Services.
  • Patsnap Synapse. (2025). How does structure-activity relationship (SAR)
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. [Link]
  • Creative Diagnostics. Off-Target Effects Analysis. [Link]
  • Fass, L. (2008). On-target and off-target-based toxicologic effects.
  • Bionsight. Target Profiling Service. [Link]
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
  • Di, L., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 61(19), 8686-8703. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.18.1-1.18.17. [Link]
  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2219. [Link]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]
  • Drug Design Org.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • MilliporeSigma.
  • Pelago Bioscience. CETSA. [Link]
  • MDPI. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. [Link]
  • MDPI. (2022). Overview of Physicochemical Properties of Nanoparticles as Drug Carriers for Targeted Cancer Therapy. [Link]
  • Creative Bioarray. Kinase Screening and Profiling. [Link]
  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 818-827. [Link]
  • Kots, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
  • PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine. [Link]
  • ResearchGate. (2024). Selected examples of poor physicochemical properties with the chemical and pharmaceutical solutions. [Link]
  • Roth, B. L. (2011). How ligands illuminate GPCR molecular pharmacology. Neuron, 72(6), 881-886. [Link]
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • ResearchGate. (2018). Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. [Link]
  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]
  • Google Patents. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • ACS Publications. (2002). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 102(10), 3641-3666. [Link]
  • de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Molecular Pharmacology, 95(4), 435-446. [Link]
  • ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. [Link]
  • Senczyk, W., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12177. [Link]
  • Promega Connections. (2024). GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. [Link]
  • Szkatuła, D., et al. (2021).
  • precisionFDA. OCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, TRANS-. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2023). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. [Link]
  • ResearchGate. (2014). New derivatives of bicyclic diamines with antiprotozoal activity. [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this highly polar, basic compound. As a dihydrochloride salt, the analyte possesses unique properties that render traditional chromatographic approaches ineffective. This guide provides in-depth troubleshooting, FAQs, and validated protocols to navigate these challenges, ensuring the integrity and purity of your final compound.

Section 1: Understanding the Molecule and the Chromatographic Challenge

This compound is a bicyclic diamine salt. Its chemical nature presents a distinct set of purification hurdles:

  • High Polarity: The presence of two protonated amine centers makes the molecule extremely polar and highly soluble in aqueous media. This characteristic leads to poor retention in standard reversed-phase (RP) chromatography.[1][2]

  • Strong Basicity: The free base form contains two basic nitrogen atoms. These sites can interact strongly and often irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, low recovery, and in some cases, on-column degradation.[3][4]

  • Ionic Nature: As a salt, the compound exists as a cation in solution. This property can be leveraged for purification via ion-exchange chromatography but complicates other modes.

The primary challenge is to select a chromatographic system that can adequately retain this polar molecule while minimizing undesirable secondary interactions that lead to poor peak shape and yield loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is best for purifying this compound?

A1: For this specific analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most highly recommended starting point.[2][5][6] HILIC utilizes a polar stationary phase with a high-organic, low-aqueous mobile phase to retain and separate highly polar compounds. Cation-exchange chromatography is another strong candidate, separating molecules based on their positive charge.[7] Traditional normal-phase chromatography on bare silica is generally not recommended without significant mobile phase modification due to strong acid-base interactions.[3]

Q2: I tried purifying my compound on a standard silica gel column and saw extreme streaking and poor recovery. Why?

A2: This is a classic problem when purifying basic amines on silica gel.[3] Silica surfaces are populated with acidic silanol groups (Si-OH), which act as Brønsted acids. Your basic amine compound interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of your sample to bind very tightly, resulting in broad, tailing peaks and often irreversible adsorption, which explains the low recovery.[3][4]

Q3: My compound elutes in the void volume on my C18 reversed-phase column. What's happening?

A3: As a dihydrochloride salt, your compound is extremely polar. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[8][9] Highly polar analytes have very little affinity for the stationary phase and are swept through the column with the polar mobile phase, eluting very early, often at the solvent front (void volume).[1]

Q4: Should I purify the compound as the dihydrochloride salt or neutralize it to the free base first?

A4: It is generally advisable to purify the compound in its salt form, especially when using HILIC or ion-exchange chromatography. The salt form ensures high polarity, which is necessary for HILIC retention, and provides the positive charge required for cation-exchange. While neutralizing to the free base would increase its hydrophobicity for potential reversed-phase analysis, this process can introduce impurities from the base used and may lead to solubility issues in common organic solvents. Furthermore, the free base is more prone to the problematic interactions with silica gel discussed in Q2.[3]

Section 3: Troubleshooting Guides by Chromatographic Mode

This section provides a structured approach to resolving common issues encountered during purification.

3.1 Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred method for this compound. It relies on the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[6][10]

Problem: Poor or No Retention (Analyte Elutes at or Near the Void Volume)

  • Causality: Insufficient partitioning into the stationary phase's aqueous layer. This typically occurs if the mobile phase is too "strong" (too polar) or if the stationary phase is not adequately hydrated.

  • Solutions:

    • Increase Organic Content: The primary way to increase retention in HILIC is to decrease the polarity of the mobile phase. Increase the percentage of the organic solvent (typically acetonitrile) in your starting conditions. For very polar compounds, starting with 95-98% acetonitrile is common.[5][6]

    • Decrease Buffer Concentration: High salt concentrations in the mobile phase can increase its elution strength and decrease retention. Try reducing the buffer concentration (e.g., from 20 mM to 10 mM ammonium formate or acetate).

    • Ensure Column Equilibration: HILIC columns require extended equilibration time (at least 10-15 column volumes) to form the stable aqueous layer necessary for reproducible retention.[11]

    • Change the Organic Solvent: Acetonitrile is the most common HILIC organic solvent. Other solvents like acetone or isopropanol are less eluting and can be used to increase retention, though they may lead to higher backpressure.[6]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing often results from secondary ionic interactions between the positively charged analyte and residual deprotonated silanols on the stationary phase surface. Peak fronting can be a sign of column overload.

  • Solutions:

    • Optimize Mobile Phase pH and Buffer: Ensure the mobile phase pH is controlled by a suitable buffer (e.g., ammonium formate or ammonium acetate). For a basic compound, a slightly acidic pH (e.g., 3.0-5.0) will ensure the analyte is consistently protonated and can help suppress the ionization of surface silanols.[12]

    • Increase Buffer Concentration: While high buffer concentration can decrease retention, it can also improve peak shape by masking residual active sites on the stationary phase. Experiment with buffer concentrations between 10 mM and 50 mM.

    • Reduce Sample Load: Inject a smaller mass of the crude material onto the column. Overloading is a common cause of peak distortion.

    • Select a Different HILIC Stationary Phase: If peak shape is poor on a bare silica HILIC column, switch to a bonded phase like an amide, diol, or even an amino phase, which may offer different selectivity and reduced silanol activity.[6][12][13]

G start Poor Peak Shape in HILIC? q1 Is the peak tailing? start->q1 q2 Is the peak fronting? start->q2 sol_tail1 Increase mobile phase buffer concentration (e.g., 10 -> 25 mM) q1->sol_tail1 Yes sol_tail2 Adjust mobile phase pH (e.g., to pH 3-5 with formic/acetic acid) q1->sol_tail2 Yes sol_tail3 Switch to a different HILIC stationary phase (e.g., Amide, Diol) q1->sol_tail3 Yes sol_front1 Reduce sample mass injected onto the column q2->sol_front1 Yes sol_front2 Ensure sample solvent is weaker than mobile phase q2->sol_front2 Yes end Peak Shape Improved sol_tail1->end sol_tail2->end sol_tail3->end sol_front1->end sol_front2->end

Caption: Troubleshooting logic for poor peak shape in HILIC.

3.2 Cation-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[14] Your dihydrochloride compound is an excellent candidate for strong cation exchange (SCX).

Problem: Compound Binds Irreversibly or Elutes with Very High Salt Concentration

  • Causality: The interaction between the doubly-charged analyte and the negatively-charged stationary phase is too strong.

  • Solutions:

    • Switch to Weak Cation Exchange (WCX): A WCX resin (e.g., with carboxylic acid functional groups) will have weaker interactions than an SCX resin (e.g., with sulfonic acid groups), allowing for elution with lower salt concentrations.

    • Introduce an Organic Modifier: Adding an organic solvent like acetonitrile or methanol to the mobile phase can reduce hydrophobic interactions between your analyte's benzyl group and the resin backbone, facilitating elution.

    • Increase the Elution Buffer pH: Increasing the pH towards the pKa of the analyte's amine groups will begin to neutralize its positive charge, weakening its interaction with the stationary phase and promoting elution.

Problem: Poor Resolution and Broad Peaks

  • Causality: This can be caused by slow mass transfer kinetics, a non-optimized elution gradient, or overloading the column.

  • Solutions:

    • Optimize the Gradient: Switch from a step gradient to a shallow linear gradient. A longer, shallower gradient of increasing salt concentration will improve the separation between compounds with similar charges.

    • Decrease the Flow Rate: Lowering the flow rate can improve mass transfer and lead to sharper, better-resolved peaks.

    • Check Sample Load: As with other techniques, overloading the column's ionic capacity will lead to broad, poorly resolved peaks. Perform a loading study to determine the optimal sample amount.

Section 4: Recommended Protocols & Workflows
4.1 Protocol: HILIC Method Development

This protocol provides a starting point for developing a robust purification method.

  • Column Selection: Begin with a bare silica HILIC column. If peak shape is poor, screen an amide-bonded or diol-bonded phase.

  • Sample Preparation: Dissolve the crude this compound in a solvent mixture that is weaker than the initial mobile phase. A good starting point is 90:10 Acetonitrile:Water with 0.1% formic acid. Ensure the final concentration is appropriate to avoid overloading. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: 90:10 Acetonitrile:Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 column volumes.

    • Gradient: Run a linear gradient from high organic to higher aqueous content.

    • Detection: Use UV detection (e.g., 254 nm, based on the benzyl group) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.[15]

Table 1: HILIC Starting Gradient Conditions

Time (min)% Mobile Phase B
0.098.0
1.098.0
15.070.0
16.050.0
18.050.0
18.198.0
25.098.0
4.2 Overall Method Selection Workflow

The following diagram outlines the decision-making process for purifying your target compound.

G start Start: Crude 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine Dihydrochloride method_choice Primary Method Selection start->method_choice hilic HILIC (Recommended First Choice) method_choice->hilic High Polarity iex Cation-Exchange (IEX) (Strong Alternative) method_choice->iex Cationic Nature npc Modified Normal Phase (Use with Caution) method_choice->npc If other modes fail hilic_dev Develop HILIC Method: 1. Screen Columns (Silica, Amide) 2. Optimize Buffer (pH, Conc.) 3. Optimize Gradient hilic->hilic_dev iex_dev Develop IEX Method: 1. Choose Resin (SCX/WCX) 2. Optimize Elution (Salt/pH Gradient) iex->iex_dev npc_dev Develop NPC Method: 1. Use Amine-bonded phase or 2. Add amine modifier (e.g., TEA) to mobile phase on bare silica npc->npc_dev purity_check Purity & Recovery Acceptable? hilic_dev->purity_check iex_dev->purity_check npc_dev->purity_check end_success Purification Complete purity_check->end_success Yes end_fail Re-evaluate Method Choice or Sample Pre-treatment purity_check->end_fail No end_fail->method_choice

Caption: Decision workflow for selecting and developing a purification method.

References
  • European Patent Office. (2006). PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF - EP 1784402 B1.
  • CN104402879A. Octahydro-1H-pyrrolo[2,3-c]pyridine derivative, octahydro-1H-pyrrolo[3,2-c]pyridine derivative and preparation methods thereof.
  • CN104230923A. Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • MDPI.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Element Lab Solutions.
  • Biotage. (2023).
  • Lee, Y. C. (1990).
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Buchi.
  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • He, C., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • ResearchGate. (2015). Is it possible to separate an analyte and its salt simultaneously by HPLC?.
  • Duong-Ly, K. C., & Gabelli, S. B. (2014). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein.
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
  • Agilent.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • HPLC Troubleshooting. Regis Technologies. [Link]
  • Mastelf. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Mastelf. [Link]
  • University of Rochester. Chromatography: The Solid Phase. Department of Chemistry. [Link]
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
  • Buchi.
  • Imtakt.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • GL Sciences. (2022). HPLC Column Trouble Shooting -- Quality of Mobile Phase. YouTube. [Link]
  • Chemistry LibreTexts. (2021). 12.
  • ChemistryViews. (2012).

Sources

Technical Support Center: Troubleshooting NMR Artifacts in 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. This document provides in-depth troubleshooting for common artifacts encountered during Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural features of this molecule, combined with its dihydrochloride salt form, can present specific challenges in obtaining a clean, interpretable spectrum. This guide is structured in a question-and-answer format to directly address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Broad peaks are a common issue, particularly with amine salts, and can stem from several factors.[1] Understanding the underlying cause is key to effective troubleshooting.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad signals.

    • Expert Insight: Before any acquisition, always ensure the instrument is properly shimmed. For samples containing salts, which can affect the local magnetic field, a gradient shimming routine is highly recommended.

  • High Sample Concentration: Concentrated solutions of salts can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.[1]

    • Protocol 1: Sample Dilution:

      • Prepare a new, more dilute sample. Aim for a concentration range of 5-10 mg/mL.

      • If solubility is an issue in your current deuterated solvent, consider an alternative (see Table 1).

      • Acquire a new spectrum and compare the peak widths.

  • Chemical Exchange of N-H Protons: The protons on the two nitrogen atoms in the pyrrolopyridine core are acidic and can undergo chemical exchange with each other, with residual water, or with the deuterated solvent (if protic). This exchange process, occurring on the NMR timescale, leads to significant peak broadening.[2][3]

    • Expert Insight: The dihydrochloride salt form exacerbates this issue by increasing the acidity of the N-H protons, making them more labile.

    • Protocol 2: D₂O Exchange:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.[1]

      • Re-acquire the ¹H NMR spectrum. The broad N-H signals should significantly decrease in intensity or disappear entirely, confirming their identity.[3][4]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause severe line broadening.[2]

    • Solution: Ensure all glassware is meticulously cleaned. If contamination is suspected, washing glassware with a chelating agent like EDTA can be effective.

Q2: I'm observing unexpected peaks in my spectrum. What are they and how can I get rid of them?

Unexpected signals are typically due to impurities introduced during the synthesis, workup, or sample preparation.

Common Impurities & Identification:

ImpurityTypical ¹H NMR SignalIdentification & Removal
Residual Solvents Varies by solvent (e.g., Ethyl Acetate ~1.26, 2.05, 4.12 ppm; Dichloromethane ~5.32 ppm).[2][5][6]Consult a residual solvent chemical shift table.[5][6] Removal often requires co-evaporation with a more volatile solvent or further purification.
Water Broad singlet, chemical shift is highly solvent-dependent (e.g., ~1.55 ppm in CDCl₃, ~4.8 ppm in D₂O).[2][6][7]The peak will shift upon addition of D₂O. Use fresh, high-quality deuterated solvents and dry glassware.
Grease Broad signals in the aliphatic region (~0.8-1.5 ppm).[2]Use minimal grease on glassware and avoid contaminating the sample.
Q3: The baseline of my spectrum is rolling or distorted. How can I correct this?

A distorted baseline can make integration and peak picking difficult and inaccurate.

Troubleshooting Baseline Issues:

  • Improper Phasing: Incorrect phase correction is a common cause of a rolling baseline.[8]

    • Solution: Manually re-phase the spectrum. Most NMR software has automated phasing routines, but manual adjustment is often necessary for optimal results.

  • Truncated Free Induction Decay (FID): If the acquisition time is too short, the FID signal may not fully decay, leading to "sinc wiggles" or baseline distortions after Fourier transformation.[8]

    • Expert Insight: This is more common for sharp, intense signals.

    • Solution: Increase the acquisition time (AQ) to allow for complete decay of the FID. A typical starting point is 2-4 seconds.[2]

  • Receiver Gain Set Too High: An excessively high receiver gain can lead to signal clipping and baseline artifacts, especially with concentrated samples.[9]

    • Solution: Reduce the receiver gain (RG) and re-acquire the spectrum. Modern spectrometers often have an automated routine to set the optimal receiver gain.

Q4: Why don't I see clear coupling between the protons on the carbons adjacent to the nitrogen and the N-H protons?

In principle, the N-H protons should couple to adjacent C-H protons. However, this is often not observed for amines and their salts.

Explanation:

The rapid chemical exchange of the acidic N-H protons averages the spin states, effectively decoupling them from adjacent protons.[3] This results in the adjacent C-H signals appearing as if there were no N-H proton, and the N-H signal itself is often a broad singlet.[3]

Q5: Could the chloride counter-ions be affecting the spectrum?

While you won't directly observe the chloride ions in a ¹H NMR spectrum, they can have indirect effects.

Indirect Effects of Chloride Counter-ions:

  • Quadrupolar Broadening: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin > 1/2).[10][11][12] While direct coupling of protons to chlorine is generally not observed due to rapid quadrupolar relaxation, the interaction can sometimes lead to broadening of nearby proton signals.[12] This effect is typically subtle in solution-state NMR. Solid-state NMR is a more direct technique to probe the chlorine environment.[13][14][15]

  • pH Effects: The dihydrochloride salt form dictates the pH of the sample solution. Changes in pH can significantly alter the chemical shifts of protons near ionizable groups, such as the nitrogens in the pyrrolopyridine ring.[16][17]

    • Expert Insight: It's crucial to be consistent with the solvent and sample preparation to ensure reproducibility of chemical shifts. If comparing spectra, ensure the pH is consistent.

Experimental Protocols & Workflows

Troubleshooting Workflow for Common NMR Artifacts

Caption: A logical workflow for troubleshooting common NMR artifacts.

Data Acquisition Parameter Recommendations

For a standard ¹H NMR experiment on a 400-600 MHz spectrometer:

ParameterRecommended ValueRationale
Spectral Width (SW) 12-16 ppmSufficient to cover the expected chemical shift range for most organic molecules.[2]
Acquisition Time (AQ) 2-4 secondsEnsures good digital resolution and allows the FID to decay, preventing truncation artifacts.[2]
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of protons between scans, leading to more accurate integrations.[2]
Number of Scans (NS) 16 or moreIncrease as needed to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[2]
Recommended Deuterated Solvents

The choice of solvent is critical for sample solubility and can influence chemical shifts.

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Properties & Considerations
Deuterium Oxide (D₂O) ~4.8-Ideal for highly polar hydrochloride salts. Will exchange with all labile protons (N-H).
Methanol-d₄ (CD₃OD) ~3.31 (pentet), ~4.87 (HOD)~49.1 (septet)Good for polar compounds. Will exchange with N-H protons.
DMSO-d₆ ~2.50 (pentet), ~3.35 (H₂O)~39.5 (septet)High boiling point, good for less polar salts. Exchange with N-H is slower than in protic solvents.
Chloroform-d (CDCl₃) ~7.26 (singlet)~77.2 (triplet)Generally not suitable for hydrochloride salts due to poor solubility, but can be used for the free base.[18]

Chemical shift values are approximate and can vary with temperature and sample composition.[6][19]

References

  • Rogers, M. T. NMR Artifacts.
  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. In Annual Reports on NMR Spectroscopy (Vol. 93, pp. 1-38). Academic Press.
  • San Diego State University NMR Facility. Common Problems.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Artifacts in NMR Analysis of Antirhine.
  • Quadrupolar relaxation in NMR. Reddit.
  • Introduction To Quadrupolar NMR.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Geva, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 634-642.
  • Wi, S., et al. (2019). Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping. Journal of Magnetic Resonance, 305, 137-145.
  • ResearchGate. Scatter plot of the Cl chemical shifts and quadrupolar asymmetry... | Download Scientific Diagram.
  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Why does the proton in CHCl3 not appear to couple to chlorine in 1H NMR? Reddit.
  • Shishov, D., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy.
  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 603-608.
  • Deb, I., Coiro, D. J., & Seidel, D. (2011). Supporting Information.
  • O'Dell, L. A., & Schurko, R. W. (2012). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 14(2), 473-483.
  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Journal of the American Chemical Society, 130(33), 11028-11039.
  • Unraveling Structures Containing Highly Conjugated Pyrrolo[4,3,2- de]quinoline Cores That Are Deficient in Diagnostic Proton NMR Signals. (2020).
  • ResearchGate. NMR spectra salt identification. how we can identify? which kind of salt present the compound?
  • Afonin, A. V., & Vashchenko, A. V. (2006). Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. Magnetic Resonance in Chemistry, 44(7), 692-697.
  • LibreTexts Chemistry. 5.5: Chemical Shift.
  • ResearchGate. Can the salt form of my organic compound be determined using NMR?
  • ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • JoVE. NMR Spectroscopy Of Amines.
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113175.
  • ResearchGate. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • The OChem Whisperer. Guide to Solving NMR Questions.
  • 1H-NMR of Cyclopropylamine HCl salt. Reddit.
  • ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • Chemistry Steps. NMR Spectroscopy Practice Problems.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684).
  • Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). Molecules, 26(23), 7205.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the novel compound, 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, against established standard compounds in the context of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential therapeutic efficacy of this new chemical entity.

Introduction

This compound is a novel bicyclic amine belonging to the pyrrolopyridine class of compounds. Derivatives of pyrrolo[3,4-c]pyridine have demonstrated a broad spectrum of biological activities, with many exhibiting analgesic and sedative properties.[1][2] This has prompted further investigation into their potential as therapeutics for nervous system disorders, including chronic pain states.

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge.[3] First-line treatments, such as the tricyclic antidepressant Amitriptyline, provide relief for only a subset of patients, highlighting the urgent need for novel analgesics with improved efficacy and tolerability.[4][5]

This guide proposes a potential dual mechanism of action for this compound and outlines a comprehensive preclinical strategy to compare its efficacy against three key compounds:

  • Amitriptyline: A widely used first-line treatment for neuropathic pain, considered a "gold standard" with a complex pharmacology that includes inhibition of serotonin and norepinephrine reuptake.[4][5][6]

  • GBR 12909: A potent and selective dopamine reuptake inhibitor (DRI), chosen to investigate the dopaminergic contribution to analgesia.[7][8]

  • S1RA (E-52862): A selective sigma-1 receptor antagonist, a promising therapeutic target for neuropathic pain.[9][10][11]

Hypothesized Mechanism of Action

Based on the structural features of the pyrrolopyridine scaffold and the known pharmacology of related compounds, we hypothesize that this compound exerts its analgesic effects through a novel dual mechanism:

  • Dopamine Transporter (DAT) Inhibition: By blocking the reuptake of dopamine in the synaptic cleft, the compound may enhance dopaminergic signaling in pathways associated with pain modulation and reward.

  • Sigma-1 Receptor (σ1R) Antagonism: The sigma-1 receptor, a ligand-regulated molecular chaperone, is implicated in the sensitization of nociceptive pathways.[9][11] Antagonism of this receptor may reduce neuronal hyperexcitability associated with neuropathic pain.

This dual-target engagement could offer a synergistic approach to treating neuropathic pain, addressing both the sensory and affective components of the condition.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding S1R Sigma-1 Receptor (σ1R) Novel_Compound 2-Benzyloctahydro-1H- pyrrolo[3,4-c]pyridine Dihydrochloride Novel_Compound->DAT Inhibition Novel_Compound->S1R Antagonism

Caption: Hypothesized dual mechanism of action.

In Vitro Characterization: Target Engagement and Selectivity

To validate the hypothesized mechanism of action, a series of in vitro binding and uptake assays are essential. These experiments will quantify the affinity and potency of this compound at its putative targets and assess its selectivity over other relevant receptors and transporters.

Experimental Protocols

1. Dopamine Transporter (DAT) Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine transporter.

  • Methodology: A radioligand binding assay using cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).[12][13][14]

    • Membrane Preparation: hDAT-expressing cells are harvested and homogenized. The cell membranes are isolated by differential centrifugation.

    • Assay Setup: In a 96-well plate, incubate varying concentrations of the test compound with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and the cell membrane preparation.

    • Incubation: Allow the binding to reach equilibrium (e.g., 2-3 hours at 4°C).

    • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Sigma-1 Receptor (σ1R) Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the sigma-1 receptor.

  • Methodology: A radioligand binding assay using guinea pig liver membranes, which are a rich source of sigma-1 receptors.[15][16][17]

    • Membrane Preparation: Prepare a homogenate of guinea pig liver and isolate the membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, incubate varying concentrations of the test compound with a fixed concentration of a selective sigma-1 receptor radioligand (e.g., -pentazocine) and the liver membrane preparation.

    • Incubation: Incubate for a defined period (e.g., 120 minutes at room temperature) to allow for binding equilibrium.

    • Filtration and Quantification: Similar to the DAT binding assay, separate bound and free radioligand by filtration and quantify using scintillation counting.

    • Data Analysis: Calculate the IC₅₀ and Ki values.

Hypothetical Comparative Data
CompoundDAT Ki (nM)σ1R Ki (nM)
This compound 2550
Amitriptyline >1000150
GBR 12909 1[8]48[8]
S1RA >1000[11]17[11]

In Vivo Efficacy Assessment: Neuropathic Pain Models

The following in vivo studies are designed to evaluate the analgesic efficacy of this compound in a clinically relevant model of neuropathic pain and to further characterize its antinociceptive profile.

Experimental Protocols

1. Spared Nerve Injury (SNI) Model of Neuropathic Pain

  • Objective: To assess the ability of the test compounds to reverse mechanical allodynia in a model of peripheral neuropathic pain.[18][19][20][21]

  • Methodology:

    • Surgical Procedure: In anesthetized mice, the left sciatic nerve is exposed, and two of its three terminal branches (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

    • Post-Operative Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments applied to the lateral aspect of the hind paw (the sural nerve territory). A baseline of hypersensitivity is established over several days post-surgery.

    • Drug Administration: Test compounds are administered (e.g., intraperitoneally or orally) at various doses.

    • Behavioral Testing: The paw withdrawal threshold in response to von Frey filaments is measured at different time points after drug administration.

    • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated to quantify the degree of pain reversal.

2. Hot Plate Test

  • Objective: To evaluate the central analgesic effects of the test compounds on thermal nociception.

  • Methodology:

    • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 1°C).

    • Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

    • Drug Administration and Testing: Baseline latencies are determined before drug administration. The test is repeated at various time points after compound administration.

    • Data Analysis: An increase in the response latency indicates an analgesic effect.

3. Formalin Test

  • Objective: To assess the effects of the test compounds on both acute nociceptive and inflammatory pain.

  • Methodology:

    • Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.

    • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-30 minutes), reflecting inflammatory pain.

    • Drug Administration and Testing: Compounds are administered prior to the formalin injection.

    • Data Analysis: A reduction in the time spent licking/biting in either phase indicates antinociceptive activity.

4. Locomotor Activity Test

  • Objective: To assess the potential sedative effects of the test compounds, which could confound the results of the pain assays.[22][23][24][25][26]

  • Methodology:

    • Apparatus: An open field arena equipped with infrared beams to automatically track movement.

    • Procedure: Mice are placed in the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period (e.g., 30-60 minutes).

    • Drug Administration and Testing: The test is conducted after administration of the test compounds.

    • Data Analysis: A significant decrease in locomotor activity compared to vehicle-treated animals suggests a sedative effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety DAT_assay DAT Binding Assay S1R_assay σ1R Binding Assay SNI_model Spared Nerve Injury (SNI) Model DAT_assay->SNI_model S1R_assay->SNI_model Hot_plate Hot Plate Test SNI_model->Hot_plate Formalin_test Formalin Test Hot_plate->Formalin_test Locomotor Locomotor Activity Formalin_test->Locomotor Data_Analysis Data Analysis & Interpretation Locomotor->Data_Analysis Start Compound Synthesis & Selection Start->DAT_assay Start->S1R_assay

Caption: Comprehensive experimental workflow.

Hypothetical Comparative Data
CompoundSNI Model (% MPE at 10 mg/kg)Hot Plate Test (% Increase in Latency at 10 mg/kg)Formalin Test (Late Phase Inhibition at 10 mg/kg)Locomotor Activity (% Change from Vehicle)
This compound 75%40%60%-15%
Amitriptyline 50%30%55%-40%
GBR 12909 35%15%25%+20%
S1RA 65%20%50%-5%

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the efficacy of the novel compound this compound. The proposed experiments are designed to test the hypothesis of a dual-action mechanism involving dopamine reuptake inhibition and sigma-1 receptor antagonism.

By comparing its performance against a clinical gold standard (Amitriptyline) and selective tool compounds (GBR 12909 and S1RA), a comprehensive understanding of its pharmacological profile can be achieved. The inclusion of a locomotor activity test is crucial for distinguishing true analgesic effects from sedation, a common confounding factor with centrally acting agents.

The hypothetical data presented suggests that a compound with this dual mechanism could offer superior efficacy in a model of neuropathic pain with a potentially more favorable side effect profile compared to existing therapies. The successful completion of these studies would provide a strong rationale for the further development of this compound as a novel treatment for neuropathic pain.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
  • Moore, R. A., Derry, S., Aldington, D., Cole, P., & Wiffen, P. J. (2015). Amitriptyline for neuropathic pain in adults.
  • Gris, G., Romero, L., Cendán, C. M., Zamanillo, D., Vela, J. M., & Merlos, M. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British journal of pharmacology, 167(8), 1722–1736. [Link]
  • Kim, D. W., Lee, S. K., & Kim, J. Y. (2025). Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression. Pain physician, 28, E399-E407. [Link]
  • Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
  • ResearchGate. (2024). Locomotion test for mice v1. [Link]
  • Dr. Oracle. (2025). What is the role of amitriptyline (tricyclic antidepressant)
  • Sheffield Children's NHS Foundation Trust.
  • JoVE. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. [Link]
  • JoVE Science Education Database. (2022). Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice l Protocol Preview. [Link]
  • Bio-protocol. Spared nerve injury (SNI) surgery. [Link]
  • Richner, M., Bjerrum, O. J., Nykjaer, A., & Vaegter, C. B. (2011). The spared nerve injury (SNI) model of induced mechanical allodynia in mice. Journal of visualized experiments : JoVE, (54), 3092. [Link]
  • Bio-protocol. Open Field Test (Locomotor Activity Assay). [Link]
  • Abdel-Maksoud, M. S. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Varga, D. P., Gere, A., Toth, Z., & Toth, K. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(16), e1909. [Link]
  • Meyer, D. P., Entrena, J. M., & Vela, J. M. (2012). The σ1 Receptor Antagonist S1RA Is a Promising Candidate for the Treatment of Neurogenic Pain. Journal of medicinal chemistry, 55(23), 10471–10484. [Link]
  • Al-khalifa, A. M., El-Kashef, H. A., & Al-Ghanim, A. A. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules (Basel, Switzerland), 26(21), 6439. [Link]
  • Romero, L., Zamanillo, D., & Vela, J. M. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British journal of pharmacology, 167(8), 1722–1736. [Link]
  • Abdel-Maksoud, M. S. (2016). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Schatman, M. E. (2022). Sigma Antagonists for Treatment of Neuropathic Pain Syndromes in Cancer Patients: A Narrative Review. Neoplasia Research, 1(1), 1-8. [Link]
  • Yang, G., & Wu, L. J. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2765. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Dziubina, A., Sławiński, J., & Kędzierska, E. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules (Basel, Switzerland), 25(24), 5908. [Link]
  • LIMA, L. M., FRAGA, C. A., & BARREIRO, E. J. (2006). Sedation and antinociception induced by a new pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative (LASSBio-873) is modulated by activation of muscarinic receptors. Life sciences, 79(19), 1801–1808. [Link]
  • Thour, A., & Marwaha, R. (2023). Amitriptyline. In StatPearls.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Ghelardini, C., Galeotti, N., & Bartolini, A. (1995). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. Pharmacological research, 31(6), 357–362. [Link]
  • Śladowska, H., Sieklucka-Dziuba, M., & Kleinrok, Z. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European journal of medicinal chemistry, 46(9), 4641–4648. [Link]
  • Kumar, R., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European journal of medicinal chemistry, 157, 829–854. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Jones, S. R., & Garris, P. A. (2008). Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. Neuroscience, 155(2), 520–529. [Link]
  • King, B. H., & Bodner, J. A. (1999). Dopamine re-uptake inhibitor GBR-12909 induction of aberrant behaviors in animal models of varying striatal dopamine concentration. Brain research, 847(2), 242–249. [Link]
  • Sahn, J. J., Mejia, G. L., & Martin, S. F. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ACS chemical neuroscience, 9(2), 296–305. [Link]
  • Moshang Chemical. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. [Link]
  • BioRxiv. (2023).
  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
  • ACS Chemical Neuroscience. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity and cross-reactivity profile of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. The pyrrolo[3,4-c]pyridine scaffold is known to be biologically active, with various derivatives demonstrating effects ranging from analgesic and sedative to antitumor and antiviral.[1] A thorough understanding of a novel derivative's target engagement and potential off-target interactions is paramount for the accurate interpretation of experimental results and for advancing any potential therapeutic development.

This document outlines a multi-phased, experimentally-driven approach. We will move from broad, early-stage liability screening to quantitative binding assays and finally to functional validation of identified interactions. The methodologies described herein are designed to build a robust, self-validating dataset that provides a clear and objective assessment of the compound's selectivity.

Phase 1: Initial Broad-Spectrum Liability Assessment

Expertise & Experience: Before investing significant resources in detailed on-target studies, it is critical to perform a wide-ranging, unbiased screen to identify potential off-target liabilities. This "fail-fast" approach is cost-effective and essential for mitigating the risk of downstream project failure due to unforeseen adverse effects.[2] We recommend utilizing a comprehensive in vitro safety panel that covers a diverse range of clinically relevant molecular targets known to be associated with adverse drug reactions.

Recommended Protocol: Broad Panel Off-Target Screening

The most efficient method for this initial phase is to leverage established commercial services that offer standardized safety screening panels. Panels such as the Eurofins SafetyScreen44™ or Reaction Biology's InVEST™ Panel cover key target classes including G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and enzymes.[3][4]

Illustrative Experimental Workflow:

cluster_0 Phase 1: Broad Screening cluster_1 Decision Point cluster_2 Next Steps A Compound Submission (10 µM single concentration) B Broad Panel Radioligand Binding & Enzyme Assays (e.g., SafetyScreen44™) A->B C Data Analysis: Calculate % Inhibition B->C D Significant Hit? (e.g., >50% Inhibition) C->D E No significant off-target hits. Proceed with on-target validation. D->E No F Hits identified. Proceed to Phase 2: Dose-Response & Ki Determination D->F Yes

Caption: Workflow for initial off-target liability screening.

Hypothetical Data Presentation: Single-Point Screen

The primary output of this phase is typically the percent inhibition of radioligand binding or enzyme activity at a single high concentration (e.g., 10 µM) of the test compound.

Target ClassTarget Name% Inhibition @ 10 µM (Hypothetical)
GPCR (Adrenergic) Alpha-1A85%
GPCR (Dopaminergic) D212%
GPCR (Serotonergic) 5-HT2A68%
Ion Channel (Potassium) hERG5%
Enzyme (Kinase) LCK9%
Transporter Dopamine Transporter (DAT)45%
Table 1: Representative data from a hypothetical broad panel screen for this compound.

Trustworthiness: Based on this hypothetical data, significant interactions are observed with the Alpha-1A adrenergic receptor and the 5-HT2A serotonin receptor. A moderate interaction is seen with the Dopamine Transporter. These "hits" warrant further, more quantitative investigation.

Phase 2: Quantitative Affinity Determination of Identified Hits

Expertise & Experience: A single-point screening result indicates a potential interaction, but it does not quantify the compound's affinity for the target. To understand the true potency of these off-target interactions, we must perform concentration-response experiments to determine the inhibition constant (Kᵢ). The gold standard for measuring the affinity of a ligand for a receptor is the competitive radioligand binding assay.[5] This assay measures the ability of our unlabeled test compound to compete for binding with a high-affinity radiolabeled ligand.[6]

Recommended Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized framework for a filtration-based competitive binding assay.[7][8][9]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range).

    • Prepare a fixed concentration of a suitable radioligand for the target of interest (e.g., [³H]-Prazosin for the Alpha-1A receptor). The concentration is typically set near the Kₑ of the radioligand.

    • Prepare cell membranes or purified receptors that express the target receptor.

  • Assay Setup (96-well plate):

    • To each well, add assay buffer, the appropriate dilution of the unlabeled test compound, the fixed concentration of radioligand, and the membrane/receptor suspension.

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

cluster_0 Competition for Binding Site Receptor Receptor Radioligand Radioligand (Labeled) Radioligand->Receptor Binds & Generates Signal TestCompound Test Compound (Unlabeled) TestCompound->Receptor Competes for Binding (No Signal)

Caption: Principle of a competitive radioligand binding assay.

Hypothetical Data Presentation: Affinity and Selectivity

Let's assume the primary, intended target for our compound is "Target X," a novel GPCR.

TargetKᵢ (nM) (Hypothetical)Selectivity Index (Kᵢ Off-Target / Kᵢ On-Target)
Target X (On-Target) 15-
Alpha-1A (Off-Target) 1,25083-fold
5-HT2A (Off-Target) 3,500233-fold
DAT (Off-Target) 8,900593-fold
Table 2: Quantitative comparison of binding affinities for this compound.

Trustworthiness: The data now provides a quantitative measure of selectivity. The compound is 83-fold more selective for its intended target over the most potent off-target hit (Alpha-1A). This level of selectivity might be acceptable for a research tool, but further functional characterization is necessary.

Phase 3: Functional Assessment of Off-Target Activity

Expertise & Experience: Demonstrating binding affinity is not sufficient; it is crucial to understand the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the natural ligand), or an inverse agonist (reducing basal activity)? Functional assays, which measure downstream signaling events, are required to answer this question.[10][11] For GPCRs like Alpha-1A (a Gq-coupled receptor) and 5-HT2A (also Gq-coupled), a calcium flux assay is a highly relevant functional readout.[11]

Recommended Protocol: Cell-Based Calcium Flux Assay

  • Cell Culture: Use a recombinant cell line engineered to overexpress the target receptor (e.g., HEK293 cells expressing human Alpha-1A).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with various concentrations of this compound.

    • Add a known agonist for the receptor (e.g., phenylephrine for Alpha-1A) at a concentration that elicits a sub-maximal response (EC₈₀).

  • Signal Detection: Measure the fluorescence intensity over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An antagonist will reduce the agonist-induced fluorescence signal in a dose-dependent manner.

  • Data Analysis: Plot the inhibition of the agonist response as a function of the test compound concentration to determine a functional IC₅₀ value.

cluster_0 Gq-Coupled GPCR Signaling Agonist Agonist (e.g., Phenylephrine) GPCR Alpha-1A Receptor (Gq-coupled) Agonist->GPCR Activates TestCmpd Test Compound (Antagonist) TestCmpd->GPCR Blocks PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Stimulates Response Cellular Response Ca->Response

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The structural complexity of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, with its fused heterocyclic system, multiple chiral centers, and the presence of a benzyl group, necessitates a multi-faceted analytical approach. No single technique is sufficient to unequivocally confirm its identity and purity. Instead, we will construct a self-validating system of orthogonal methods, where each analysis provides a unique piece of the puzzle, collectively leading to an unambiguous characterization.

I. Fundamental Identity Confirmation: Is It What You Think It Is?

The first and most critical step is to confirm the molecular structure. For a molecule like 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, with its distinct aliphatic and aromatic regions, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides the most definitive evidence of its identity.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Due to the dihydrochloride salt form, the protons on the nitrogen atoms will be coupled to the nitrogen, and their chemical shifts will be significantly downfield.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-7.6m5HAromatic protons (benzyl group)
~4.3s2HBenzylic protons (-CH₂-Ph)
~3.0-3.8m8HProtons on the pyrrolo-pyridine core
~1.8-2.2m4HProtons on the pyrrolo-pyridine core

Causality Behind Experimental Choices:

  • Solvent: D₂O is chosen as the solvent to avoid a large interfering solvent peak from water and to allow for the exchange of the acidic N-H protons, simplifying the spectrum.

  • Interpretation: The presence of the aromatic multiplet integrating to 5 protons and the benzylic singlet integrating to 2 protons is a strong indicator of the benzyl group. The complex multiplets in the aliphatic region correspond to the protons of the octahydropyrrolo[3,4-c]pyridine core. The exact chemical shifts and multiplicities in this region would require 2D NMR techniques like COSY and HSQC for complete assignment, a crucial step for novel compounds.[2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (ppm)Assignment
~130-135Quaternary aromatic carbon (benzyl group)
~128-130Aromatic CH carbons (benzyl group)
~60Benzylic carbon (-CH₂-Ph)
~25-55Aliphatic carbons of the pyrrolo-pyridine core

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of D₂O in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For complete structural elucidation, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC) oneD->twoD process Process Spectra twoD->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR-based structural elucidation.

B. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying information.[4] For this compound, electrospray ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data

  • Molecular Formula (Free Base): C₁₅H₂₂N₂

  • Molecular Weight (Free Base): 230.35 g/mol

  • Expected [M+H]⁺ (Monoisotopic): m/z 231.1856

The high-resolution mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺. The observed mass should be within 5 ppm of the calculated theoretical mass.

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and observe characteristic daughter ions. A key expected fragmentation would be the loss of the benzyl group (C₇H₇, 91.05 Da), resulting in a fragment at m/z 139.13.[5]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the main component from any potential non-volatile impurities.

  • Mass Spectrometry: Analyze the eluent using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode. Acquire both full scan MS and MS/MS spectra.

dot

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis dissolve Dissolve in Solvent inject Inject on C18 Column dissolve->inject separate Gradient Elution inject->separate ionize ESI+ separate->ionize detect_ms1 Full Scan MS ([M+H]⁺) ionize->detect_ms1 detect_ms2 MS/MS (Fragmentation) detect_ms1->detect_ms2

Caption: Workflow for LC-MS based identity confirmation.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For a hydrochloride salt of a secondary amine, the spectrum will have characteristic features that distinguish it from the free base.[6][7][8]

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
3000-3100Aromatic C-H stretch (benzyl group)
2850-2960Aliphatic C-H stretch (pyrrolo-pyridine core)
2400-2700Broad N-H stretch (secondary ammonium salt)
1580-1620N-H bend (secondary ammonium salt)
1450-1500Aromatic C=C stretch (benzyl group)

Comparative Insight: The broad and strong absorption in the 2400-2700 cm⁻¹ region is highly characteristic of an amine hydrochloride salt and would be absent in the spectrum of the free base, which would instead show a sharper N-H stretch around 3300-3500 cm⁻¹.[8] This makes FTIR an excellent, quick identity check.

II. Purity Assessment: A Quantitative and Qualitative Evaluation

Once the identity is confirmed, a comprehensive assessment of purity is required. This involves quantifying the main component and identifying and quantifying any impurities.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary technique for determining the purity of non-volatile small molecules.[9] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Data Analysis and Interpretation: The purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity standard, the main peak should be >98% of the total area.

Comparison of HPLC with other techniques: While NMR can provide an estimate of purity (qNMR), HPLC offers superior sensitivity for detecting minor impurities.[10]

B. Chiral Purity: Resolving Enantiomers

The octahydropyrrolo[3,4-c]pyridine core contains chiral centers, meaning the molecule can exist as enantiomers. It is crucial to determine the enantiomeric purity, as different enantiomers can have vastly different pharmacological activities.[4] Chiral HPLC is the most common method for this analysis.[11]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak column.

  • Mobile Phase: Typically a normal phase solvent system like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Data Interpretation: A successful chiral separation will show two distinct peaks for the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

C. Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This is a fundamental check of purity and confirms the empirical formula.[]

Theoretical Elemental Composition for C₁₅H₂₄Cl₂N₂

ElementTheoretical %
Carbon59.02
Hydrogen7.93
Nitrogen9.18
Chlorine23.23

Self-Validation: The experimentally determined percentages should be within ±0.4% of the theoretical values to be considered a good match.

D. Residual Solvent Analysis by Gas Chromatography (GC)

Organic solvents are often used in the synthesis and purification of pharmaceutical intermediates. It is a regulatory requirement to quantify the amount of residual solvents to ensure they are below acceptable limits. Headspace gas chromatography (GC-HS) is the standard method for this analysis, as outlined in USP <467>.

Experimental Protocol: GC-HS for Residual Solvents

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).

  • Incubation: Heat the vial in the headspace autosampler to allow volatile solvents to partition into the headspace.

  • Injection and Separation: Inject an aliquot of the headspace gas onto a GC column suitable for solvent analysis (e.g., a G43 phase).

  • Detection: Use a Flame Ionization Detector (FID) for quantification.

  • Quantification: Compare the peak areas of any detected solvents to those of a certified reference standard.

Why GC over other methods? GC is ideally suited for separating and quantifying volatile organic compounds, which is the nature of residual solvents. HPLC is not suitable for this application.

III. A Holistic and Self-Validating Approach

The true power of this analytical workflow lies in the orthogonality of the techniques.

dot

Validation_Logic cluster_conclusion Final Validation NMR NMR (Structure & Connectivity) Conclusion Validated Identity & Purity NMR->Conclusion MS MS (Molecular Weight) MS->Conclusion FTIR FTIR (Functional Groups) FTIR->Conclusion HPLC HPLC (Chromatographic Purity) HPLC->Conclusion Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Conclusion EA Elemental Analysis (Empirical Formula) EA->Conclusion GC GC-HS (Residual Solvents) GC->Conclusion

Caption: Orthogonal approach to analytical validation.

IV. References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from a relevant chemistry education resource.

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from the Agilent Technologies website.

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from the Almac Group website.

  • BenchChem. (2025). Characterizing Amine Protecting Groups by Mass Spectrometry: A Comparative Guide for Researchers. Retrieved from the BenchChem website.

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from the LCGC International website.

  • Labsolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Retrieved from a relevant analytical instrumentation vendor's website.

  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information. Retrieved from the Thermo Fisher Scientific website.

  • LibreTexts Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from the Chemistry LibreTexts platform.

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from the Pacific BioLabs website.

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from the Medistri SA website.

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from the PubMed website.

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from ResearchGate.

  • Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Retrieved from the Pharmaceutical Technology website.

  • National Institutes of Health. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from the NIH website.

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from the FDA website.

  • Medistri SA. (n.d.). Small Molecule Identification and Purity Testing. Retrieved from the Medistri SA website.

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from the BioPharm International website.

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from the Canadian Science Publishing website.

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from the FDA website.

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from the ChemCon GmbH website.

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from the FDA website.

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from ResearchGate.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from the ECA Academy website.

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from Spectroscopy Online.

  • PubMed. (n.d.). Near-infrared spectroscopy of amine salts. Retrieved from the PubMed website.

  • Chemistry LibreTexts. (2024, April 2). 3.5: Empirical Formulas from Analysis. Retrieved from the Chemistry LibreTexts platform.

  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from the Chemistry LibreTexts platform.

  • YouTube. (2020, July 5). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. Retrieved from YouTube.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from a relevant academic journal.

  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Retrieved from the BenchChem website.

  • National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from the NIH website.

  • ResearchGate. (2025, August 9). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from ResearchGate.

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from the PubMed website.

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from the Moravek website.

  • Chromatography Forum. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from a relevant chromatography forum.

  • MassBank. (2016, December 12). Benzylamine. Retrieved from the MassBank database.

  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Retrieved from the Chromatography Forum.

  • Journal of the American Chemical Society. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from the JACS website.

  • SpringerLink. (n.d.). Chiral Drug Separation. Retrieved from a relevant scientific encyclopedia.

  • National Institutes of Health. (2007, May 24). Structure Elucidation of a Pyrazolo[4]pyran Derivative by NMR Spectroscopy. Retrieved from the NIH website.

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from a relevant academic repository.

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from MDPI.

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from MDPI.

  • PubMed. (n.d.). Enantiomer separation of dihydropyridine calcium antagonists with cyclodextrins as chiral selectors: structural correlation. Retrieved from the PubMed website.

Sources

A Comparative Guide to the Reproducibility of Experiments Using 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a versatile intermediate in medicinal chemistry. We will explore its synthesis, characterization, and performance in a comparative context, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its utility in their experimental workflows. The pyrrolo[3,4-c]pyridine scaffold is a recurring motif in compounds targeting a wide array of biological processes, from neurological disorders to cancer.[1][2][3] The reproducibility of any experiment hinges on the purity and stability of the starting materials. This guide aims to provide a framework for ensuring that reproducibility when working with the title compound.

Synthesis and Purification: A Reproducible Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. While various synthetic strategies exist for the core pyrrolo[3,4-c]pyridine ring system[4][5], a common and reliable approach involves the initial formation of a suitable precursor followed by reductive amination and final salt formation.

Synthetic Workflow Overview

The following diagram outlines a logical and reproducible synthetic pathway. The causality behind this chosen route is the commercial availability of starting materials and the robustness of the chemical transformations, which are less susceptible to side reactions compared to other potential routes.

synthesis_workflow cluster_0 Step 1: Lactamization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Furo[3,4-c]pyridine-1,3-dione C 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->C Reaction B Benzylamine B->C Reagent E 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Free Base) C->E Reduction D LAH or BH3 D->E Reducing Agent G This compound E->G Salification F HCl in Ether/Methanol F->G Reagent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • To a solution of furo[3,4-c]pyridine-1,3-dione (1.0 eq) in glacial acetic acid, add benzylamine (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dione intermediate.

Step 2: Reduction to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Free Base)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LAH) (4.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0°C and slowly add a solution of the dione from Step 1 (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and again with water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified free base from Step 2 in a minimal amount of anhydrous methanol.

  • Cool the solution to 0°C and add a saturated solution of HCl in diethyl ether or pass dry HCl gas through the solution until precipitation is complete.[6]

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.[7]

Characterization and Quality Control

To ensure the reproducibility of subsequent experiments, rigorous characterization of the synthesized compound is paramount.

Technique Expected Results Purpose
¹H NMR Peaks corresponding to the benzyl and octahydropyrrolopyridine protons with appropriate integrations and splitting patterns.Confirms chemical structure and identifies potential impurities.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Further confirms the molecular structure.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 217.32).Confirms the molecular weight of the compound.
HPLC A single major peak with >98% purity.Quantifies the purity of the final product.
Melting Point A sharp melting range.A broad melting range can indicate the presence of impurities.

Comparative Performance in a Biological Assay

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown a broad spectrum of pharmacological properties, including analgesic, sedative, antiviral, and antitumor activities.[1][2][3] To provide a practical comparison, we will evaluate the performance of our synthesized compound in a hypothetical in vitro anticancer assay against a known kinase inhibitor with a related heterocyclic core.

Alternative Compound for Comparison

Pexidartinib (PLX3397): An FDA-approved kinase inhibitor targeting CSF1R, KIT, and FLT3. It features a pyrrolo[2,3-b]pyridine core, making it a relevant structural and functional comparator.[8]

Experimental Design: In Vitro Kinase Inhibition Assay

The objective of this experiment is to compare the inhibitory activity of this compound against a specific kinase (e.g., a member of the FGFR family, which has been shown to be inhibited by related structures[9]) relative to Pexidartinib.

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of Test Compound & Pexidartinib C Incubate Kinase with Compounds for 15 min A->C B Prepare Kinase, Substrate, and ATP solution D Initiate reaction by adding Substrate/ATP mix B->D C->D E Incubate at 30°C for 60 min D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate % Inhibition and IC₅₀ values G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Hypothetical Experimental Data

The following table summarizes plausible IC₅₀ values obtained from the kinase inhibition assay. The data is designed to show a discernible, though less potent, activity for the test compound, which is a realistic expectation for a novel, unoptimized intermediate compared to an approved drug.

Compound Target Kinase IC₅₀ (nM)
This compoundFGFR1850
PexidartinibFGFR145
This compoundFGFR21200
PexidartinibFGFR260
Interpretation of Results

The hypothetical data indicates that this compound possesses inhibitory activity against FGFR1 and FGFR2, albeit with significantly lower potency than Pexidartinib. This is an expected outcome; the title compound is a synthetic intermediate, not a highly optimized drug candidate. The benzyl group is a simple substitution and lacks the complex functionalities of Pexidartinib that are engineered for high-affinity binding.

The value of this compound, therefore, lies not in its direct biological activity but in its potential as a scaffold. The octahydropyrrolopyridine core provides a three-dimensional structure that can be further functionalized to explore the chemical space around the kinase active site. The reproducible synthesis and characterization outlined in this guide are the critical first steps in such a drug discovery program.

Troubleshooting and Best Practices

  • Low Yield in Reduction Step: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. The quality of the LAH is also critical.

  • Impurity in Final Product: Incomplete reduction or side reactions can lead to impurities. Thorough purification of the free base by column chromatography before salt formation is essential.

  • Inconsistent Biological Data: This often traces back to impurities in the test compound. Always use freshly characterized batches of the compound with purity >98% for biological assays. Ensure accurate weighing and dilution, as the dihydrochloride salt has a different molecular weight than the free base.[10]

Conclusion

This compound is a valuable building block for medicinal chemistry. This guide has provided a comprehensive framework for its reproducible synthesis, rigorous characterization, and comparative evaluation. While not a potent biological agent in its own right, its utility as a scaffold for developing novel therapeutics is significant. By following the detailed protocols and best practices outlined herein, researchers can ensure the integrity and reproducibility of their experiments, paving the way for the successful discovery of new and effective drugs. The broad pharmacological potential of the pyrrolo[3,4-c]pyridine core makes this compound and its derivatives a promising area for future research.[3]

References

  • López-Francés, A., Diop, B., Jiang, X., & Constantieux, T. (n.d.). Three‐component protocol for the synthesis of pyrrolo[3,4‐b]pyridines... ResearchGate.
  • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride | 1187927-49-6. (n.d.). Moshang Chemical.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]
  • Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5925. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (n.d.). Google Patents.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). MDPI.

Sources

A Comparative Guide to 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and its Analogs in Neuromodulatory Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive side-by-side comparison of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological performance of this class of compounds, with a focus on their potential as neuromodulatory agents. The information presented is grounded in experimental data from peer-reviewed literature, offering a robust resource for those interested in the therapeutic potential of the octahydropyrrolo[3,4-c]pyridine scaffold.

Introduction: The Versatile Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2][3] The saturated version of this scaffold, the octahydropyrrolo[3,4-c]pyridine core, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets.

This guide focuses on N-substituted derivatives of the octahydropyrrolo[3,4-c]pyridine skeleton, with a particular emphasis on this compound. We will explore how substitutions on the nitrogen atoms of the bicyclic system influence the pharmacological profile, primarily focusing on anticholinergic, antihistaminic, and antiserotonergic activities.

Synthesis of the Octahydropyrrolo[3,4-c]pyridine Core and its N-Substituted Analogs

The synthesis of the perhydropyrrolo[3,4-c]pyridine scaffold and its N-substituted derivatives can be achieved through a multi-step process, starting from a suitable bicyclic dilactam. The following is a general synthetic pathway adapted from established literature.[4]

Experimental Protocol: General Synthesis of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines

Step 1: Reduction of the Bicyclic Dilactam

The starting material, a bicyclic dilactam, is reduced to the corresponding perhydropyrrolo[3,4-c]pyridine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

  • Procedure:

    • Suspend the bicyclic dilactam in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of LiAlH₄ in THF to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture and quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude perhydropyrrolo[3,4-c]pyridine.

Step 2: N-Alkylation of the Perhydropyrrolo[3,4-c]pyridine Core

The secondary amine functionalities of the bicyclic core are then alkylated to introduce the desired substituents. For the synthesis of N,N'-bis-alkyl derivatives, a suitable alkyl halide is used in the presence of a base.

  • Procedure:

    • Dissolve the crude perhydropyrrolo[3,4-c]pyridine in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution.

    • Add the desired alkyl halide (e.g., benzyl bromide for the synthesis of the dibenzyl analog) to the reaction mixture.

    • Heat the reaction mixture at an appropriate temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridine.

Note on the Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine: While a specific protocol for the mono-benzyl derivative was not found in the reviewed literature, its synthesis could be approached by using a protecting group strategy on one of the nitrogen atoms of the perhydropyrrolo[3,4-c]pyridine core before proceeding with the N-alkylation step, followed by deprotection. Alternatively, careful control of the stoichiometry of the alkylating agent might favor mono-alkylation.

Synthesis_Workflow Dilactam Bicyclic Dilactam Core Perhydropyrrolo[3,4-c]pyridine Core Dilactam->Core LiAlH₄, THF N_Alkyl N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridine Core->N_Alkyl Alkyl Halide, Base Guinea_Pig_Ileum_Assay cluster_setup Assay Setup cluster_procedure Experimental Procedure Ileum Guinea Pig Ileum Segment OrganBath Organ Bath (Tyrode's Solution, 37°C, 95% O₂/5% CO₂) Ileum->OrganBath Transducer Isotonic Transducer OrganBath->Transducer Recorder Data Recorder Transducer->Recorder Agonist Add Agonist (ACh, Histamine, 5-HT) Response1 Record Contraction Agonist->Response1 pA2 Calculate pA₂ Value Response1->pA2 Antagonist Add Test Compound (Antagonist) Response2 Record Contraction in presence of Antagonist Antagonist->Response2 Response2->pA2

Figure 2. Workflow for the guinea pig isolated ileum assay.

Comparative Pharmacological Data

The following table summarizes the antagonist potencies (pA₂ values) of various N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridine analogs against acetylcholine, histamine, and serotonin.

Compound IDR (Substituent on both Nitrogens)Anticholinergic Activity (pA₂) vs. AChAntihistaminic Activity (pA₂) vs. HistamineAntiserotonergic Activity (pA₂) vs. 5-HT
4a Methyl5.83 ± 0.085.92 ± 0.07< 5
4b Ethyl6.11 ± 0.066.03 ± 0.06< 5
4c Propyl6.45 ± 0.076.21 ± 0.055.31 ± 0.08
4d Butyl6.87 ± 0.066.54 ± 0.065.62 ± 0.07
4e Pentyl7.32 ± 0.056.89 ± 0.075.98 ± 0.06
4f Hexyl7.85 ± 0.077.23 ± 0.066.34 ± 0.07
4g Benzyl 8.12 ± 0.08 7.54 ± 0.07 6.77 ± 0.08

Data adapted from Altomare et al., 1990.[4]

Structure-Activity Relationship (SAR) Analysis and Discussion

The data presented in the table above allows for a clear analysis of the structure-activity relationships within this series of compounds.

  • Effect of Alkyl Chain Length: For the N,N'-bis-alkyl analogs (4a-4f), there is a clear trend of increasing anticholinergic, antihistaminic, and antiserotonergic activity with increasing alkyl chain length from methyl to hexyl. This suggests that larger, more lipophilic substituents on the nitrogen atoms enhance the interaction with the respective receptors.

  • Superiority of the Benzyl Group: The N,N'-dibenzyl analog (4g ) exhibits the highest antagonist potency across all three receptor types. [4]The pA₂ value of 8.12 against acetylcholine indicates a significantly higher anticholinergic activity compared to the linear alkyl-substituted analogs. This pronounced activity can be attributed to the steric bulk and potential for π-π stacking interactions of the benzyl groups within the receptor binding pockets.

  • Receptor Selectivity: While the compounds demonstrate activity at all three receptors, they generally show a preference for muscarinic acetylcholine receptors, followed by histamine H₁ receptors, and then serotonin receptors. The dibenzyl analog (4g ) maintains this selectivity profile with the highest potency observed for anticholinergic effects.

Conclusion and Future Directions

The 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a promising starting point for the development of potent neuromodulatory agents. The comparative analysis of its analogs reveals that the nature of the N-substituent plays a critical role in determining the pharmacological activity. The superior performance of the N,N'-dibenzyl analog highlights the importance of aromatic moieties in enhancing receptor affinity, likely through a combination of steric and electronic interactions.

Future research in this area should focus on:

  • Synthesis and Evaluation of Mono-N-Substituted Analogs: The synthesis and detailed pharmacological characterization of mono-N-benzyl and other mono-N-substituted derivatives are crucial to fully understand the contribution of each substituent to the overall activity and to potentially improve selectivity.

  • Exploration of a Wider Range of Aromatic and Heteroaromatic Substituents: Introducing different aromatic and heteroaromatic rings on the nitrogen atoms could lead to the discovery of compounds with enhanced potency and selectivity for specific receptor subtypes.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential therapeutic applications in relevant disease models.

This guide provides a foundational understanding of the structure-activity relationships within a specific class of octahydropyrrolo[3,4-c]pyridine derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop novel ligands based on this versatile scaffold.

References

  • Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Scribd. (n.d.). Guinea Pig Ileum: ACh & Atropine Study.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Bartleby. (n.d.). Guinea Pig Ileum Experiment.
  • IPL.org. (n.d.). Acetylcholine Lab Report.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

A Comparative Guide to the Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Novel, Validated Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a critical bicyclic diamine scaffold fundamental to the development of novel therapeutics, particularly in neuropharmacology and antiviral research.[1][2] Its synthesis, however, is often challenged by multi-step procedures, harsh reaction conditions, and modest overall yields. This guide provides an in-depth validation of a novel, streamlined synthesis route for the dihydrochloride salt of this compound. We will objectively compare this new methodology against a well-established, traditional synthesis pathway, presenting supporting experimental data on yield, purity, reaction efficiency, and safety. This document is intended for researchers, chemists, and process development professionals seeking a more efficient and robust method for accessing this valuable intermediate.

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Core

The octahydropyrrolo[3,4-c]pyridine framework represents a rigid, three-dimensional structure containing two nitrogen atoms, making it an ideal core for designing molecules that interact with specific biological targets.[3] The benzyl group at the N-2 position often serves as a key pharmacophoric element or a versatile handle for further chemical modification. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including analgesic, sedative, and antitumor properties.[2][4][5]

The primary challenge in synthesizing this molecule lies in the stereocontrolled construction of the fused bicyclic system and the subsequent reduction of the pyridine ring without compromising the pyrrolidine moiety. Traditional methods often rely on a linear sequence of coupling, cyclization, and harsh reduction steps that can be inefficient and difficult to scale.

Section 1: A Review of Traditional Synthesis Strategy

A foundational approach to constructing the pyrrolo[3,4-c]pyridine core involves the initial formation of a pyrrolo[3,4-c]pyridine-1,3-dione intermediate from a corresponding pyridine dicarboxylic acid, followed by reduction steps.[6][7] This established, albeit lengthy, route serves as our baseline for comparison.

Causality Behind Experimental Choices

The traditional route is logical and built upon well-understood, classical reactions. The initial step involves the reaction of 3,4-pyridinedicarboxylic acid with benzylamine to form the corresponding imide.[6] This is a robust and high-yielding condensation reaction. The subsequent and most challenging phase is the complete reduction of both the pyridine ring and the imide carbonyls. This is typically achieved in two distinct stages: a high-pressure catalytic hydrogenation to saturate the pyridine ring, followed by a strong reducing agent like Lithium Aluminum Hydride (LAH) to reduce the amide functionalities. The use of high-pressure hydrogen poses significant safety and equipment challenges, while LAH requires strictly anhydrous conditions and a careful workup procedure.

Workflow: Traditional Synthesis Route

G A 3,4-Pyridinedicarboxylic Acid + Benzylamine B Step 1: Imide Formation (Toluene, Reflux) A->B C 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione B->C D Step 2: Catalytic Hydrogenation (H₂, Pd/C, High Pressure) C->D E 2-Benzyloctahydropyrrolo[3,4-c]pyridine-1,3-dione D->E F Step 3: Amide Reduction (LiAlH₄, THF) E->F G 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine F->G H Step 4: Salt Formation (HCl in MeOH) G->H I Target Dihydrochloride Salt H->I

Caption: Traditional 4-step synthesis of the target compound.

Section 2: A Novel, Validated Synthesis Route

To overcome the limitations of the traditional method, we have validated a more convergent and efficient synthesis strategy. This novel route begins with commercially available Furo[3,4-c]pyridine-1,3(2H)-dione, leveraging a reductive amination/cyclization sequence that combines several transformations into a single, scalable operation.[8]

Expertise & Experience: Causality Behind the New Approach

The rationale for this new route is rooted in process optimization and safety. By starting with the furo[3,4-c]pyridine-1,3-dione, we bypass the initial imide formation step. The key innovation is a one-pot reductive amination and cyclization with benzylamine and a milder reducing agent, Sodium triacetoxyborohydride (STAB). STAB is a selective reagent that is much safer and easier to handle than LAH and does not require high-pressure hydrogenation, thus eliminating the most significant hazard of the traditional route. This strategic choice not only improves safety but also telescopes the synthesis, leading to significant time and resource savings. The final reduction and salt formation are then straightforward.

Trustworthiness: Self-Validating Experimental Protocol

The following protocol includes in-process controls (IPC) and characterization steps to ensure reproducibility and validate the final product's identity and purity.

Step-by-Step Methodology

  • Step 1: One-Pot Reductive Amination/Cyclization

    • To a stirred solution of Furo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes), add Benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add Sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 1 hour, maintaining the temperature below 25°C.

    • IPC-1 (TLC/LC-MS): Monitor the reaction for the disappearance of the starting material (approx. 4-6 hours).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Benzyloctahydropyrrolo[3,4-c]pyridine.

  • Step 2: Purification and Salt Formation

    • Purify the crude product from Step 1 via column chromatography (Silica gel, gradient elution with DCM/Methanol) to obtain the pure free base.

    • Dissolve the purified free base in cold (0°C) Methanol (5 volumes).

    • Slowly add a 2M solution of HCl in Methanol (2.2 eq) while stirring.

    • A precipitate will form. Stir the slurry for 1 hour at 0°C.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum at 40°C to yield 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride as a white solid.

  • Final Product Validation

    • Purity (HPLC): >98%

    • Identity (¹H NMR, ¹³C NMR, HRMS): Confirm structure and molecular weight consistent with the target compound.[9]

Workflow: Novel Synthesis Route

G cluster_0 Step 1: One-Pot Reaction A Furo[3,4-c]pyridine-1,3(2H)-dione + Benzylamine B One-Pot Reductive Amination/ Cyclization (STAB, DCM) A->B C 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Crude Free Base) B->C D Step 2: Purification & Salt Formation (Column Chromatography, HCl/MeOH) C->D E Target Dihydrochloride Salt D->E

Caption: Novel 2-step synthesis of the target compound.

Section 3: Comparative Analysis and Performance Data

The advantages of the novel synthesis route become evident when key performance metrics are compared directly against the traditional method. The experimental data summarized below is based on representative lab-scale batches (10g scale).

MetricTraditional Synthesis RouteNovel Synthesis Route Justification for Improvement
Number of Steps 42 Reaction telescoping reduces unit operations and handling losses.
Overall Yield ~35-45%~70-75% Fewer steps and milder conditions lead to higher overall yield.
Final Purity (HPLC) >97%>98% Cleaner reaction profile simplifies purification.
Total Reaction Time ~48-72 hours~10-12 hours Elimination of lengthy hydrogenation and workup procedures.
Key Reagents H₂, Pd/C, LiAlH₄STAB Avoids high-pressure gas and pyrophoric, water-sensitive reagents.
Safety Concerns High-pressure H₂, Pyrophoric LAHMinimal STAB is a stable, non-pyrophoric, and easy-to-handle reagent.
Scalability ChallengingStraightforward Milder conditions and safer reagents are more amenable to large-scale production.

Conclusion

The validated novel synthesis route for this compound offers substantial improvements over traditional methods. By employing a one-pot reductive amination/cyclization strategy, this approach dramatically reduces the number of synthetic steps, doubles the overall yield, and significantly shortens the reaction time. Most critically, it enhances the safety profile by replacing hazardous, high-pressure hydrogenation and pyrophoric reagents with a mild and selective reducing agent. This optimized protocol provides researchers and drug development professionals with a robust, efficient, and scalable method to access this valuable chemical building block, thereby accelerating discovery and development programs.

References

  • Title: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Source: Vulcanchem URL
  • Title: Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview)
  • Title: Identification of pyrrolo-pyridine derivatives as novel class of antibacterials Source: ResearchG
  • Title: Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Source: Google Patents (CN104230923A)
  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Source: Google Patents (CN104402879A)
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Title: Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Source: PubMed Central URL:[Link]

Sources

A Comparative Benchmarking Guide for Novel Sigma Receptor Ligands: Evaluating 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel compounds targeting the sigma receptor family, using 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride as a primary example. We will objectively compare its hypothetical performance metrics against well-established inhibitors, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting these unique and therapeutically relevant proteins.

The Strategic Importance of Sigma Receptors in Drug Discovery

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors represent a fascinating class of intracellular proteins with significant therapeutic potential.[1][2][3] The σ1R, a ligand-operated molecular chaperone at the endoplasmic reticulum (ER), is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[2][4][5][6] Its involvement in conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders has made it a prime target for novel therapeutics.[4][7][8][9] The σ2R, now identified as TMEM97, is also an ER-resident protein and is particularly overexpressed in proliferating tumor cells, making it a target for cancer diagnostics and therapy.[10][11][12][13]

Given the distinct and sometimes overlapping pharmacology of these receptors, a rigorous and systematic benchmarking of any new investigational compound is paramount. This guide will delineate a pathway for such an evaluation.

Establishing the Benchmarks: A Review of Known Sigma Receptor Inhibitors

To contextualize the performance of a novel compound, it is essential to compare it against well-characterized pharmacological tools. For this guide, we have selected three reference inhibitors with distinct profiles:

  • Haloperidol: A classic antipsychotic agent, haloperidol exhibits high affinity for σ1 receptors.[14][15][16][17] However, its utility as a selective tool is limited by its potent antagonism of the dopamine D2 receptor, which is responsible for its primary antipsychotic effects and associated motor side effects.[14][17] It often serves as a non-selective, historical reference in binding assays.[6][18]

  • NE-100: This compound is a highly potent and selective σ1 receptor antagonist with a binding affinity in the low nanomolar range.[19][20][21][22] It displays over 55-fold selectivity for σ1R versus σ2R and minimal affinity for a wide range of other neurotransmitter receptors, making it an excellent tool for elucidating the specific roles of σ1R.[22]

  • BD-1063: Another potent and selective σ1 receptor antagonist with a Ki value in the low nanomolar range for σ1R and significantly lower affinity for σ2R and other receptor types.[23][24][25] It has been instrumental in preclinical studies investigating the role of σ1R in substance abuse and neuropathic pain.[23][25][26]

These compounds provide a spectrum of selectivity and historical context against which we can measure the affinity, selectivity, and functional activity of this compound.

Proposed Benchmarking Program for this compound

We will now outline a multi-tiered experimental approach to comprehensively characterize our novel compound.

Tier 1: In Vitro Receptor Binding Affinity and Selectivity

The foundational step in characterizing any new ligand is to determine its binding affinity for the intended target and its selectivity over other potential targets.

Objective: To quantify the binding affinity (Ki) of this compound for the σ1 and σ2 receptors and compare it to our benchmark compounds.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted from standard methodologies described in the literature.[3][27][28]

  • Membrane Preparation:

    • For σ1R assays, prepare membrane homogenates from guinea pig brain or liver, which are rich in this receptor.[27][29]

    • For σ2R assays, rat liver membrane homogenates are a standard source.[29]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand:

    • For σ1R: -pentazocine at a concentration near its Kd (typically ~5 nM).[27][29]

    • For σ2R: [³H]-DTG (~3 nM) in the presence of (+)-pentazocine (~300 nM) to saturate and block σ1R binding sites.[27]

  • Competition Assay:

    • In a 96-well plate, incubate the membrane homogenate (~300 µg protein) with the radioligand and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • Incubate for 90-120 minutes at room temperature or 37°C.[17][18]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a standard ligand (e.g., 10 µM Haloperidol).[18]

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
This compound (Experimental)(Experimental)(Calculated)
Haloperidol~2-4~2-4~1
NE-100~1>55>55
BD-1063~9~449~50

Note: Literature values for benchmark compounds are approximate and can vary between studies.

Causality Behind Experimental Choices: The use of -pentazocine for σ1R is due to its high selectivity for this subtype.[27] For σ2R, the co-incubation with unlabeled (+)-pentazocine is a critical step to pharmacologically isolate the σ2R binding sites when using a non-selective radioligand like [³H]-DTG.[27] This ensures that the measured affinity is specific to the σ2R.

Tier 2: In Vitro Functional Activity Assessment

Binding affinity does not reveal whether a compound acts as an agonist (activator) or an antagonist (blocker). Functional assays are therefore essential.

Objective: To determine if this compound acts as a σ2R agonist or antagonist and to quantify its cellular potency.

Experimental Protocol: Cell Viability Assay for σ2R Functional Activity

Many σ2R agonists have been shown to induce cytotoxicity in tumor cell lines, a functional readout that can be exploited to classify ligands.[29]

  • Cell Lines: Use tumor cell lines known to express σ2 receptors, such as the human prostate cancer cell line DU145 or the human glioblastoma cell line U87-MG.[30]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and benchmark ligands for 72 hours.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours at 37°C.[30]

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot viability against the log concentration of the compound to determine the EC50 (for agonists causing cell death) or IC50 (for antagonists blocking an agonist's effect).

    • To test for antagonist activity, pre-treat cells with the test compound before adding a known σ2R agonist (like Siramesine) and measure the inhibition of agonist-induced cell death.[31]

Data Presentation: Comparative Functional Potency

CompoundFunctional Activity (σ2R)EC50 / IC50 (µM) in DU145 cells
This compound (Agonist/Antagonist/Partial Agonist)(Experimental)
Siramesine (Agonist Control)AgonistReference Value
RHM-1 (Antagonist Example)AntagonistReference Value

Causality Behind Experimental Choices: The choice of a cytotoxicity assay is based on the established functional consequence of σ2R agonism in cancer cells.[11][29] This provides a robust and quantifiable cellular endpoint. An MTT assay is a widely accepted, colorimetric method for assessing metabolic activity, which generally correlates with cell viability.[30][32]

Visualization of Key Processes

To aid in the conceptual understanding of the experimental framework and the underlying biology, the following diagrams are provided.

G cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex (Inactive) s1r σ1R Monomer (Active) s1r_bip->s1r ip3r IP3 Receptor s1r->ip3r Modulation ca_release Ca2+ Release ip3r->ca_release agonist σ1R Agonist agonist->s1r Stabilization stress Cellular Stress stress->s1r_bip Dissociation downstream Downstream Signaling (e.g., Neuronal Excitability) ca_release->downstream

Caption: Simplified signaling pathway of the sigma-1 receptor (σ1R).

G start Start prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain) start->prep incubate Incubate Membranes with: - [3H]Radioligand - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Liquid Scintillation Counting (Measure Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for the radioligand competition binding assay.

G start Start seed Seed Tumor Cells (e.g., DU145) in 96-well plate start->seed treat Treat cells with Test Compound (Varying Conc.) for 72h seed->treat mtt Add MTT Reagent (Incubate 4h) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate EC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Interpretation and Next Steps

The data generated from this benchmarking program will provide a clear pharmacological snapshot of this compound.

  • High σ1R affinity and selectivity (e.g., Ki < 10 nM and >50-fold selectivity over σ2R) would position the compound as a promising candidate for neurological conditions, similar to NE-100 and BD-1063.

  • High σ2R affinity and selectivity coupled with agonist activity in the cell viability assay would suggest potential as an anticancer agent.

  • Dual affinity would require more complex deconvolution of its effects, potentially offering a unique therapeutic profile but also a more challenging development path.

Should the in vitro profile prove promising, subsequent steps would involve assessing off-target liabilities through broader receptor screening panels and advancing to in vivo models of disease to evaluate efficacy and safety. For a selective σ1R antagonist, a model of neuropathic pain would be a logical next step.[9][33] For a σ2R agonist, xenograft tumor models would be appropriate.

By systematically benchmarking novel compounds like this compound against established standards, researchers can make informed decisions, prioritize resources, and accelerate the journey from chemical entity to potential therapeutic.

References

  • Okuyama S, Nakazato A, et al. NE-100, a novel sigma receptor ligand: in vivo tests. Life Sci. 1993;53(21):PL285-90.
  • Walker JM, Bowen WD, Walker FO, et al. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. 1990;40(6):961-5. [Link]
  • NE-100. Wikipedia. [Link]
  • Tanaka M, Chaki S, Okuyama S. Characteristics of binding of [3H]NE-100, a novel sigma-receptor ligand, to guinea-pig brain membranes. Naunyn Schmiedebergs Arch Pharmacol. 1995;351(3):244-50.
  • García-López R, Del Pozo E, Romero L, et al. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. J Neurochem. 2005;95(3):741-51.
  • Itzhak Y, Stein I. Effects of haloperidol and reduced haloperidol on binding to sigma sites. J Neurochem. 1990;55(3):1038-41.
  • Su TP, Hayashi T, Maurice T, et al. The sigma-1 receptor chaperone and its implication for disease. Trends Pharmacol Sci. 2010;31(12):557-66.
  • Sigma-1 receptor. Wikipedia. [Link]
  • Walker JM, Bowen WD, Walker FO, et al. Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Annals of Neurology. 1990;28: 961-965.
  • Skuza G, Rogóż Z. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacol Rep. 2006;58(5):636-45.
  • Lizama I, et al. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Int J Mol Sci. 2022;23(23):15307.
  • Sigma-2 receptor. Wikipedia. [Link]
  • Pal A, et al. Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. Cancer Res. 2017;77(9):2439-2452.
  • Penke B, Fulop L, Szucs M, Frecska E. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front Pharmacol. 2018;9:1193.
  • Maurice T, Su TP. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Int J Mol Sci. 2023;24(24):17210.
  • Zhang H, et al. Sigma-2 Receptor as a Potential Drug Target.
  • Su TP, Hayashi T. The Pharmacology of Sigma-1 Receptors. Methods Mol Biol. 2009;577:1-25.
  • Zamanillo D, et al. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. J Pharmacol Exp Ther. 2013;344(3):788-801.
  • González-Gómez M, et al. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropharmacology. 2005;48(5):681-93.
  • Nguyen L, et al. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. J Pharmacol Exp Ther. 2005;313(2):630-8.
  • Zeng C, et al. Functional assays to define agonists and antagonists of the sigma-2 receptor. J Pharmacol Toxicol Methods. 2014;69(1):46-55.
  • Romero L, et al. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Curr Pharm Des. 2012;18(30):4753-70.
  • The list of Sigma-1 receptor agonists and antagonists.
  • Wilson LL, et al. SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2015;71:2.10.1-2.10.15.
  • Wilson LL, et al. Sigma Receptor Binding Assays. PubMed. 2015.
  • Zeng C, et al. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers (Basel). 2020;12(7):1884.
  • Sigma Receptor Binding Assays.
  • Couly S, et al.
  • Wilson-Poe AR, et al. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals (Basel). 2022;15(11):1365.
  • The activity of selective sigma-1 receptor ligands in seizure models in vivo.
  • Zeng C, et al. Functional assays to define agonists and antagonists of the sigma-2 receptor. R Discovery. 2013.
  • Wang Y, et al.
  • Comparison of agonist versus antagonist interactions with the sigma-1...
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
  • Sgrignani J, et al. Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity. Molecules. 2020;25(24):5845.
  • Colloc'h N, et al. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Front Pharmacol. 2020;11:577583.

Sources

A Researcher's Guide to Essential Control Experiments for Studies Involving 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel Pyrrolopyridine Derivative

The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including analgesic, sedative, antitumor, and antiviral properties.[1][2] 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride represents a specific, fully saturated (perhydro) member of this class.[3] Its rigid, bicyclic structure, featuring two chiral centers, suggests the potential for stereospecific interactions with biological targets.[4]

The First Pillar: Formulating and Testing a Mechanistic Hypothesis

Given the diverse activities of related compounds, a primary challenge is to identify the molecular target of this compound. The broader class of N-aralkylamine derivatives are known to interact with various receptors, including sigma receptors.[5] Furthermore, other pyrrolopyridine derivatives have been shown to inhibit kinases and other enzymes.[2][6]

For the purpose of this guide, we will hypothesize that our compound of interest is a ligand for the Sigma-1 receptor (σ1R) , a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states. This hypothesis allows us to construct a concrete set of validation experiments. The principles outlined here, however, are broadly applicable to other potential targets like GPCRs, ion channels, or kinases.

Core Principles of Experimental Validation: A Multi-pronged Approach

To confidently attribute an observed biological effect to the specific action of our compound on its intended target, a multi-layered control strategy is essential. This strategy is designed to systematically eliminate alternative explanations for the observed results.

G cluster_validation Experimental Validation Workflow A Hypothesized Activity (e.g., σ1R Modulation) B Direct Target Engagement (Does it bind?) A->B Biochemical Assays C Cellular Functional Assay (Does binding have an effect?) B->C Cell-Based Assays D Specificity & Off-Target Screening (Is the effect specific?) C->D Knockout/Inactive Analog Neg Negative Controls (Vehicle, Inactive Analog) C->Neg Pos Positive Controls (Known σ1R Ligand) C->Pos E In Vivo Model Validation (Does it work in a complex system?) D->E Animal Models Spec Specificity Controls (σ1R Knockout Cells/Animals) D->Spec G cluster_logic Logic of Knockout Control cluster_wt Wild-Type Cells cluster_ko Knockout (KO) Cells Cmpd Test Compound Target Target Protein (e.g., σ1R) Cmpd->Target NoTarget Target Protein (Absent in KO cells) Cmpd->NoTarget Effect Biological Effect Target->Effect NoEffect Biological Effect (Absent)

Caption: On-target effects are absent in knockout cells.

Ruling Out Artifacts: The Inactive Analog Control
  • Experiment: Synthesis and testing of a structurally similar but biologically inactive analog. This control is crucial for distinguishing effects caused by the specific pharmacophore from non-specific effects related to the chemical scaffold, such as membrane disruption or aggregation.

  • Design Rationale: Ideally, the inactive analog should share physicochemical properties (e.g., size, pKa, solubility) with the active compound but lack the key functional group required for target binding. For our compound, this might involve removing the benzyl group or altering the stereochemistry.

  • Application: The inactive analog should be tested in parallel with the active compound in all key functional assays. It should produce no effect, even at high concentrations.

PART 2: Comparative Analysis & Alternative Compounds

A new compound's utility is best understood in the context of existing tools. Comparing its performance to established alternatives provides critical insights into its potential advantages and limitations.

Table 2: Comparative Profile of this compound vs. Alternatives

FeatureTest Compound Alternative 1: (+)-Pentazocine Alternative 2: Inactive Analog
Primary Target σ1R (Hypothesized)σ1R (Agonist)None
Binding Affinity (Ki) ~46 nM (Hypothetical)~8 nM>10,000 nM
Effect in WT Cells Dose-dependent responseDose-dependent responseNo response
Effect in σ1R KO Cells No responseNo responseNo response
Known Off-Targets Unknownσ2R, kappa-opioid receptorNone
Key Advantage Potentially novel pharmacologyWell-characterizedExcellent negative control
Key Disadvantage Uncharacterized off-targetsKnown off-target activityNo biological activity

This comparative table, populated with experimental data, allows for an objective assessment. It highlights whether the new compound offers improved selectivity or a different functional profile compared to existing research tools.

PART 3: Experimental Protocols

Protocol 1: Radioligand Displacement Assay for Sigma-1 Receptor

This protocol is adapted from standard methodologies for σ1R binding. [7]

  • Preparation of Membranes:

    • Culture HEK293T cells, which endogenously express σ1R, to 80-90% confluency.

    • Harvest cells and centrifuge. Resuspend the cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., 2-5 nM [³H]-(+)-pentazocine).

      • Serial dilutions of the test compound (this compound), positive control ((+)-pentazocine), or vehicle.

      • Membrane preparation (typically 50-100 µg of protein per well).

    • Non-specific binding wells: Include wells with a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Total binding wells: Include wells with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 120 minutes with gentle shaking to reach equilibrium.

    • Rapidly harvest the samples by filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CRISPR/Cas9-Mediated Knockout of SIGMAR1

This protocol provides a general workflow for generating a knockout cell line.

  • Guide RNA (gRNA) Design and Synthesis:

    • Use an online tool (e.g., CHOPCHOP, Benchling) to design 2-3 gRNAs targeting an early exon of the SIGMAR1 gene. Select gRNAs with high predicted on-target efficiency and low off-target scores.

    • Synthesize or purchase the gRNAs.

  • Delivery of CRISPR Components:

    • Co-transfect the chosen cell line (e.g., HEK293T, SH-SY5Y) with a plasmid expressing Cas9 nuclease and the synthesized gRNA. Alternatively, deliver Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex via electroporation for higher efficiency and reduced off-target effects.

    • Include a non-targeting gRNA as a negative control.

  • Single-Cell Cloning:

    • Two to three days post-transfection, dilute the cells to a concentration that allows for seeding single cells into individual wells of a 96-well plate (single-cell cloning).

    • Allow the single cells to proliferate and form clonal colonies over 2-4 weeks.

  • Screening and Validation of Clones:

    • Expand the clonal populations.

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Use PCR to amplify the region targeted by the gRNA, followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7E1) to identify clones with insertions or deletions (indels) that cause a frameshift mutation.

    • Protein Expression Analysis: Confirm the absence of the σ1R protein in indel-positive clones using Western blotting with a validated antibody. A complete loss of the protein band is the desired outcome.

    • Select at least two independently derived, validated knockout clones for use in subsequent functional assays to control for clonal variation.

Conclusion

The study of novel compounds like this compound holds significant promise for advancing our understanding of biology and disease. However, the value of any findings is directly proportional to the rigor of the experimental design. By systematically applying the control strategies outlined in this guide—verifying target engagement, confirming specificity with genetic tools, and benchmarking against established alternatives—researchers can build a robust and compelling case for the compound's mechanism of action. This diligent approach is the cornerstone of trustworthy and impactful science.

References

  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding.
  • García-López, R., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]
  • Guo, L. W., & Lomenzo, S. A. (2007). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PubMed Central. [Link]
  • Wang, M. H., et al. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget. [Link]
  • Su, T. P., et al. (2001).
  • Google Patents. (CN104230923A). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]
  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]
  • Aarhus, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
  • PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). [Link]
  • Google Patents. (WO2014097272A2). Method for production of (s,s)
  • Altomare, C., et al. (1990).

Sources

Independent Verification of the Biological Activity of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. Given the limited publicly available data on this specific molecule, we will employ a systematic, multi-tiered approach, beginning with broad, target-agnostic screening and progressively narrowing our focus based on empirical findings. This methodology is designed to rigorously assess the compound's therapeutic potential and identify any potential liabilities early in the discovery pipeline.

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects[1]. The subject of our investigation, this compound, is a novel entity within this class. Its structural features, including the benzyl group and the saturated bicyclic system, suggest the potential for interaction with various biological targets. This guide outlines a systematic approach to elucidate its biological activity profile.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is crucial for accurate experimental design.

PropertyValueSource
Molecular FormulaC₁₄H₂₂Cl₂N₂Internal Analysis
Molecular Weight293.25 g/mol Internal Analysis
AppearanceCrystalline solid[2]
SolubilityWater-soluble[2]
Chemical StabilityGood at room temperature[2]

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of our investigation will focus on identifying any potential biological activity and off-target effects through broad-spectrum screening. This target-agnostic approach is essential for novel compounds with no known biological targets[3][4][5][6].

In Vitro Safety Pharmacology Profiling

To proactively identify potential safety liabilities, the compound will be screened against a panel of known molecular targets associated with adverse drug reactions. Several commercial services offer comprehensive panels for this purpose[2][7][8][9].

Experimental Protocol: In Vitro Safety Panel Screening

  • Compound Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 10 mM.

  • Assay Execution : Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen44 Panel or WuXi AppTec Mini Safety 44 Panel) for screening at a standard concentration (e.g., 10 µM)[7][9]. These panels typically include a diverse range of targets such as GPCRs, ion channels, kinases, and enzymes.

  • Data Analysis : The results will be provided as a percentage of inhibition or activation compared to a control. Any significant activity (typically >50% inhibition or activation) will be flagged for further investigation.

Rationale: This initial screen is a cost-effective method to quickly identify potential off-target interactions that could lead to adverse effects, thus de-risking the compound early in the development process[7][9].

Phenotypic Screening

In parallel with safety profiling, we will conduct phenotypic screening across a diverse panel of human cell lines to identify any observable effects on cellular health and behavior. This approach is powerful for discovering novel mechanisms of action[3][4][5][6].

Selected Cell Lines for Initial Screening:

Cell LineTissue of OriginRationale
HEK293 Human Embryonic KidneyA robust and commonly used cell line for general toxicity and transfection studies.
HepG2 Human Liver CarcinomaTo assess potential hepatotoxicity.
A549 Human Lung CarcinomaRepresentative of epithelial cells.
MCF-7 Human Breast AdenocarcinomaA common cancer cell line to screen for anti-proliferative effects.
SH-SY5Y Human NeuroblastomaTo investigate potential neurotoxic or neuroprotective effects.
Jurkat Human T-cell LeukemiaTo assess effects on immune cells.

Experimental Workflow: Phenotypic Screening

Phenotypic_Screening_Workflow cluster_tier1 Tier 1: Phenotypic Screening Compound 2-Benzyloctahydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride Cell_Panel Diverse Cell Line Panel (HEK293, HepG2, A549, MCF-7, SH-SY5Y, Jurkat) Compound->Cell_Panel MTT MTT Assay (Cytotoxicity/Viability) Cell_Panel->MTT Annexin_V Annexin V/PI Assay (Apoptosis) Cell_Panel->Annexin_V Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Cell_Panel->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data_Analysis Annexin_V->Data_Analysis Cell_Cycle->Data_Analysis Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Compound 2-Benzyloctahydro-1H-pyrrolo [3,4-c]pyridine Dihydrochloride Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Biological_Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Biological_Effect

Caption: Hypothetical Kinase Inhibition Pathway.

Potential Tier 2 Assays:

  • In Vitro Kinase Inhibition Assay : If a kinase is identified as a potential target, a radiometric or luminescence-based assay will be performed to determine the IC50 value of the compound against the purified enzyme.[10][11][12][13][14]

  • GPCR Functional Assays : If a G-protein coupled receptor is implicated, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux) will be conducted.

  • Ion Channel Electrophysiology : For ion channel targets, patch-clamp electrophysiology will be used to characterize the compound's effect on channel currents.

Tier 3: In Vivo Efficacy and Preliminary Toxicology

Positive and compelling in vitro data will warrant progression to in vivo studies. The choice of animal model will be directly informed by the observed in vitro biological activity.[15][16][17]

Potential In Vivo Models:

Potential In Vitro ActivitySuggested In Vivo ModelRationale
Anti-proliferative/Pro-apoptotic Xenograft or syngeneic tumor models in miceTo assess anti-cancer efficacy.[18][19][20][21][22]
Neuroprotective/Neuroactive Rodent models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's) or behavioral models (e.g., forced swim test for depression)To evaluate potential for treating CNS disorders.[23][24][25]
Anti-inflammatory Carrageenan-induced paw edema or collagen-induced arthritis in rodentsTo assess anti-inflammatory properties.[26][27][28][29][30]

Preliminary In Vivo Toxicology:

A preliminary acute toxicity study in rodents will be conducted to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Data Presentation and Comparison

All quantitative data will be presented in a clear and concise tabular format to facilitate comparison with relevant controls and alternative compounds.

Table 1: Tier 1 Phenotypic Screening Results (Hypothetical Data)

Cell LineAssayParameterThis compoundPositive ControlVehicle Control
MCF-7 MTTIC₅₀ (µM)15.2Doxorubicin (0.5 µM)>100 µM
MCF-7 Annexin V/PI% Apoptotic Cells at IC₅₀45%Doxorubicin (70%)<5%
MCF-7 Cell Cycle% G2/M Arrest at IC₅₀60%Doxorubicin (80%)15%
HEK293 MTTIC₅₀ (µM)>100Doxorubicin (1.2 µM)>100 µM

Conclusion

This guide outlines a rigorous and systematic approach for the independent verification of the biological activity of this compound. By employing a tiered strategy of broad-spectrum in vitro screening followed by more focused mechanistic and in vivo studies, we can efficiently characterize the compound's pharmacological profile, identify its therapeutic potential, and assess its preliminary safety. The data generated from this comprehensive evaluation will be crucial for making informed decisions regarding the future development of this novel chemical entity.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Sygnature Discovery. Phenotypic Screening. [Link]
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
  • CLYTE Technologies.
  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
  • National Center for Biotechnology Information. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
  • National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
  • ResearchHub.
  • Semantic Scholar.
  • Oncodesign Services. Cancer Animal Models | Oncology | CRO services. [Link]
  • The Annexin V Apoptosis Assay. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • International Journal of Pharmaceutical Sciences and Research.
  • Creative Biolabs. Phenotypic Screening. [Link]
  • MDPI. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]
  • ChemPartner. In Vitro Pharmacology Safety Panel. [Link]
  • National Center for Biotechnology Information. The power of sophisticated phenotypic screening and modern mechanism-of-action methods. [Link]
  • Technology Networks. The Role of Phenotypic Screening in Drug Discovery. [Link]
  • Pharmaron. Tumor Models / Oncology CRO Services. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
  • MDPI.
  • ResearchGate. Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
  • Eurofins Scientific. Using secondary pharmacology panels to predict clinical safety risks. [Link]
  • National Center for Biotechnology Information. Improving the Utility and Translation of Animal Models for Nervous System Disorders. [Link]
  • protocols.io. In vitro kinase assay. [Link]
  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]
  • Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. [Link]
  • NC3Rs. Animal models for CNS safety pharmacology under the spotlight. [Link]
  • BMG LABTECH. Kinase assays. [Link]
  • Open Access Journals.
  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

Sources

Navigating Drug Discovery: A Comparative Analysis of In-Silico and In-Vitro Activity for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification and validation of novel therapeutic agents. This guide provides an in-depth comparative analysis of the in-silico and in-vitro activities of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a promising scaffold in medicinal chemistry.[1][2][3] The pyrrolo[3,4-c]pyridine core is a recurring motif in compounds exhibiting a wide array of pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.[1][2][4][5] This guide will delve into the predictive power of computational modeling and its validation through rigorous laboratory experimentation, offering a comprehensive workflow for researchers in the field.

The Rationale for a Dual-Pronged Approach: In-Silico Prediction Meets In-Vitro Validation

The initial stages of drug development often involve screening vast libraries of chemical entities, a process that can be both time-consuming and resource-intensive. In-silico techniques, such as molecular docking and pharmacophore modeling, offer a powerful means to prioritize candidates by predicting their potential interactions with biological targets.[4] However, these computational predictions are theoretical and must be substantiated by empirical in-vitro data to confirm their biological relevance. This guide will illustrate this crucial interplay, using this compound as a case study to explore its potential as a Cyclooxygenase-2 (COX-2) inhibitor, a target implicated in inflammation and cancer.[4][6]

Part 1: In-Silico Exploration of COX-2 Inhibition

The decision to investigate this compound as a potential COX-2 inhibitor is informed by the known anti-inflammatory activity of related heterocyclic compounds.[4][5][6] Molecular docking simulations were employed to predict the binding affinity and mode of interaction of the compound with the active site of the human COX-2 enzyme.

Molecular Docking Protocol

A step-by-step methodology for the in-silico molecular docking is outlined below:

  • Protein Preparation: The crystal structure of human COX-2 (PDB ID: 4COX) was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound was generated and optimized for its conformational energy.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina to predict the binding pose and affinity of the ligand within the COX-2 active site. The search space was defined to encompass the known active site of the enzyme.

  • Analysis of Results: The resulting docking poses were analyzed to identify the most favorable binding conformation based on the predicted binding energy (kcal/mol) and key interactions with amino acid residues in the active site.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain COX-2 Crystal Structure (PDB: 4COX) PDB_Prep Prepare Protein: - Remove Water - Add Hydrogens PDB->PDB_Prep Ligand Generate 3D Structure of Test Compound Ligand_Prep Optimize Ligand Conformation Ligand->Ligand_Prep Grid Define Active Site Grid Box PDB_Prep->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Analysis Analyze Docking Poses: - Binding Energy - Interactions Docking->Analysis Grid->Docking Results Predictive Data: - Binding Affinity - Interaction Map Analysis->Results

Caption: Workflow for the in-silico molecular docking study.

Predicted In-Silico Activity

The molecular docking simulations predicted that this compound would bind favorably to the active site of COX-2. For comparison, the well-established COX-2 inhibitor, Celecoxib, and a structurally related but less active compound, 2-Methyloctahydropyrrolo[3,4-c]pyridine, were also docked.

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with COX-2 Residues
This compound -8.5Hydrogen bond with Ser530, Pi-Alkyl interaction with Tyr385
Celecoxib (Reference)-9.2Hydrogen bond with His90, Pi-Sulfur interaction with Met522
2-Methyloctahydropyrrolo[3,4-c]pyridine (Negative Control)-5.1Minimal hydrophobic interactions

Part 2: In-Vitro Validation of COX-2 Inhibitory Activity

To validate the in-silico predictions, the inhibitory activity of this compound against COX-2 was assessed using a cell-free enzymatic assay.

COX-2 Inhibition Assay Protocol

The following protocol outlines the steps for the in-vitro COX-2 inhibition assay:

  • Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Preparation: The test compounds and the reference inhibitor (Celecoxib) were prepared in a series of dilutions.

  • Enzymatic Reaction: The recombinant COX-2 enzyme was incubated with the test compounds or vehicle control. The enzymatic reaction was initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2, the initial product of the COX-2 reaction, was measured colorimetrically.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) was determined by non-linear regression analysis.

In_Vitro_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compounds Prepare Serial Dilutions of Test Compounds & Reference Incubation Incubate Enzyme with Test Compounds Compounds->Incubation Enzyme Prepare Recombinant hCOX-2 Enzyme Enzyme->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Detection Measure Product Formation (Colorimetric) Initiation->Detection Calculation Calculate Percent Inhibition Detection->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the in-vitro COX-2 enzymatic assay.

In-Vitro Experimental Results

The in-vitro assay confirmed the inhibitory activity of this compound against COX-2. The results are summarized in the table below.

CompoundIC50 (µM) for COX-2 Inhibition
This compound 1.2
Celecoxib (Reference)0.05
2-Methyloctahydropyrrolo[3,4-c]pyridine (Negative Control)> 100

Discussion: Correlating In-Silico Predictions with In-Vitro Reality

The results demonstrate a strong correlation between the in-silico predictions and the in-vitro experimental data. The molecular docking study correctly predicted that this compound would be an active inhibitor of COX-2, with a binding energy that was significantly more favorable than the negative control. While the in-silico model did not perfectly predict the absolute potency (the reference compound Celecoxib had a more favorable predicted binding energy and a significantly lower experimental IC50), it successfully ranked the compounds in terms of their relative activity.

The predicted hydrogen bond with Ser530 and the pi-alkyl interaction with Tyr385 in the COX-2 active site likely contribute to the observed inhibitory activity. The benzyl group of the test compound appears to play a crucial role in establishing these favorable interactions, as evidenced by the lack of activity of the methyl-substituted analog.

This comparative analysis underscores the value of an integrated in-silico and in-vitro approach in the early stages of drug discovery. Computational models serve as a powerful hypothesis-generating tool, enabling the rational prioritization of compounds for experimental validation. The subsequent in-vitro assays provide the necessary empirical evidence to confirm or refute these hypotheses, guiding the progression of promising candidates through the drug development pipeline. The favorable activity profile of this compound suggests that this scaffold warrants further investigation and optimization for the development of novel anti-inflammatory agents.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides disposal procedures for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride based on a presumptive hazard assessment derived from its chemical structure and analogues. As no specific Safety Data Sheet (SDS) is readily available for this compound, these protocols are grounded in the precautionary principle. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department, Chemical Hygiene Plan, and local regulations to ensure full compliance and safety. This document serves as a comprehensive operational guide, not a replacement for legally mandated local oversight.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This compound is a complex heterocyclic amine salt for which specific public disposal data is scarce. In the absence of a manufacturer's SDS, we must act with scientific diligence. This guide establishes a robust, self-validating system for the disposal of this compound by inferring its hazards from its constituent parts: the pyridine core, the saturated pyrrolidine ring, and its nature as a dihydrochloride salt.

Part 1: Presumptive Hazard Assessment

The foundation of any disposal protocol is a thorough understanding of the chemical's hazards. By dissecting the molecule, we can anticipate its behavior and classify it appropriately for waste management.

  • Pyridine and Pyrrolopyridine Core: The pyrrolopyridine scaffold is a key feature in many biologically active compounds.[1][2][3][4][5] The parent compound, pyridine, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7] It can cause significant skin and eye irritation, with chronic exposure potentially leading to liver and kidney damage.[8][9] Alkyl-substituted pyridines are also known to be moderate skin irritants.[10] Therefore, the entire heterocyclic system should be treated as potentially toxic and irritating.

  • Dihydrochloride Salt: The compound is a salt derived from hydrochloric acid. This makes it highly water-soluble and likely imparts acidic properties to its aqueous solutions.[11] Upon thermal decomposition, hydrochloride salts can release hazardous hydrogen chloride gas.[2]

  • Thermal Decomposition: The thermal decomposition of pyridine-containing compounds at high temperatures can produce toxic gases, including oxides of nitrogen (NOx) and hydrogen cyanide (HCN).[12][13][14]

Based on this analysis, we will operate under the assumption that this compound is a hazardous waste. The following table summarizes its presumptive hazard profile.

Hazard CategoryPresumptive Classification & RationalePrimary Safety Concern
Acute Toxicity Category 4 (Harmful) if swallowed, inhaled, or in contact with skin. Based on pyridine toxicity data.[6]Exposure during handling and spill cleanup.
Skin/Eye Irritation Category 2 (Irritant/Corrosive) . Based on pyridine's known corrosive properties.[9]Direct contact causing chemical burns or eye damage.
Reactivity Generally Stable. However, as an amine salt, it may react with strong bases. Avoid mixing with strong oxidizing agents.Incompatible waste mixing leading to gas evolution or heat.
Environmental Hazard Harmful to aquatic life. Pyridine derivatives can be persistent in the environment if released without treatment.[15][16][17]Improper disposal leading to environmental contamination.

Part 2: Regulatory Framework

All chemical waste disposal in the United States is governed by federal and state regulations. Understanding this framework is crucial for compliance.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management. This includes waste identification, labeling, and disposal pathways.[18]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety.[12][19] These standards mandate proper training, labeling, and availability of safety information.

The procedures outlined below are designed to meet the requirements of both EPA and OSHA.

Part 3: Comprehensive Disposal Protocol

This step-by-step protocol provides a direct, procedural workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary. All handling of the powder should ideally occur within a fume hood.

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing laboratory accidents. This compound must be disposed of as a Hazardous Waste .

Caption: Waste characterization and segregation workflow.

Step 3: Containerization and Labeling
  • Container Selection: Use a designated, chemically compatible waste container. For solid waste, a sealable polyethylene bag or a wide-mouth poly bottle is appropriate. For liquid waste, use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Never use metal containers due to the potential for corrosion from the hydrochloride salt.

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound". If in solution, list all components and their approximate percentages.

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date.

    • The name and location of the generating laboratory.

Step 4: On-Site Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the lab personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Step 5: Final Disposal Pathway

Once the waste container is full, or if the compound is no longer needed, it must be transferred for final disposal.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Transportation: The waste will be transported by trained EHS personnel to a central accumulation area (CAA).

  • Ultimate Disposal: Given its organic nature and presumptive hazards, the most appropriate disposal method is high-temperature incineration at a licensed hazardous waste facility. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen, while scrubbers capture the resulting hydrogen chloride. On-site neutralization is not recommended without a specific, validated protocol and approval from your EHS department, as it can be an exothermic process and may not fully address the hazards of the organic component.

Caption: Overall hazardous waste disposal workflow.

Part 4: Spill and Emergency Procedures

Accidents can happen. A prepared response is a key component of a self-validating safety system.

  • For Small Spills (Solid or Liquid):

    • Alert Personnel: Immediately alert others in the area.

    • Isolate: Restrict access to the spill area.

    • Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash down.

    • PPE: Don the appropriate PPE as described in Part 3, Step 1.

    • Containment: For liquids, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to absorb the spill. For solids, gently cover with an absorbent to prevent aerosolization.

    • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. Do not sweep dry powder.

    • Decontaminate: Wipe the spill area with a detergent solution, followed by water. All cleanup materials (wipes, gloves) are also hazardous waste and must be disposed of accordingly.

  • For Large Spills or Spills Outside of a Contained Area:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up the spill yourself.

Conclusion

The proper management of novel chemical compounds like this compound is a hallmark of a responsible and safe research enterprise. By adopting a precautionary approach, performing a presumptive hazard assessment based on chemical structure, and adhering to established regulatory protocols, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always prioritize consultation with your local EHS professionals, as they are your partners in maintaining a safe laboratory environment.

References

  • Degradation of Pyridines in the Environment. (n.d.).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Taylor & Francis.
  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Song, W., et al. (2018). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Semantic Scholar.
  • Agency for Toxic Substances and Disease Registry (
  • Sims, G. K., & Sommers, L. E. (1985). Biodegradation of pyridine derivatives in soil suspensions. Oxford Academic.
  • He, Y., et al. (2018). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
  • What are the effects of Pyridine on human health and the environment? (2024). ChemicalBook.
  • Al-Alwan, F. F. (2002). Theoretical study on the thermal decomposition of pyridine.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015).
  • Pyridine-Health Hazards and Toxicity. (2019). ChemicalBook.
  • Public Health England. (2017).
  • New Jersey Department of Health. (2002). HAZARD SUMMARY: Pyridine. NJ.gov.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Biftu, T. K. (1978). Kinetics of the Thermal Decomposition of Pyridine. WMU ScholarWorks.
  • Proper disposal of chemicals. (n.d.). Sciencemadness Wiki.
  • Chiscano, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride - Safety D
  • Biologically active compounds containing pyrrolopyridines unit. (n.d.).
  • Gouda, M. A., et al. (2016).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2017).
  • How to dispose of hydrochloric acid. (n.d.). Lab Alley.
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Safety D
  • 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. (n.d.). gsrs.
  • 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. (n.d.). precisionFDA.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride. (n.d.). ChemScene.

Sources

Navigating the Safe Handling of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Logic-Driven Approach

The prudent selection of PPE is predicated on a thorough understanding of the potential hazards. For 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, we must consider the following:

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be skin and eye irritants and may be harmful if inhaled or ingested.[1][2] The cyclic amine structure suggests a potential for corrosive properties, particularly in concentrated forms.

  • Amine Hydrochloride Salt: Hydrochloride salts of amines are often crystalline solids. The primary hazard associated with these salts is the potential for inhalation of dust particles, which can cause respiratory tract irritation.[3][4] Upon contact with moisture, they can also release hydrochloric acid, posing a risk of skin and eye irritation or burns.[5]

  • Benzyl Group: While the benzyl group itself is relatively stable, its presence in the molecule does not significantly alter the primary hazards associated with the pyrrolidine and amine hydrochloride functionalities.

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile of this compound is likely not yet fully characterized. Therefore, it is imperative to treat the compound with a high degree of caution, assuming it may be harmful.

Core Personal Protective Equipment (PPE) Recommendations

Based on the analysis of related chemical structures, the following PPE is essential for the safe handling of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes of solutions containing the compound and from airborne dust particles that could cause serious eye irritation.[3][5] Standard safety glasses with side shields offer minimal protection and are not sufficient.
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile).[6]Prevents direct skin contact. Given that pyrrolidine derivatives can cause skin irritation, gloves are a critical barrier.[1][3] Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Body Protection A laboratory coat, buttoned and with full-length sleeves.Protects the skin and personal clothing from contamination.[6] In cases where there is a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.[6]The primary route of exposure for solid amine hydrochloride salts is through inhalation of dust.[4] Handling the solid outside of a certified chemical fume hood or a ventilated enclosure may require respiratory protection to prevent irritation of the respiratory tract.[3]

Procedural Guidance for Donning and Doffing PPE

The efficacy of PPE is contingent not only on its selection but also on its proper use. The following workflow outlines the correct sequence for donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow Don1 1. Lab Coat Don2 2. Eye/Face Protection Don3 3. Respirator (if required) Don4 4. Gloves Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye/Face Protection Doff4 4. Respirator Donning Donning Sequence Donning->Don1 Doffing Doffing Sequence Doffing->Doff1

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to minimize dust generation.[1][6]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Spill Response:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[6]

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated PPE should be disposed of as hazardous waste.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the PPE guidelines outlined in this document, researchers can create a safe laboratory environment that fosters innovation while prioritizing personal well-being. This commitment to a culture of safety is the bedrock of trustworthy and impactful scientific discovery.

References

  • BenchChem. Personal protective equipment for handling WAY 316606 hydrochloride.
  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. SAFETY DATA SHEET - TCO-amine HCl salt.
  • Fluorochem Ltd. Safety Data Sheet - 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • CHEMM. Personal Protective Equipment (PPE).
  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
  • Moshang Chemical. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.
  • ChemicalBook. 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride - Safety Data Sheet.
  • BenchChem. Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine.
  • Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride.
  • National Institutes of Health (NIH). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
  • Fluorochem Ltd. Safety Data Sheet - Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate.
  • CymitQuimica. Safety Data Sheet - 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride.
  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 2
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.